2,2-dihydroxyacetic Acid
Description
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Properties
IUPAC Name |
2,2-dihydroxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O4/c3-1(4)2(5)6/h1,3-4H,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCCREQJUBABAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
563-96-2 | |
| Record name | Glyoxylic acid monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-dihydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of 2,2-Dihydroxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dihydroxyacetic acid, also known as glyoxylic acid monohydrate, is a crucial organic compound with the chemical formula C₂H₄O₄.[1][2] It serves as a key intermediate in various metabolic pathways, most notably the glyoxylate cycle, which is essential for the biosynthesis of carbohydrates from fats in plants, bacteria, protists, and fungi.[1][2][3] This bifunctional molecule, possessing both a carboxylic acid and a geminal diol group, exhibits significant reactivity and is a versatile building block in organic synthesis.[4][5] Its involvement in biological systems and its utility as a chemical precursor make it a compound of great interest to researchers in biochemistry, organic chemistry, and drug development. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder or solid.[4][6][7] It is the hydrated form of glyoxylic acid and is the predominant species in aqueous solutions.[8] The compound is known to be hygroscopic and should be stored in a cool, dry place.[9]
Quantitative Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₂H₄O₄ | [1][2][7] |
| Molecular Weight | 92.05 g/mol | [1][2][7] |
| Melting Point | 49-52 °C | |
| Boiling Point | 100 °C (decomposes) | [10] |
| pKa | 3.33 (calculated from Ka = 4.7 x 10⁻⁴) | [5] |
| Appearance | White to light yellow crystalline solid | [4][6][7] |
Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Soluble | [4][5][6][9] |
| Ethanol | Soluble | [4][5][9] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [9][11] |
| Diethyl Ether | Slightly Soluble | [4][5][6][12] |
| Benzene | Slightly Soluble | [4][5][12] |
| Esters | Insoluble | [4][5][6] |
| Aromatic Solvents | Insoluble | [4][5][6] |
Molecular Structure
The structure of this compound is characterized by a central carbon atom bonded to a carboxylic acid group (-COOH) and two hydroxyl groups (-OH). This geminal diol structure is in equilibrium with its aldehyde form, glyoxylic acid (CHOCOOH), with the hydrated form being more stable, particularly in aqueous environments. The molecule crystallizes in an orthorhombic system.[4]
Reactivity and Chemical Behavior
This compound's reactivity is dictated by its two primary functional groups. The carboxylic acid moiety can undergo typical acid-base reactions, esterification, and amide formation. The geminal diol is in equilibrium with the aldehyde form, which is susceptible to nucleophilic attack.
Key reactions include:
-
Oxidation: It can be oxidized to oxalic acid.[2]
-
Reduction: Reduction of the aldehyde group (in equilibrium) can yield glycolic acid.[2]
-
Condensation Reactions: The aldehyde functionality allows it to participate in condensation reactions, which is a basis for its use in various synthetic applications, including the synthesis of heterocycles.[10]
Biological Significance: The Glyoxylate Cycle
This compound, in its deprotonated form glyoxylate, is a central intermediate in the glyoxylate cycle. This metabolic pathway is a variation of the tricarboxylic acid (TCA) cycle and allows organisms to synthesize carbohydrates from fatty acids.[1][3] The cycle bypasses the two decarboxylation steps of the TCA cycle, thus conserving carbon atoms.[3] The key enzymes unique to the glyoxylate cycle are isocitrate lyase and malate synthase.[2][10]
Caption: The Glyoxylate Cycle Pathway.
Experimental Protocols
Synthesis of this compound via Electrolytic Reduction of Oxalic Acid
This protocol is adapted from historical laboratory procedures and provides a method for the synthesis of glyoxylic acid, which exists as this compound in the presence of water.[14]
Materials and Apparatus:
-
Porous cell (e.g., 8 cm x 2 cm)
-
Beaker (e.g., 11 cm x 6 cm)
-
Lead sheet for electrodes
-
Power supply with ammeter and variable resistance
-
Freezing bath (e.g., ice-salt mixture)
-
Stirring apparatus
-
Vacuum filtration apparatus
-
Rotary evaporator or vacuum desiccator
-
Oxalic acid (20 g)
-
10% Sulfuric acid (100 mL for catholyte, and to fill anode)
-
Standard barium hydroxide solution
-
Calcium carbonate
Procedure:
-
Apparatus Setup: Place the porous cell inside the beaker. The beaker will serve as the cathode compartment, and the porous cell as the anode compartment.
-
Electrode Preparation: Fashion a cylindrical cathode from a sheet of lead to surround the porous cell. A smaller lead strip will serve as the anode inside the porous cell. It is advisable to reverse the current briefly before the experiment to ensure a clean metallic surface.
-
Electrolyte Preparation: In the beaker (cathode compartment), place a mixture of 20 g of oxalic acid and 100 mL of 10% sulfuric acid. Fill the porous cell (anode compartment) with 10% sulfuric acid.
-
Electrolysis: Immerse the entire apparatus in a freezing bath and maintain the temperature below 10 °C. Connect the electrodes to the power supply. The theoretical current required is 9 ampere-hours, with a current density of 2-6 amperes per 100 cm² of the cathode surface. Continuously stir the catholyte to dissolve the suspended oxalic acid.
-
Work-up and Isolation: a. After the electrolysis is complete, transfer the catholyte to a basin. b. Precipitate the sulfuric acid and any unreacted oxalic acid by adding a standard solution of barium hydroxide. c. Filter the mixture. d. Concentrate the filtrate under vacuum at a temperature not exceeding 60 °C. e. Neutralize the concentrated solution with calcium carbonate in the cold, then briefly boil and filter. f. The calcium salt of glyoxylic acid, being sparingly soluble in cold water, will crystallize upon cooling.
-
Purification: a. To obtain the free acid, suspend the dried calcium glyoxylate in water and add the calculated amount of oxalic acid to precipitate calcium oxalate. b. Filter the mixture. c. Evaporate the filtrate in a vacuum desiccator to yield this compound as a viscous liquid, which may crystallize over time.
Caption: Workflow for the Synthesis and Purification of this compound.
Spectrophotometric Determination of this compound
This method is based on the Hopkins-Cole reaction and is suitable for the quantitative determination of glyoxylic acid in a synthesis mixture.[15]
Materials and Reagents:
-
Spectrophotometer
-
Test tubes
-
Cold water bath
-
Tryptophan solution (0.016 M)
-
Ferric chloride solution (0.025 M, freshly prepared)
-
Concentrated sulfuric acid
-
Sample solution containing this compound (e.g., 0.028 M)
Procedure:
-
To a test tube, add 0.25 mL of the sample solution.
-
Add 0.6 mL of the 0.016 M tryptophan solution.
-
Add 2 mL of the freshly prepared 0.025 M ferric chloride solution.
-
Mix the contents of the test tube thoroughly.
-
Carefully add 5 mL of concentrated sulfuric acid in approximately 1 mL portions over 30 minutes, while keeping the test tube in a cold water bath to maintain the temperature below 50 °C. Ensure continuous stirring during the addition.
-
Measure the absorbance of the resulting solution at 560 nm within 10-20 minutes of the final addition of sulfuric acid. A blank sample should be prepared using water in place of the sample solution.
Conclusion
This compound is a molecule of fundamental importance in both biochemistry and synthetic chemistry. Its unique structure, existing predominantly in its hydrated geminal diol form, underpins its reactivity and its central role in the glyoxylate cycle. A thorough understanding of its chemical properties, structure, and synthetic methodologies is essential for researchers working in fields ranging from metabolic engineering to the development of novel pharmaceuticals and fine chemicals. The information and protocols provided in this guide offer a solid foundation for further investigation and application of this versatile compound.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 4. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 5. atamankimya.com [atamankimya.com]
- 6. GLYOXYLIC ACID MONOHYDRATE - Ataman Kimya [atamanchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.ca [fishersci.ca]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. glpbio.com [glpbio.com]
- 12. chembk.com [chembk.com]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
- 15. chemrxiv.org [chemrxiv.org]
A Comprehensive Guide to the Nomenclature and Scientific Context of 2,2-Dihydroxyacetic Acid
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of 2,2-dihydroxyacetic acid, focusing on its various synonyms used in scientific literature, its physicochemical properties, relevant experimental protocols, and its role in metabolic pathways.
Nomenclature: Synonyms and Identifiers
This compound is known by a variety of names in scientific and commercial contexts. The presence of an aldehyde group in its anhydrous form, glyoxylic acid, leads to the formation of a geminal diol hydrate in aqueous solutions, which is the stable form of the molecule. This duality in its structure is reflected in its nomenclature. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound[1][2].
A comprehensive list of its synonyms is provided below for clarity and to aid in literature searches.
| Synonym | Reference |
| Glyoxylic acid monohydrate | [1][3][4][5][6][7] |
| Glyoxylic acid hydrate | [3][5] |
| Glyoxalic acid monohydrate | [3][5] |
| Glyoxalic acid hydrate | [3][5] |
| Oxoacetic acid monohydrate | [3][5] |
| Formylformic acid | [3][5][8][9][10] |
| Dihydroxyacetic acid | [2][5][9] |
| Acetic acid, dihydroxy- | [2][5] |
| Glyoxylate hydrate | [2] |
| 2-oxoacetic acid hydrate | [11] |
| Oxaldehydic acid;hydrate | [11] |
| Oxoethanoic acid | [5][9][12] |
Physicochemical Properties
The quantitative properties of this compound are crucial for its application in experimental settings. The following table summarizes its key physicochemical data.
| Property | Value | Reference |
| Molecular Formula | C₂H₄O₄ | [1][2][6][11][13] |
| Molecular Weight | 92.05 g/mol | [1][2][6][11][13] |
| Melting Point | 49-52 °C | [4] |
| Boiling Point | 100 °C | [4] |
| Density | 1.33 g/mL at 20 °C | [4] |
| Solubility | Soluble in water; slightly soluble in ethanol and ether; insoluble in esters and aromatic solvents. | [3] |
| Storage Temperature | Inert atmosphere, 2-8 °C or below +30 °C | [4][6] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
1. Preparation of High-Purity Crystalline this compound (Glyoxylic Acid Monohydrate)
This protocol is based on the purification of a crude aqueous solution of glyoxylic acid.
-
Objective: To obtain high-purity crystals of glyoxylic acid monohydrate from a 45-50% aqueous solution.
-
Methodology:
-
Concentration: The initial crude glyoxylic acid solution is concentrated to increase the solute concentration.
-
Purification: The concentrated solution undergoes freezing and crystallization to separate oxalic acid as a byproduct.
-
Induced Crystallization: Seed crystals of glyoxylic acid monohydrate are introduced to the purified solution to induce crystallization.
-
Isolation: The resulting crystals are isolated via centrifugation.
-
Drying: The isolated crystals are dried using anhydrous calcium chloride and calcium oxide to yield the final high-purity product[14].
-
2. Hopkins-Cole Reaction for Tryptophan Detection
This compound is a key reagent in the Hopkins-Cole test, a colorimetric assay for the presence of tryptophan in proteins.
-
Objective: To qualitatively detect the presence of tryptophan in a protein sample.
-
Methodology:
-
Reagent Preparation: The Hopkins-Cole reagent is prepared using this compound.
-
Sample Preparation: The protein sample is mixed with the Hopkins-Cole reagent.
-
Reaction: Concentrated sulfuric acid is carefully layered at the bottom of the test tube to form a distinct layer beneath the sample mixture.
-
Observation: The formation of a violet-colored ring at the interface of the two layers indicates a positive result for the presence of tryptophan[3][4].
-
Metabolic and Signaling Pathways
This compound, primarily in its conjugate base form, glyoxylate, is a key intermediate in several metabolic pathways.
The Glyoxylate Cycle
In certain organisms like plants, bacteria, and fungi, this compound is an intermediate in the glyoxylate cycle. This pathway enables these organisms to synthesize carbohydrates from fatty acids, which is particularly important for growth on acetate or fatty acids as the sole carbon source[1][8][12].
Metabolism in Humans
In humans, glyoxylate is produced through two primary pathways: the oxidation of glycolate in peroxisomes and the catabolism of hydroxyproline in mitochondria[12][15][16]. Its subsequent metabolism is crucial, as its accumulation can lead to the formation of oxalate and is associated with the genetic disorder primary hyperoxaluria[1][8][10][12]. The metabolic fate of glyoxylate in human cells is depicted in the diagram below.
Caption: Metabolic pathways of glyoxylate in human cells.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | C2H4O4 | CID 2723641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GLYOXYLIC ACID MONOHYDRATE - Ataman Kimya [atamanchemicals.com]
- 4. Glyoxylic acid monohydrate | 563-96-2 [chemicalbook.com]
- 5. CAS 563-96-2: Glyoxylic acid monohydrate | CymitQuimica [cymitquimica.com]
- 6. 563-96-2|this compound|BLD Pharm [bldpharm.com]
- 7. CAS 563-96-2 Dihydroxyacetic Acid Glyoxylic Acid - Hydrate Glyoxylic Acid For Other Chemicals - GoldSupplier [goldsupplier.com]
- 8. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. 2,2-Dihydroxyacetate | C2H3O4- | CID 8029365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 11. Glyoxylic acid, monohydrate | C2H4O4 | CID 15620607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. atamankimya.com [atamankimya.com]
- 13. chemscene.com [chemscene.com]
- 14. CN101712615A - Method for preparing crystal glyoxylic acid - Google Patents [patents.google.com]
- 15. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 16. Glyoxylic acid - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Endogenous Role and Discovery of 2,2-Dihydroxyacetic Acid (Glyoxylic Acid Monohydrate)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: 2,2-Dihydroxyacetic acid, more commonly known in its anhydrous form as glyoxylic acid or its conjugate base glyoxylate, is a pivotal endogenous metabolite at the crossroads of several key metabolic pathways.[1][2] As a simple alpha-keto acid, its high reactivity underlies its dual role in both essential physiological processes and significant pathophysiology.[3] This technical guide provides a comprehensive overview of the discovery of its metabolic functions, its biosynthesis and fate in various organisms, and its clinical relevance, particularly in metabolic disorders such as primary hyperoxaluria and type 2 diabetes. We present summarized quantitative data, detailed experimental protocols for its analysis, and visual diagrams of its core metabolic pathways to serve as a resource for researchers in metabolism and drug development.
Introduction and Chemical Identity
This compound is the hydrated form of glyoxylic acid (oxoacetic acid), an organic compound that is the simplest alpha-keto acid, featuring both an aldehyde and a carboxylic acid functional group.[3][4] In aqueous biological systems, it primarily exists as the monohydrate, this compound, or as its conjugate base, glyoxylate.[5] Its discovery is intrinsically linked to the elucidation of central metabolic pathways in the 20th century, most notably the glyoxylate cycle.
Its role as a key intermediate in this cycle, which allows certain bacteria, fungi, and plants to synthesize carbohydrates from fatty acids, established its biological significance.[6][7] In mammals, while the complete glyoxylate cycle is absent, glyoxylate remains a critical metabolic node, primarily involved in amino acid and oxalate metabolism.[8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound (glyoxylic acid monohydrate) is provided below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [9] |
| Synonyms | Glyoxylic acid monohydrate, Formylformic acid, Oxoacetic acid | [6][10] |
| CAS Number | 563-96-2 | [9][11] |
| Molecular Formula | C₂H₄O₄ | [9] |
| Molecular Weight | 92.05 g/mol | [9] |
| Melting Point | 49-52 °C | [9] |
| Appearance | White to pale yellow solid or semi-solid | [9] |
Endogenous Biosynthesis and Metabolism
The metabolic pathways involving glyoxylate differ significantly between organisms that possess the glyoxylate cycle and those that do not, such as mammals.
The Glyoxylate Cycle
In bacteria, fungi, and plants, the glyoxylate cycle serves as an anaplerotic sequence of the tricarboxylic acid (TCA) cycle, enabling the net conversion of acetyl-CoA into succinate and other four-carbon intermediates for gluconeogenesis.[6][7] This is critical for growth on C2 carbon sources like acetate or fatty acids. The two key enzymes unique to this cycle are isocitrate lyase (ICL) and malate synthase (MS).[7][12] ICL catalyzes the cleavage of isocitrate to glyoxylate and succinate, bypassing the decarboxylation steps of the TCA cycle.[1][6][7]
Biosynthesis and Metabolism in Humans
In humans, glyoxylate is produced via two primary pathways: (1) the oxidation of glycolate in peroxisomes, catalyzed by glycolate oxidase (GO), and (2) the catabolism of hydroxyproline in mitochondria.[8] Once formed, glyoxylate has several metabolic fates depending on the subcellular compartment. Its metabolism is tightly regulated, as its accumulation leads to pathological oxalate overproduction.
-
In Peroxisomes: Glyoxylate can be converted into glycine via transamination by alanine-glyoxylate aminotransferase (AGT1) or further oxidized to oxalate by glycolate oxidase (GO).[8]
-
In Mitochondria: It can be converted to glycine by mitochondrial AGT2 or reduced back to glycolate by glyoxylate reductase.[8]
-
In Cytoplasm: A minor pathway involves the conversion of glyoxylate to oxalate by lactate dehydrogenase (LDH).[8]
Pathophysiological Roles
Dysregulation of glyoxylate metabolism is central to several human diseases.
Primary Hyperoxaluria and Nephrolithiasis
Primary hyperoxaluria (PH) is a group of inborn errors of metabolism characterized by the overproduction of oxalate.[6][13] In PH type 1, deficiency of the liver-peroxisomal enzyme AGT1 prevents the conversion of glyoxylate to glycine.[8] This metabolic block shunts excess glyoxylate towards oxidation into oxalate.[8] Chronically high levels of oxalate lead to hyperoxaluria, promoting the formation of calcium oxalate crystals, which results in nephrolithiasis (kidney stones) and progressive kidney damage.[3][8] Under these conditions, glyoxylate acts as a nephrotoxin and a metabotoxin—an endogenous metabolite causing adverse health effects at high concentrations.[3][8]
Induction of Oxalate Transport
Glyoxylate not only serves as the direct precursor to oxalate but also actively promotes its own pathological consequences. It has been identified as both a substrate and an inducer of the sulfate anion transporter-1 (SAT-1).[8] By increasing the expression of SAT-1 mRNA, glyoxylate enhances the efflux of oxalate from cells into the bloodstream and subsequently into the urine.[8] This increased urinary oxalate concentration facilitates the precipitation of calcium oxalate, directly contributing to kidney stone formation.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glyoxylate, a New Marker Metabolite of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics and kinetics of the glyoxylate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active Site and Loop 4 Movements within Human Glycolate Oxidase: Implications for Substrate Specificity and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-based inactivator of isocitrate lyases 1 and 2 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Engineering the glyoxylate cycle for chemical bioproduction [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 563-96-2 [sigmaaldrich.com]
- 10. pnas.org [pnas.org]
- 11. 563-96-2|this compound|BLD Pharm [bldpharm.com]
- 12. Characterization of a bifunctional glyoxylate cycle enzyme, malate synthase/isocitrate lyase, of Euglena gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
The Pivotal Role of 2,2-Dihydroxyacetic Acid in Metabolism and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dihydroxyacetic acid, more commonly known as glyoxylic acid or glyoxylate in its deprotonated form, is a simple yet biologically significant α-keto acid. As an endogenous metabolite, it occupies a central position in key metabolic pathways, most notably the glyoxylate cycle, which is absent in vertebrates but crucial for plants, bacteria, fungi, and nematodes. In humans, aberrant glyoxylate metabolism is directly implicated in the pathophysiology of primary hyperoxaluria, a severe genetic disorder. Furthermore, its inherent reactivity as an aldehyde makes it a precursor to the formation of advanced glycation end products (AGEs), which are linked to a variety of age-related and metabolic diseases. This technical guide provides an in-depth exploration of the biological significance of this compound, its metabolic pathways, associated disease states, and relevant experimental methodologies.
Biological Significance of this compound
This compound is a key intermediate in several metabolic processes. In its hydrated form, it exists in equilibrium with its aldehyde form, glyoxylic acid. This reactivity is central to its biological functions and also its role in pathology.
The Glyoxylate Cycle: An Anabolic Hub
In many microorganisms and plants, this compound is a cornerstone of the glyoxylate cycle, an anabolic pathway that enables the synthesis of carbohydrates from fatty acids.[1][2] This cycle bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle, allowing for the net conversion of acetyl-CoA into succinate and subsequently into glucose.[2][3] The two key enzymes of this cycle are isocitrate lyase and malate synthase, which act on and produce glyoxylate, respectively.[1][3]
Role in Human Metabolism and Pathophysiology
In humans, glyoxylate is produced from the oxidation of glycolate in peroxisomes and the catabolism of hydroxyproline in mitochondria.[4] Its metabolism is critical, as its accumulation is toxic. Glyoxylate can be converted to glycine by alanine-glyoxylate aminotransferase (AGT) or to oxalate by lactate dehydrogenase.[4]
A major clinical significance of this compound lies in its association with Primary Hyperoxaluria , a group of inherited metabolic disorders characterized by the excessive production of oxalate.[2][5] In Primary Hyperoxaluria Type 1 (PH1), a deficiency in the AGT enzyme leads to the accumulation of glyoxylate, which is then converted to oxalate.[2][6] This results in the formation of calcium oxalate crystals, leading to recurrent kidney stones and potentially end-stage renal disease.[5]
Precursor to Advanced Glycation End Products (AGEs)
The aldehyde group of glyoxylic acid is highly reactive and can non-enzymatically modify proteins, lipids, and nucleic acids to form advanced glycation end products (AGEs) .[1][4] AGEs are a heterogeneous group of compounds that accumulate with age and at an accelerated rate in conditions like diabetes mellitus.[7] The interaction of AGEs with their receptor, RAGE (Receptor for Advanced Glycation End Products), can trigger a cascade of inflammatory and oxidative stress pathways, contributing to the pathogenesis of various diseases, including diabetic complications, neurodegenerative disorders, and cardiovascular disease.[8][9]
Metabolic Pathways
The Glyoxylate Cycle
The glyoxylate cycle is a modification of the TCA cycle, sharing several enzymes. The key reactions involving this compound are:
-
Isocitrate Lyase: Cleavage of isocitrate to produce succinate and glyoxylate.[3]
-
Malate Synthase: Condensation of glyoxylate and acetyl-CoA to form malate.[10]
Human Glyoxylate Metabolism and Pathogenesis of Primary Hyperoxaluria
In human hepatocytes, glyoxylate metabolism is a critical detoxification pathway. A defect in this pathway leads to Primary Hyperoxaluria Type 1.
AGE Formation and RAGE Signaling
The reaction of glyoxylate with amino groups on proteins initiates a series of reactions that result in the formation of stable AGEs. These AGEs can then activate the RAGE receptor, leading to downstream signaling that promotes inflammation and cellular damage.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Elevated urinary glycolic acid level (Concept Id: C5937209) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. chegg.com [chegg.com]
- 5. [PDF] A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture | Semantic Scholar [semanticscholar.org]
- 6. Glycolic acid in urine. A colorimetric method with values in normal adult controls and in patients with primary hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ujms.net [ujms.net]
- 8. Advanced Glycation End-Products and Their Receptor-Mediated Roles: Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kinetic and Chemical Mechanism of Malate Synthase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
methods for the laboratory synthesis of 2,2-dihydroxyacetic acid
An In-depth Technical Guide to the Laboratory Synthesis of 2,2-Dihydroxyacetic Acid
Introduction
This compound, also known as glyoxylic acid monohydrate, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, agrochemicals, and polymers.[1] Its bifunctional nature, possessing both an aldehyde and a carboxylic acid group, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the core laboratory methods for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The guide details experimental protocols, presents quantitative data for comparison, and illustrates reaction pathways and workflows through diagrams. In aqueous solutions, glyoxylic acid exists predominantly as its hydrate, this compound.
Core Synthesis Methodologies
The laboratory synthesis of this compound can be primarily achieved through three main routes: the electrochemical reduction of oxalic acid, the oxidation of glyoxal, and the ozonolysis of maleic acid or its anhydride. Each method offers distinct advantages and disadvantages in terms of yield, selectivity, cost, and environmental impact.
Method 1: Electrochemical Reduction of Oxalic Acid
The electrochemical reduction of oxalic acid is a well-established and effective method for producing high-purity glyoxylic acid.[2] This process typically involves the use of a lead cathode in an acidic aqueous medium.[3][4]
Reaction Pathway
Experimental Workflow
Detailed Experimental Protocol[3]
-
Apparatus Setup: An electrolytic cell is assembled with a lead cathode and a lead dioxide anode. A porous diaphragm separates the cathode and anode compartments.
-
Electrolyte Preparation: The catholyte consists of a saturated aqueous solution of oxalic acid. The anolyte is a 10% sulfuric acid solution.
-
Electrolysis: The cell is cooled in a freezing mixture to maintain the temperature below 10°C. A constant current is applied across the electrodes. The catholyte is stirred continuously to ensure the dissolution of oxalic acid.
-
Reaction Monitoring: The progress of the reduction is monitored by periodically analyzing aliquots of the catholyte using a suitable analytical method, such as HPLC, to determine the concentration of glyoxylic acid.[5]
-
Work-up and Isolation: Upon completion, the catholyte is treated to precipitate unreacted oxalic acid and sulfuric acid. The filtrate is then concentrated under reduced pressure. The glyoxylic acid is often isolated as its calcium salt by adding calcium carbonate, which has low solubility in cold water. The free acid can be regenerated by treatment with a stoichiometric amount of oxalic acid, followed by filtration and evaporation of the solvent.
Quantitative Data
| Parameter | Value | Reference |
| Chemical Yield | 80.04% ± 2.34 | [2] |
| Selectivity | 99.42% ± 4.87 | [2] |
| Reaction Time | 150 minutes | [2] |
| Temperature | < 10 °C | [3] |
| Current Density | 2-6 A/100 cm² | [3] |
| Additive (optional) | Octadecyl dimethyl tertiary amine | [6] |
| Yield with Additive | 95% - 97% | [6] |
Method 2: Oxidation of Glyoxal
The oxidation of glyoxal is a common industrial route to glyoxylic acid. While nitric acid has been traditionally used as the oxidant, modern variations aim to improve safety and reduce environmental impact.
Reaction Pathway (Nitric Acid Oxidation)
Experimental Workflow (Nitric Acid Oxidation)
Detailed Experimental Protocol (Nitric Acid Oxidation)[7]
-
Reaction Setup: A reaction vessel is charged with an aqueous solution of glyoxal and hydrochloric acid.
-
Reaction Conditions: The solution is heated to the desired temperature (e.g., 60°C).
-
Oxidant Addition: Nitric acid (e.g., 40%) is gradually added to the reaction mixture over a period of time (e.g., 2.5 hours) while maintaining the temperature. This semi-continuous addition helps to control the exothermic reaction and maintain a low concentration of nitric acid in the reaction mixture.
-
Reaction Completion: After the addition of nitric acid is complete, the reaction mixture is agitated at the same temperature for an additional period (e.g., 1 hour) to ensure complete conversion.
-
Product Isolation: The resulting aqueous solution of glyoxylic acid can be used directly or further purified. Isolation can be achieved by forming the calcium or magnesium salt, which can then be converted back to the free acid.[7][8]
A more recent, greener approach involves the oxidation of glyoxal with hydroperoxide compounds generated in situ from the ozonolysis of maleic acid.[9][10] This method avoids the use of nitric acid and the formation of NOx gases.[9]
Quantitative Data (Nitric Acid Oxidation)
| Parameter | Value | Reference |
| Glyoxal Conversion | 90.8% - 94.7% | [11] |
| Selectivity | 84.7% - 87.3% | [11] |
| Yield | 80.8% - 82.1% | [11] |
| Reaction Temperature | 40 °C - 60 °C | [11] |
| Reaction Time | ~3.5 hours | [11] |
| HCl Concentration | 10.02% - 15.01% | [11] |
| Nitric Acid Concentration (in feed) | 40% - 45% | [11] |
Method 3: Ozonolysis of Maleic Acid or Maleic Anhydride
Ozonolysis of the carbon-carbon double bond in maleic acid or its anhydride provides a direct route to glyoxylic acid. The reaction is typically carried out in a suitable solvent, followed by a reductive work-up.[12]
Reaction Pathway
Experimental Workflow
Detailed Experimental Protocol (Ozonolysis in Methanol)[12]
-
Solution Preparation: Maleic acid is dissolved in methanol in a suitable reaction vessel equipped with a gas inlet tube.
-
Ozonolysis: The solution is cooled to a low temperature (e.g., -45°C to -40°C) using a cooling bath. An ozone-containing oxygen stream is bubbled through the solution until the reaction is complete.
-
Purging: After ozonolysis, the reaction mixture is purged with nitrogen gas to remove any unreacted ozone.
-
Reductive Work-up: The ozonolysis product is then subjected to catalytic hydrogenation in the presence of a palladium catalyst. Alternatively, a chemical reducing agent such as sulfur dioxide can be used.[13]
-
Hydrolysis and Isolation: The resulting product, which may be in the form of a hemiacetal, is hydrolyzed to yield glyoxylic acid. The final product, this compound, is then isolated, for example, by crystallization.
Quantitative Data
| Parameter | Value | Reference |
| Theoretical Yield | > 90% | [12] |
| Yield (in water) | 50% (based on carbon atoms) | [12] |
| Reaction Temperature | -50 °C to 0 °C | [12] |
| Ozone Stoichiometry | 1.1 - 1.5 moles per mole of maleic acid | [12] |
| Maleic Acid Concentration | 0.1 - 40 wt% | [12] |
| Purity of Monohydrate | > 97% | [13] |
Summary and Comparison of Methods
| Method | Starting Material | Key Reagents | Typical Yield | Selectivity | Key Advantages | Key Disadvantages |
| Electrochemical Reduction | Oxalic Acid | H₂SO₄, Lead Cathode | 80-97% | High (>99%) | High purity, good selectivity. | Requires specialized electrochemical setup, potential for lead contamination. |
| Oxidation of Glyoxal | Glyoxal | HNO₃, HCl | 80-82% | ~85-87% | Established industrial process. | Use of corrosive nitric acid, formation of NOx, exothermic reaction. |
| Ozonolysis | Maleic Acid/Anhydride | Ozone, H₂/Pd or SO₂ | >90% (theoretical) | High | High theoretical yield, avoids harsh oxidants like nitric acid. | Requires an ozone generator, low temperatures, potentially expensive reducing agents. |
Conclusion
The choice of synthesis method for this compound in a laboratory setting depends on several factors, including the desired scale, available equipment, cost considerations, and safety and environmental concerns. The electrochemical reduction of oxalic acid offers a route to high-purity material with excellent selectivity. The oxidation of glyoxal, particularly with nitric acid, is a well-understood process, though it presents challenges in handling and by-product management. The ozonolysis of maleic acid or its anhydride is a high-yield method that can be more environmentally benign if a clean reductive work-up is employed. For researchers and drug development professionals, a thorough understanding of these core methodologies is essential for the efficient and safe production of this important chemical intermediate.
References
- 1. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 5. impactfactor.org [impactfactor.org]
- 6. CN105839135A - Method for synthesizing glyoxylic acid through electrolytic reduction method - Google Patents [patents.google.com]
- 7. Synthesis of Glyoxylic Acid by Glyoxal Oxidation in the Presence of Hydrohalic Acids | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. US4698441A - Process for producing glyoxylic acid - Google Patents [patents.google.com]
- 12. Process for preparing glyoxylic acid - Patent 0293127 [data.epo.org]
- 13. US3644508A - Process for the recovery of glyoxylic acid - Google Patents [patents.google.com]
The Dual Nature of 2,2-Dihydroxyacetic Acid: An In-Depth Technical Guide to its Stability and Reactivity
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of 2,2-Dihydroxyacetic Acid (Glyoxylic Acid Monohydrate)
This compound, the hydrated form of glyoxylic acid, is a molecule of significant interest in various scientific disciplines, from metabolic research to materials science. Its importance as an intermediate in the glyoxylate cycle and its role as a precursor in the formation of advanced glycation end products (AGEs) underscore the need for a thorough understanding of its stability and reactivity. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Physicochemical Properties and Stability Profile
This compound (CAS No: 563-96-2) is a white crystalline solid that is highly soluble in water. In aqueous solutions, it exists in equilibrium with its aldehyde form, glyoxylic acid. This equilibrium is a critical determinant of its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₄O₄ | |
| Molecular Weight | 92.05 g/mol | |
| pKa | 3.32 | |
| Melting Point | 78-82 °C | |
| Boiling Point | 111 °C (decomposes) | |
| Solubility in Water | High | |
| Appearance | White crystalline solid |
Stability Considerations
The stability of this compound is influenced by temperature, pH, and the presence of other reactive species. While detailed kinetic data on its degradation in aqueous solutions under varying pH and temperature are not extensively documented in readily available literature, its thermal decomposition has been studied.
Thermal Decomposition:
At temperatures above its boiling point, this compound undergoes decomposition. The primary products of thermal decomposition include:
-
Formaldehyde (CH₂O)
-
Carbon Dioxide (CO₂)
-
Glycolic acid (C₂H₄O₃)
-
Oxalic acid (C₂H₂O₄)
The formation of glycolic acid and oxalic acid is attributed to a Cannizzaro-type disproportionation reaction of the aldehyde form, glyoxylic acid.
Reactivity Profile
The reactivity of this compound is characterized by the presence of both a carboxylic acid group and a hydrated aldehyde (gem-diol) group. This dual functionality allows it to participate in a wide range of chemical reactions.
Reactions involving the Aldehyde Group:
The aldehyde form, glyoxylic acid, is particularly reactive and is central to its biological and pathological roles.
1. Maillard Reaction and Advanced Glycation End Product (AGE) Formation:
A key reaction of glyoxylic acid is its non-enzymatic reaction with the free amino groups of proteins, lipids, and nucleic acids, known as the Maillard reaction. This process leads to the formation of a heterogeneous group of compounds called Advanced Glycation End Products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. The initial step involves the formation of a Schiff base, which then undergoes a series of rearrangements and further reactions to form stable, cross-linked AGEs.
2. Reactions with Amino Acids:
Glyoxylic acid reacts with the side chains of amino acid residues, particularly lysine and arginine, leading to the modification of proteins. This can alter their structure and function. The reaction with the ε-amino group of lysine results in the formation of Nε-(carboxymethyl)lysine (CML), a well-characterized AGE.
Reactions involving the Carboxylic Acid Group:
The carboxylic acid moiety can undergo typical reactions such as esterification and amide bond formation.
Biological Significance: The Glyoxylate Cycle
This compound is a key intermediate in the glyoxylate cycle, an anabolic metabolic pathway found in plants, bacteria, protists, and fungi. This cycle allows these organisms to convert two-carbon compounds, such as acetyl-CoA, into four-carbon intermediates for the synthesis of carbohydrates. This is particularly important for the germination of seeds where stored lipids are converted into sugars.
Caption: The Glyoxylate Cycle, highlighting the central role of Glyoxylate.
Experimental Protocols
Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for the quantification of this compound in aqueous samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard
-
Mobile phase: 0.1% (v/v) phosphoric acid in water
-
Sample filtration units (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Filter the aqueous sample containing this compound through a 0.45 µm filter.
-
HPLC Analysis:
-
Set the HPLC flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to 210 nm.
-
Inject a fixed volume (e.g., 20 µL) of the standards and the sample onto the column.
-
Record the chromatograms and the peak areas.
-
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Caption: Workflow for the quantification of this compound by HPLC.
Protocol 2: In Vitro Formation of Advanced Glycation End Products (AGEs) Induced by this compound
This protocol provides a method to study the formation of AGEs by incubating a model protein (Bovine Serum Albumin, BSA) with this compound.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, sealed reaction tubes
-
Spectrofluorometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a solution of BSA (e.g., 10 mg/mL) in PBS.
-
Prepare a stock solution of this compound (e.g., 100 mM) in PBS.
-
In a sterile tube, mix the BSA solution with the this compound solution to achieve a final desired concentration (e.g., 50 mM). Prepare a control sample with BSA in PBS without this compound.
-
-
Incubation:
-
Incubate the reaction mixtures and the control in a sterile, sealed environment at 37°C for a specified period (e.g., 1-4 weeks). Samples can be taken at different time points to monitor the progress of the reaction.
-
-
AGEs Detection by Fluorescence Spectroscopy:
-
Dilute the incubated samples and the control with PBS to an appropriate concentration for fluorescence measurement.
-
Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
-
An increase in fluorescence intensity in the samples containing this compound compared to the control indicates the formation of fluorescent AGEs.
-
Caption: Workflow for the in vitro formation and detection of AGEs.
Conclusion
This compound is a highly reactive molecule with a stability profile that is dependent on its environment. Its dual functionality as both a carboxylic acid and a hydrated aldehyde governs its chemical behavior and its significant roles in both metabolic and pathological processes. A thorough understanding of its properties, as outlined in this guide, is essential for researchers and professionals working in fields where this compound plays a crucial role. The provided protocols offer a starting point for the quantitative analysis and further investigation of this important biomolecule.
Unveiling 2,2-Dihydroxyacetic Acid: A Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dihydroxyacetic acid, also known as glyoxylic acid monohydrate, is a simple yet pivotal organic compound with the chemical formula C₂H₄O₄. As an endogenous metabolite, it plays a crucial role in the metabolic pathways of a wide range of organisms, from microorganisms to plants. Its significance is underscored by its position as a key intermediate in the glyoxylate cycle, a metabolic route essential for the biosynthesis of carbohydrates from fatty acids. This technical guide provides an in-depth exploration of the natural sources and occurrence of this compound, offering quantitative data, detailed experimental protocols, and a visualization of its central metabolic pathway to support researchers, scientists, and drug development professionals in their endeavors.
Natural Occurrence of this compound
This compound is found in various natural matrices, including plants and microorganisms. Its presence is often transient and concentration-dependent on the metabolic state of the organism.
Occurrence in Plants
In the plant kingdom, this compound is notably present in unripe fruits and young, photosynthetically active leaves.[1] Its concentration tends to decrease as the fruit ripens, suggesting its role in the developmental stages of the plant. While extensive quantitative data across a wide variety of plant species remains an area of active research, its presence has been qualitatively confirmed in these tissues. The glyoxylate cycle, where this acid is a key component, is particularly active in the glyoxysomes of germinating seeds, where stored lipids are converted into sugars to fuel growth.[2][3]
Occurrence in Microorganisms
Microorganisms, including bacteria and yeast, utilize the glyoxylate cycle to thrive on two-carbon compounds like acetate as their sole carbon source.[2] This metabolic flexibility makes this compound a central metabolite in the microbial world. Engineered strains of Escherichia coli have been shown to produce significant quantities of glyoxylate.
Quantitative Data on this compound Occurrence
The following table summarizes available quantitative data on the concentration of this compound in various natural and engineered biological systems. It is important to note that concentrations in natural plant sources are often low and can fluctuate significantly based on environmental conditions and developmental stage.
| Biological Source | Sample Type | Concentration/Titer | Analytical Method | Reference |
| Engineered Escherichia coli | Culture Supernatant | Up to 2.42 g/L | HPLC | [4] |
| Engineered Escherichia coli | Culture Supernatant | 0.93 ± 0.17 g/L | HPLC | [4] |
| Engineered Escherichia coli | Culture Supernatant | 1.15 ± 0.02 g/L | HPLC | [4] |
The Glyoxylate Cycle: A Central Pathway
The glyoxylate cycle is an anabolic metabolic pathway that serves as a variation of the tricarboxylic acid (TCA) cycle. It allows organisms to convert two-carbon compounds, such as acetyl-CoA, into four-carbon intermediates for the synthesis of carbohydrates. This compound (glyoxylate) is a key intermediate in this pathway.
Experimental Protocols
Protocol 1: Sequential Extraction of Organic Acids (including Glyoxylic Acid) from Plant Tissues
This protocol is adapted from a method for the determination of various organic acids in plant tissue and is suitable for the extraction of this compound.[5]
1. Materials and Reagents:
- Fresh plant tissue (e.g., young leaves, unripe fruit)
- Ultra-pure water
- Dilute hydrochloric acid (HCl)
- Liquid nitrogen
- Mortar and pestle or homogenizer
- Centrifuge
- Syringe filters (0.45 µm)
- HPLC system with a suitable column (e.g., Hypersil ODS) and a diode array detector
2. Sample Preparation: a. Weigh a known amount of fresh plant tissue (e.g., 1-2 g). b. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity. c. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
3. Extraction of Water-Soluble Organic Acids: a. Transfer the powdered plant tissue to a centrifuge tube. b. Add a known volume of ultra-pure water (e.g., 10 mL per gram of tissue). c. Vortex the mixture vigorously for 1-2 minutes. d. Sonicate the sample in an ultrasonic bath for 15-20 minutes. e. Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant, which contains the water-soluble organic acids. g. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. Extraction of Acid-Soluble Organic Acids (Optional): a. To the pellet remaining after the water extraction, add a known volume of dilute hydrochloric acid (e.g., 0.1 M HCl). b. Repeat steps 3c to 3g. This fraction will contain acid-soluble organic acids.
5. HPLC Analysis: a. Inject the filtered extract onto the HPLC system. b. Use a mobile phase suitable for organic acid separation, such as a potassium dihydrogen phosphate buffer (e.g., 5 mmol/L, pH 2.8).[5] c. Set the diode array detector to monitor at a wavelength appropriate for the detection of this compound or its derivative if a pre- or post-column derivatization method is employed. For underivatized short-chain organic acids, detection is often performed at low UV wavelengths (e.g., 210 nm). d. Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of a certified reference standard.
Protocol 2: Extraction of Intracellular Metabolites from E. coli
This protocol is based on a methanol freeze-thaw method and can be adapted for the extraction of this compound from microbial cells.[4]
1. Materials and Reagents:
- E. coli cell culture
- Saline solution (0.9% NaCl)
- 50% Methanol, pre-cooled to -40°C
- Liquid nitrogen
- Centrifuge
2. Cell Harvesting and Lysis: a. Collect a known volume of the bacterial cell culture (e.g., 1 mL). b. Centrifuge the culture at 15,000 rpm for 5 minutes to pellet the cells. c. Discard the supernatant and wash the cell pellet once with 1 mL of saline solution. Centrifuge again and discard the supernatant. d. To the cell pellet, add 250 µL of pre-cooled 50% methanol. e. Mix thoroughly and immediately incubate the sample in liquid nitrogen for 5 minutes. f. Thaw the sample on ice for 5 minutes. g. Repeat the freeze-thaw cycle two more times to ensure complete cell lysis.
3. Sample Clarification and Analysis: a. Centrifuge the lysate at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C to pellet cell debris. b. Carefully collect the supernatant, which contains the intracellular metabolites. c. Analyze the supernatant using a suitable analytical method, such as HPLC, as described in Protocol 1.
Conclusion
This compound is a fundamentally important metabolite with a widespread natural occurrence, particularly within the metabolic framework of plants and microorganisms. Its role in the glyoxylate cycle highlights its significance in cellular carbon metabolism, enabling organisms to sustain growth on simple carbon sources. The quantitative data, though more readily available for engineered microbial systems, provides a baseline for understanding its metabolic flux. The detailed experimental protocols for extraction and analysis furnished in this guide offer a practical foundation for researchers to further investigate the presence and physiological relevance of this intriguing molecule in various biological systems. Continued research into the precise quantification of this compound in a broader range of natural sources will undoubtedly deepen our understanding of its biochemical and potential pharmacological roles.
References
CAS number and molecular formula of 2,2-dihydroxyacetic acid
An In-depth Technical Guide to 2,2-Dihydroxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, also known as glyoxylic acid monohydrate. It covers its fundamental chemical properties, biological significance, and practical applications in research and development, with a focus on data presentation and experimental methodologies.
Core Chemical Identifiers
Physicochemical and Structural Data
The quantitative properties of this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Citation(s) |
| Molecular Weight | 92.05 g/mol | [1][2][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | Glyoxylic acid monohydrate, Formylformic acid | [4][5] |
| Melting Point | 49-52 °C | |
| InChI Key | GOCCREQJUBABAL-UHFFFAOYSA-N | [3] |
| SMILES | C(C(=O)O)(O)O | [2][3] |
| Purity | ≥95% to ≥98% (Varies by supplier) | [2][5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Storage Conditions | -20°C or -80°C, stored under nitrogen | [1][2][6] |
Biological Role and Research Applications
This compound is an endogenous metabolite with significant roles in various biological processes and synthetic applications.[7][8]
Metabolic Significance: The Glyoxylate Cycle A key role of this compound (as glyoxylate) is as a central intermediate in the glyoxylate cycle.[1][5] This metabolic pathway is crucial for certain organisms, including bacteria, fungi, and plants, enabling them to synthesize carbohydrates from fatty acids.[1][5] This is particularly important for energy production and growth when simple sugars are unavailable. The core enzymes in this cycle are isocitrate lyase and malate synthase.[1]
Caption: The Glyoxylate Cycle pathway involving this compound (Glyoxylate).
Role in Glycation and Disease As an aldehyde, this compound is highly reactive and can modify proteins to form advanced glycation end products (AGEs).[1][5] The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetic complications. Furthermore, it is associated with primary hyperoxaluria, an inborn error of metabolism.[5][9]
Applications in Chemical Synthesis this compound serves as a versatile intermediate in organic synthesis. It is notably used in the production of 3-aminocoumarone derivatives. These derivatives exhibit significant chemiluminescence, making them valuable for developing assays to detect hydrogen peroxide or evaluate enzyme activity, such as that of urease.[6]
Caption: Workflow for the application of this compound in chemiluminescence assays.
Experimental Protocols
Detailed and reproducible protocols are critical for research. The following section outlines methodologies for preparing solutions of this compound for experimental use.
Protocol: Preparation of Stock Solutions
Due to its reactivity and potential for degradation, stock solutions should be prepared fresh. If storage is necessary, solutions should be aliquoted and stored under nitrogen to minimize oxidation and hydrolysis.[6]
-
Storage of Stock Solutions :
-
Dissolution Procedure :
-
Select the appropriate solvent based on the required final concentration and vehicle compatibility for the experiment.
-
Add the solvent to the vial containing the powdered this compound.
-
If precipitation or phase separation occurs, gentle heating (e.g., to 37°C) and/or sonication in an ultrasonic bath can be used to facilitate complete dissolution.[6][7]
-
Solubility Data
The solubility of this compound has been determined in various solvent systems commonly used in drug discovery and development. The data below is crucial for formulation design.[6]
| Solvent System | Achieved Concentration & Appearance | Citation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (27.16 mM); Clear solution | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (27.16 mM); Clear solution | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (27.16 mM); Clear solution | [6] |
| Water | Highly soluble | [1][4] |
Safety and Handling
Appropriate safety measures must be observed when handling this compound.
-
Signal Word : Danger
-
Hazard Statements :
-
H290: May be corrosive to metals.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
-
Recommendations : Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C2H4O4 | CID 2723641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 563-96-2: Glyoxylic acid monohydrate | CymitQuimica [cymitquimica.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound | Glyoxylic acid monohydrate | Carboxylic Acids | Ambeed.com [ambeed.com]
- 9. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dihydroxyacetic acid, also known as glyoxylic acid monohydrate, is a simple organic compound with the chemical formula C₂H₄O₄. It plays a crucial role as a key intermediate in the glyoxylate cycle, a metabolic pathway essential for the growth of plants, bacteria, and fungi on two-carbon sources. In humans, aberrant metabolism of its dehydrated form, glyoxylate, is implicated in the pathophysiology of primary hyperoxaluria, a rare and severe genetic disorder. Furthermore, the photochemical reactions of glyoxylic acid in the atmosphere contribute to the formation of secondary organic aerosols, impacting air quality and climate. This technical guide provides a comprehensive overview of the current primary research on this compound, with a focus on its biochemical pathways, associated disease states, and environmental chemistry. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in studies related to this multifaceted molecule.
Core Biological Role: The Glyoxylate Cycle
The glyoxylate cycle is an anabolic pathway that bypasses the two decarboxylation steps of the tricarboxylic acid (TCA) cycle, enabling organisms to synthesize carbohydrates from fatty acids or other two-carbon compounds. This compound, in its glyoxylate form, is a central intermediate in this cycle. The two key enzymes of the glyoxylate cycle are isocitrate lyase (ICL) and malate synthase (MS).
Signaling Pathway: The Glyoxylate Cycle
Quantitative Data: Enzyme Kinetics of the Glyoxylate Cycle
The efficiency and regulation of the glyoxylate cycle are determined by the kinetic properties of its key enzymes. The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for isocitrate lyase and malate synthase from various organisms.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Isocitrate Lyase (ICL) | Mycobacterium tuberculosis | threo-D-(s)-isocitrate | 145 | 1.3 | [1] |
| Isocitrate Lyase | Mycobacterium tuberculosis | Isocitrate | 45 | - | [2] |
| Malate Synthase | E. coli | Acetyl-CoA | 9 | - | [3][4] |
Note: Vmax values can vary significantly based on purification methods and assay conditions.
Clinical Relevance: Primary Hyperoxaluria
Primary hyperoxaluria (PH) is a group of inherited metabolic disorders characterized by the overproduction of oxalate, leading to the formation of calcium oxalate crystals in the kidneys and other organs. The metabolism of glyoxylate is central to the pathophysiology of PH, particularly type 1.
Signaling Pathway: Glyoxylate Metabolism in Primary Hyperoxaluria Type 1
In healthy individuals, the enzyme alanine-glyoxylate aminotransferase (AGT) converts glyoxylate to glycine in the peroxisomes of liver cells. In PH1, a deficiency in AGT leads to the accumulation of glyoxylate, which is then converted to oxalate by lactate dehydrogenase (LDH).
Atmospheric Chemistry of Glyoxylic Acid
Glyoxylic acid is a significant component of atmospheric aerosols and is involved in photochemical reactions that contribute to the formation of secondary organic aerosols (SOA). The aqueous photochemistry of glyoxylic acid has been studied to understand its fate and impact on atmospheric composition.
Quantitative Data: Photolysis of Aqueous Glyoxylic Acid
The photolysis of aqueous glyoxylic acid leads to the formation of various products. The following table summarizes the concentrations of key products identified after 8 hours of irradiation.
| Photoproduct | Concentration (mM) |
| Glyoxal | 11.8 (±0.1) |
| Formic acid | 2.00 (±0.03) |
| Oxalic acid | 0.493 (±0.025) |
Data from a study on the aqueous photochemistry of glyoxylic acid.[5][6]
Experimental Protocols
Synthesis of this compound (Glyoxylic Acid Monohydrate)
A common laboratory-scale synthesis involves the oxidation of glyoxal with nitric acid.
Materials:
-
Glyoxal (40% aqueous solution)
-
Nitric acid (concentrated)
-
Deionized water
Procedure:
-
Cool a 40% aqueous solution of glyoxal in an ice bath.
-
Slowly add concentrated nitric acid to the cooled glyoxal solution with constant stirring. The reaction is exothermic and the temperature should be maintained below 20°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
The resulting solution contains glyoxylic acid. For purification, the excess nitric acid and water can be removed under reduced pressure.
-
Crystallization from water will yield this compound (glyoxylic acid monohydrate) as a white crystalline solid.[7][8]
Experimental Workflow: Enzymatic Assay of Glyoxylate Reductase
This protocol is for the continuous spectrophotometric rate determination of glyoxylate reductase activity.
Principle: The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺ during the reduction of glyoxylate to glycolate.
Reagents:
-
50 mM Potassium Phosphate Buffer, pH 6.4
-
702 mM Glyoxylic Acid solution
-
12.8 mM β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution
-
Glyoxylate Reductase enzyme solution (1-2 units/mL)
Procedure:
-
Pipette the buffer, glyoxylic acid solution, and NADH solution into both a test and a blank cuvette.
-
Mix by inversion and allow the cuvettes to equilibrate to 25°C.
-
Monitor the absorbance at 340 nm until a constant reading is obtained.
-
To the test cuvette, add the glyoxylate reductase enzyme solution. To the blank cuvette, add an equal volume of deionized water.
-
Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of absorbance change per minute (ΔA340nm/minute) from the maximum linear portion of the curve for both the test and blank samples.
-
The activity of the enzyme is calculated using the Beer-Lambert law, where the extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.[9]
Experimental Protocol: HPLC Analysis of Glyoxylic Acid
This method is for the determination of glyoxylic acid in biological samples after pre-column fluorescence derivatization.
Principle: Glyoxylic acid is derivatized with a fluorogenic reagent, 2-aminobenzenthiol (2-ABT), in an acidic medium to form a highly fluorescent thiazine derivative. This derivative is then separated and quantified by reverse-phase HPLC with fluorescence detection.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Fluorescence detector
-
Reversed-phase ODS column
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
2-Aminobenzenthiol (2-ABT)
-
Acidic medium (e.g., HCl)
Procedure:
-
Derivatization: Mix the sample containing glyoxylic acid with the 2-ABT reagent in an acidic medium. Allow the reaction to proceed for a sufficient time (e.g., 25 minutes) to form the fluorescent derivative.
-
Chromatographic Separation: Inject the derivatized sample onto the ODS column.
-
Elution: Use an isocratic mobile phase, for example, a mixture of methanol and water (e.g., 70:30, v/v).
-
Detection: Monitor the fluorescence of the eluting derivative with an excitation wavelength of 290 nm and an emission wavelength of 390 nm.
-
Quantification: The concentration of glyoxylic acid in the sample is determined by comparing the peak area of the derivative to a standard curve prepared with known concentrations of glyoxylic acid.[10]
Conclusion
This compound is a molecule of significant interest across multiple scientific disciplines. Its central role in the glyoxylate cycle makes it a key target for understanding microbial metabolism and developing novel antimicrobial agents. In the clinical realm, the aberrant metabolism of its dehydrated form, glyoxylate, is a critical factor in the pathogenesis of primary hyperoxaluria, and understanding these pathways is essential for the development of new therapeutic strategies. Furthermore, its involvement in atmospheric chemistry highlights its environmental importance. This technical guide has provided a consolidated overview of the primary research on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to aid researchers in their ongoing and future investigations.
References
- 1. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Solved Michaelis Constant Km Compared with | Chegg.com [chegg.com]
- 4. chegg.com [chegg.com]
- 5. chegg.com [chegg.com]
- 6. Characterization of activity and expression of isocitrate lyase in Mycobacterium avium and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Glyoxylic Acid by Glyoxal Oxidation in the Presence of Hydrohalic Acids | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous Photochemistry of Glyoxylic Acid. | University of Kentucky College of Arts & Sciences [bls.as.uky.edu]
Methodological & Application
Application Notes and Protocols: 2,2-Dihydroxyacetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dihydroxyacetic acid, also known as glyoxylic acid monohydrate, is a versatile and highly reactive organic compound with the chemical formula C₂H₄O₄.[1][2] Its structure incorporates both a carboxylic acid and a geminal diol, which is a hydrated aldehyde functionality. This dual reactivity makes it a valuable C2 synthon in various organic synthesis protocols, particularly in the construction of heterocyclic scaffolds of medicinal interest.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of 4-thiazolidinones and explores its potential in Passerini and Biginelli multicomponent reactions.
Key Applications
This compound serves as a key intermediate in the synthesis of a variety of organic molecules, including:
-
Heterocyclic Compounds: It is a crucial building block for nitrogen- and sulfur-containing heterocycles, such as 4-thiazolidinones.
-
Pharmaceutical Intermediates: Its reactivity is harnessed in the production of intermediates for active pharmaceutical ingredients (APIs).[3]
-
Agrochemicals: It is also utilized in the synthesis of various agrochemicals.[1]
Application I: Synthesis of 2,3-Disubstituted 4-Thiazolidinones
The three-component condensation of an aldehyde, an amine, and a thiol is a powerful method for the synthesis of 4-thiazolidinone derivatives, which are known to exhibit a wide range of biological activities. This compound can act as the aldehyde component in this reaction, leading to the formation of 4-thiazolidinones with a carboxylic acid moiety at the 2-position.
Reaction Principle
The reaction proceeds via the initial formation of a Schiff base (imine) from the condensation of this compound and a primary amine. Subsequent nucleophilic attack by the thiol (mercaptoacetic acid) on the imine, followed by intramolecular cyclization, affords the 2,3-disubstituted 4-thiazolidinone. The use of a dehydrating agent or azeotropic removal of water can improve the reaction yield.
Caption: Synthesis of 2,3-disubstituted 4-thiazolidinones.
Experimental Protocol: Synthesis of 2-(Carboxymethyl)-3-phenyl-4-thiazolidinone
This protocol describes a representative one-pot synthesis of a 2,3-disubstituted 4-thiazolidinone using this compound, aniline, and thioglycolic acid.
Materials:
-
This compound (glyoxylic acid monohydrate)
-
Aniline
-
Thioglycolic acid
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (10 mmol, 0.92 g) and aniline (10 mmol, 0.93 g, 0.91 mL) in 50 mL of toluene.
-
Reflux the mixture for 2 hours to facilitate the formation of the corresponding Schiff base, with azeotropic removal of water.
-
Cool the reaction mixture to room temperature.
-
Add thioglycolic acid (10 mmol, 0.92 g, 0.70 mL) to the flask.
-
Reflux the reaction mixture for an additional 6-8 hours, continuing to remove water using the Dean-Stark apparatus.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Quantitative Data
| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Thiol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Thioglycolic Acid | Toluene | Reflux (~111) | 8-10 | ~75-85 |
Application II: Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[4] Given that this compound possesses both a carboxylic acid and a hydrated aldehyde functionality, it presents unique opportunities for intramolecular or intermolecular Passerini-type reactions.
Reaction Principle
In a typical Passerini reaction, the carboxylic acid protonates the carbonyl group, which is then attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, followed by an acyl transfer to yield the final product.[4]
Caption: General scheme of the Passerini reaction.
Potential Application with this compound
The bifunctional nature of this compound could potentially lead to the formation of complex lactones or other cyclic structures through an intramolecular Passerini reaction, or it could participate in intermolecular reactions where one of its functional groups reacts selectively. Further research is required to explore these synthetic pathways.
Application III: Biginelli Reaction
The Biginelli reaction is a multicomponent chemical reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[5] These dihydropyrimidinones are of significant interest in medicinal chemistry due to their therapeutic properties.
Reaction Principle
The reaction is typically acid-catalyzed and involves the condensation of the three components.[6] The aldehyde and urea first react to form an N-acyliminium ion, which is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the dihydropyrimidinone product.[5]
Caption: General scheme of the Biginelli reaction.
Potential Application with this compound
As an aldehyde equivalent, this compound can be employed in the Biginelli reaction to introduce a carboxylic acid functionality at the 4-position of the dihydropyrimidinone ring. This would provide a handle for further functionalization, making it a valuable tool for generating diverse libraries of compounds for drug discovery.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its bifunctional nature allows for its participation in various multicomponent reactions, providing efficient routes to complex and medicinally relevant heterocyclic structures. The protocols and applications outlined in this document demonstrate its utility and potential for further exploration in the development of novel synthetic methodologies.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | C2H4O4 | CID 2723641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Biginelli Reaction [organic-chemistry.org]
Application of 2,2-Dihydroxyacetic Acid as a Reagent in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dihydroxyacetic acid, also known as glyoxylic acid monohydrate, is a versatile and highly reactive organic compound that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its dual functionality, possessing both a carboxylic acid and a hydrated aldehyde group, allows it to participate in a wide range of chemical transformations, making it an important reagent in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and final drug products.
Core Applications in Pharmaceutical Synthesis
This compound is primarily utilized in the synthesis of α-aryl-α-hydroxy acids and α-aryl-α-amino acids, which are pivotal intermediates for several widely used pharmaceuticals. The key reactions involve the electrophilic substitution of activated aromatic compounds, such as phenols, followed by further functional group transformations.
Key Pharmaceutical Intermediates Synthesized from this compound:
-
p-Hydroxyphenylacetic Acid: An essential precursor for the beta-blocker Atenolol.
-
D,L-p-Hydroxyphenylglycine: A critical side-chain intermediate for the broad-spectrum antibiotic Amoxicillin.
Synthesis of p-Hydroxyphenylacetic Acid
p-Hydroxyphenylacetic acid is synthesized via a two-step process involving the initial condensation of phenol with this compound to form p-hydroxymandelic acid, followed by a reduction step.
Experimental Protocol: Synthesis of p-Hydroxyphenylacetic Acid
Step 1: Synthesis of p-Hydroxymandelic Acid
-
In a suitable reaction vessel, a mixture of phenol (1.3 molar equivalents), red phosphorus (0.61 molar equivalents), and 57% hydroiodic acid is thoroughly stirred.
-
To this mixture, a 50% aqueous solution of this compound (1.0 molar equivalent) is added dropwise over a period of 2 hours at 25 °C.[1]
-
The reaction mixture is stirred overnight at 25 °C.
-
The mixture is then heated to 90 °C for 1 hour.
-
The reaction is worked up by distillation to remove a phenol/water azeotrope, followed by dilution with water and extraction.
Step 2: Reduction of p-Hydroxymandelic Acid to p-Hydroxyphenylacetic Acid
-
The p-hydroxymandelic acid obtained from the previous step is reduced using red phosphorus and hydroiodic acid in the same reaction vessel ("one-pot" synthesis).[1]
-
The reaction mixture is heated to maintain the reduction process.
-
Upon completion, the reusable hydroiodic acid is distilled off.
-
The residue is diluted with water and the p-hydroxyphenylacetic acid is isolated.
-
Purification is achieved by crystallization.
Quantitative Data: Synthesis of p-Hydroxyphenylacetic Acid
| Parameter | Value | Reference |
| Yield | Up to 95% | [1] |
| Purity | High purity after crystallization | [2] |
| Melting Point | 150 °C | [1] |
Reaction Workflow: Synthesis of p-Hydroxyphenylacetic Acid
Caption: One-pot synthesis of p-hydroxyphenylacetic acid.
Synthesis of D,L-p-Hydroxyphenylglycine
D,L-p-Hydroxyphenylglycine can be synthesized in a one-pot reaction from phenol, this compound, and an ammonia source.
Experimental Protocol: One-Pot Synthesis of D,L-p-Hydroxyphenylglycine
-
In a 5000L enamel reaction kettle, charge 240 kg of water, 30 kg of dodecyl dimethyl benzyl ammonium chloride (phase transfer catalyst), 1000 kg of 29% aqueous this compound, 600 kg of 4-nitrophthalimide, and 300 kg of phenol.[3]
-
Stir the mixture rapidly to ensure homogeneity and heat to 65 ± 2 °C.
-
Maintain the reaction at this temperature for 10 hours.[3]
-
Cool the reaction mixture to 25 °C and filter to remove the solid 4-nitrophthalic acid.
-
Cool the filtrate in an ice water bath for 1 hour to induce crystallization of the product.
-
Filter the crude product and wash sequentially with ice water and ethanol until the filtrate is colorless.
-
Dry the solid product at 70-80 °C to obtain D,L-p-hydroxyphenylglycine.
Quantitative Data: Synthesis of D,L-p-Hydroxyphenylglycine
| Parameter | Value | Reference |
| Yield | ≥ 74% | [3] |
| Purity | High purity after washing | [4] |
Reaction Mechanism: Synthesis of D,L-p-Hydroxyphenylglycine (Simplified)
The reaction proceeds through an initial Friedel-Crafts-type reaction of phenol with the electrophilic aldehyde of this compound to form p-hydroxymandelic acid. This intermediate then undergoes ammonolysis in situ to yield the final amino acid product.
Caption: One-pot synthesis of D,L-p-hydroxyphenylglycine.
Application in the Synthesis of Atenolol
Atenolol, a beta-blocker used to treat high blood pressure and heart-related conditions, is synthesized from p-hydroxyphenylacetamide, which can be derived from p-hydroxyphenylacetic acid.
Experimental Protocol: Synthesis of Atenolol from p-Hydroxyphenylacetamide
Step 1: Synthesis of p-Hydroxyphenylacetamide from p-Hydroxyphenylacetic Acid
This conversion can be achieved through standard amidation procedures, for example, by converting the carboxylic acid to an acid chloride followed by reaction with ammonia, or through direct amidation methods.
Step 2: Synthesis of Atenolol
-
React p-hydroxyphenylacetamide with epichlorohydrin in the presence of a phase transfer catalyst (e.g., trimethyl ammonium chloride).[5] The reaction is heated to 100 °C for one hour.[5]
-
The resulting epoxide intermediate is then reacted with isopropylamine in water. This reaction can be efficiently carried out using microwave heating, yielding Atenolol.[6]
Quantitative Data: Synthesis of Atenolol
| Step | Parameter | Value | Reference |
| Epoxidation | Yield | 70% (microwave) | [6] |
| Amination | Yield | 93% (microwave) | [6] |
| Overall | Yield | 65% (microwave) | [6] |
Experimental Workflow: Synthesis of Atenolol
Caption: Synthetic workflow for Atenolol.
Application in the Synthesis of Amoxicillin
Amoxicillin is a widely used antibiotic. Its synthesis involves the acylation of 6-aminopenicillanic acid (6-APA) with D-(-)-p-hydroxyphenylglycine.
Experimental Protocol: Enzymatic Synthesis of Amoxicillin
-
In a reaction vessel, dissolve 12 g of 6-aminopenicillanic acid (6-APA) in 240 mL of purified water at 15 °C, adjusting the pH to 7.5 with 3 mol/L aqueous ammonia.[7]
-
Add 15.6 g of D-p-hydroxyphenylglycine methyl ester hydrochloride to the solution.[7]
-
Initiate the reaction by adding Penicillin G acylase (2.2 KU/L).[7]
-
Adjust the pH to 6.0-6.5 and continue the reaction at 21-30 °C until the concentration of 6-APA is less than 5 mg/mL.[7]
-
Separate the enzyme from the product solution.
-
Clarify the solution with hydrochloric acid, then adjust the pH to 5.5-6.5 with aqueous ammonia.
-
Crystallize the Amoxicillin at 0-5 °C.
Quantitative Data: Enzymatic Synthesis of Amoxicillin
| Parameter | Value | Reference |
| Yield | 82.9% | [7] |
Logical Relationship: Amoxicillin Synthesis
Caption: Key components in the synthesis of Amoxicillin.
Conclusion
This compound is a valuable C2 building block in the pharmaceutical industry, enabling the efficient synthesis of key intermediates for important drugs such as Atenolol and Amoxicillin. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this versatile reagent in their synthetic endeavors. The provided workflows and reaction mechanisms offer a clear visual representation of the synthetic pathways, facilitating a deeper understanding of the chemical transformations involved.
References
- 1. US4590295A - Process for the manufacture of p-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 2. CN105777569A - Production method of p-hydroxyphenylacetamide - Google Patents [patents.google.com]
- 3. Novel synthesis process of DL-p-hydroxyphenylglycine - Eureka | Patsnap [eureka.patsnap.com]
- 4. P-hydroxy phenylglycine synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 5. GB2276167A - Preparation of intermediates of Atenolol and Propranalol - Google Patents [patents.google.com]
- 6. 2134 | PDF [slideshare.net]
- 7. CN102660621B - Improved method for preparing amoxicillin by enzymic method - Google Patents [patents.google.com]
2,2-Dihydroxyacetic Acid: A Versatile Precursor for Agrochemical Innovation
Application Notes and Protocols for Researchers, Scientists, and Agrochemical Development Professionals
Introduction
2,2-Dihydroxyacetic acid, also known as glyoxylic acid monohydrate, is a highly reactive organic compound that serves as a critical building block in the synthesis of a variety of agrochemicals. Its unique structure, featuring a carboxylic acid group and a hydrated aldehyde, allows for diverse chemical transformations, making it a valuable precursor for the development of herbicides and potentially other plant protection agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key agrochemicals, with a primary focus on the world's most widely used herbicide, glyphosate.
I. Herbicide Development: Synthesis of Glyphosate
Glyphosate [N-(phosphonomethyl)glycine] is a broad-spectrum systemic herbicide that functions by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is crucial for the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants, and its inhibition leads to metabolic disruption and plant death.[1][2][3][4] this compound is a key raw material in several industrial synthesis routes to glyphosate.[5]
A. Synthesis of Glyphosate via Reductive Amination
One common method for synthesizing glyphosate from this compound involves the reductive amination of aminomethylphosphonic acid (AMPA).
Reaction Scheme:
Caption: Synthesis of Glyphosate from this compound and AMPA.
B. Quantitative Data for Glyphosate Synthesis
The yield of glyphosate synthesis can vary depending on the specific reaction conditions, catalysts, and purification methods employed. The following table summarizes reported yields from various sources.
| Precursor 1 | Precursor 2 | Catalyst/Reducing Agent | Reported Yield/Conversion | Reference |
| This compound | Aminomethylphosphonic acid | Catalytic Hydrogenation (Pd/C) | 96% yield | [6] |
| This compound | Aminomethylphosphonic acid | Catalytic Hydrogenation | 91.1% yield | [6] |
| This compound | Aminomethylphosphonic acid | Catalytic Hydrogenation | 71% conversion of AMPA with 80% selectivity to glyphosate | [6] |
| Glycine | Dimethyl phosphite | Multiple steps | 80.12% yield | [7] |
| Glycine | Dialkyl phosphite | Multiple steps | ~26% yield | [8] |
C. Experimental Protocol: Laboratory-Scale Synthesis of Glyphosate
This protocol is a representative example based on published literature and patents.[6]
Materials:
-
This compound (glyoxylic acid monohydrate)
-
Aminomethylphosphonic acid (AMPA)
-
10% Palladium on activated carbon (Pd/C) catalyst
-
Sodium hydroxide (NaOH) solution (e.g., 2.5 N) for pH adjustment
-
Deionized water
-
Hydrogen gas (H₂)
-
Reaction vessel (e.g., Parr hydrogenator or similar pressure reactor)
-
Filtration apparatus
-
Analytical equipment for product characterization (e.g., HPLC, NMR)
Procedure:
-
Reaction Setup: In a suitable pressure reactor, dissolve aminomethylphosphonic acid (1.0 eq) and this compound (1.1 eq) in deionized water.
-
pH Adjustment: Adjust the pH of the solution to a desired value (e.g., pH 8.0) by the dropwise addition of sodium hydroxide solution while stirring.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture. The amount of catalyst can typically be around 5-10% by weight of the limiting reactant.
-
Hydrogenation: Seal the reactor and purge it with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified duration (e.g., 3-16 hours). Monitor the reaction progress by measuring hydrogen uptake.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be washed with a small amount of deionized water to ensure complete product recovery.
-
Product Isolation and Analysis: The resulting aqueous solution contains the sodium salt of glyphosate. The product can be isolated by acidification and crystallization or analyzed directly by techniques such as HPLC to determine the yield and purity.
Experimental Workflow:
Caption: Workflow for the laboratory synthesis of glyphosate.
D. Signaling Pathway: Glyphosate's Mode of Action
Glyphosate's herbicidal activity stems from its specific inhibition of the shikimate pathway, which is essential for aromatic amino acid biosynthesis in plants and some microorganisms.
Caption: Glyphosate's inhibition of the shikimate pathway.
II. Fungicide Development: Oomycete Fungicides
Derivatives of glyoxylic acid have been identified as a promising new class of fungicides specifically targeting Oomycetes.[1] Oomycetes, or water molds, are a group of destructive plant pathogens responsible for diseases like late blight in potatoes and downy mildew in grapes.[1]
A. General Synthesis Approach for Glyoxylic Acid-Based Fungicides
While specific commercial examples are not yet widely documented, a general synthetic approach can be conceptualized based on the known reactivity of glyoxylic acid. This often involves the formation of amide or ester derivatives.
Hypothetical Reaction Scheme:
Caption: General synthesis of a glyoxylic acid amide derivative.
B. Potential Mode of Action in Oomycetes
Fungicides targeting Oomycetes often have specific modes of action that differ from those affecting true fungi. Potential targets include nucleic acid synthesis, mitochondrial respiration, or cell wall biosynthesis. For a novel class of fungicides derived from glyoxylic acid, the exact mechanism would need to be elucidated through detailed biochemical and molecular studies.
Hypothetical Signaling Pathway Disruption:
References
- 1. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 2. US7741244B2 - Fungicide compositions - Google Patents [patents.google.com]
- 3. US6432883B1 - Methods of treating plants with glycolic acid - Google Patents [patents.google.com]
- 4. agribusinessglobal.com [agribusinessglobal.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Hydrogen Peroxide Detection Using 2,2-Dihydroxyacetic Acid-Derived Chemiluminescent Probes
Topic: Methodology for Hydrogen Peroxide Detection using 2,2-Dihydroxyacetic Acid
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Direct detection of hydrogen peroxide (H₂O₂) using this compound (also known as glyoxylic acid monohydrate) is not a recognized method. However, this compound serves as a crucial precursor in the synthesis of a highly sensitive class of chemiluminescent probes known as 2-coumaranones (or 3-aminocoumaranones). These probes, upon reaction with hydrogen peroxide in the presence of a base or catalyst, emit light, providing a quantitative measure of H₂O₂ concentration. This methodology offers high sensitivity and is applicable in various biological and chemical assays.
This document provides a comprehensive guide to the synthesis of 2-coumaranone chemiluminescent probes from this compound and their subsequent application in the detection of hydrogen peroxide.
Principle of Detection
The detection of hydrogen peroxide is based on the chemiluminescent oxidation of 2-coumaranone derivatives. In the presence of hydrogen peroxide and a suitable catalyst (e.g., a base or a peroxidase enzyme), the 2-coumaranone probe undergoes oxidation, leading to the formation of a high-energy 1,2-dioxetanone intermediate. The decomposition of this unstable intermediate releases energy in the form of light, and the intensity of the emitted light is proportional to the concentration of hydrogen peroxide in the sample.
Data Presentation
Table 1: Synthesis of 2-Coumaranone Derivatives - Reaction Parameters
| Precursors | Catalyst System | Reaction Time | Yield (%) | Reference |
| Amide/Carbamate, Glyoxylic Acid Monohydrate, Phenol Derivative | Acetic Acid / Sulfuric Acid (9:1) | 24-48 hours | 43% (for Methyl (5-fluoro-2-oxo-2,3-dihydrobenzofuran-3-yl)carbamate) | [1] |
| Amide, Glyoxylic Acid Monohydrate, Phenol Derivative | Trifluoroacetic Acid (TFA) | Not specified | Improved yields reported | [2] |
Table 2: Performance Characteristics of 2-Coumaranone-Based Hydrogen Peroxide Assay
| 2-Coumaranone Derivative | Limit of Detection (LOD) | Linear Range | Quantum Yield (ΦCL) | Reference |
| Carbamate-substituted 2-coumaranones | Not specified | Not specified | up to 5.9 ± 0.1 x 10⁻² E mol⁻¹ | [3] |
| N,N-disubstituted unsymmetrical ureas | Suitable for H₂O₂ determination | Not specified | Significant chemiluminescence | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Coumaranone Chemiluminescent Probes
This protocol describes a "one-pot" Tscherniac-Einhorn three-component reaction for the synthesis of 2-coumaranone derivatives.[1][2]
Materials:
-
Amide or carbamate (e.g., methyl carbamate)
-
This compound (glyoxylic acid monohydrate)
-
Substituted phenol (e.g., 4-fluorophenol)
-
Acetic acid, glacial
-
Sulfuric acid, concentrated (98%)
-
Acetic anhydride
-
Diethyl ether, cold (-20°C)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the amide or carbamate (0.03 mol) and glyoxylic acid monohydrate (0.03 mol) in 50 mL of a freshly prepared 9:1 mixture of acetic acid and concentrated sulfuric acid.
-
Initial Stirring: Stir the mixture for 30 minutes at room temperature to allow for the initial condensation reaction.
-
Addition of Phenol: Add the corresponding substituted phenol (0.035 mol) to the reaction mixture.
-
Reaction: Continue stirring the mixture at room temperature for at least 24 hours. The reaction time may vary depending on the specific reactants and can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Pour the reaction mixture into 250 mL of cold water. The 2-coumaranone precursor should precipitate out of solution.
-
Isolation of Precursor: Collect the precipitate by filtration. If no precipitate forms, extract the aqueous phase with chloroform, dry the organic phase over sodium sulfate, and concentrate under vacuum.
-
Lactonization: Transfer the crude product to a two-necked flask equipped with a reflux condenser. Add 10 mL of acetic anhydride and stir the suspension at reflux for 30 minutes.
-
Crystallization and Purification: Cool the reaction mixture to room temperature and then place it in a refrigerator overnight to induce crystallization. If crystals do not form, add cold diethyl ether to promote precipitation.
-
Final Product: Collect the crystalline product by filtration and dry it under vacuum.
Protocol 2: Chemiluminescent Detection of Hydrogen Peroxide
This protocol outlines the general procedure for detecting hydrogen peroxide using a synthesized 2-coumaranone probe.
Materials:
-
Synthesized 2-coumaranone probe
-
Hydrogen peroxide (H₂O₂) standard solutions
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Base solution (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) or Peroxidase enzyme (e.g., Horseradish Peroxidase, HRP)
-
Solvent for the probe (e.g., acetonitrile or DMSO)
-
96-well microplate (white or black, for luminescence)
-
Luminometer or a microplate reader with chemiluminescence detection capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the 2-coumaranone probe in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare a series of H₂O₂ standard solutions in the desired buffer.
-
Prepare the catalyst solution (e.g., a dilute solution of DBU in acetonitrile or an appropriate concentration of HRP in buffer).
-
-
Assay Setup:
-
In the wells of a microplate, add a specific volume of the sample or H₂O₂ standard.
-
Add the 2-coumaranone probe solution to each well to a final desired concentration.
-
Initiate the chemiluminescent reaction by adding the catalyst solution (base or enzyme).
-
-
Measurement:
-
Immediately place the microplate in the luminometer.
-
Measure the chemiluminescence intensity over a specific period. The signal is often a flash-type emission that reaches its maximum intensity quickly and then decays.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the integrated chemiluminescence intensity against the concentration of the H₂O₂ standards.
-
Determine the concentration of hydrogen peroxide in the unknown samples by interpolating their chemiluminescence intensity on the calibration curve.
-
Visualizations
Caption: Chemiluminescence mechanism of 2-coumaranone probes.
Caption: Workflow for H₂O₂ detection using synthesized probes.
References
Application Note and Protocol for Evaluating Urease Activity and Inhibition by 2,2-Dihydroxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a significant increase in local pH.[1] This enzymatic activity is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis, peptic ulcers, and gastric cancer. By neutralizing the acidic environment of the stomach, urease allows for the survival and colonization of these pathogens. Therefore, the inhibition of urease activity is a key therapeutic strategy for the treatment of infections caused by urease-producing bacteria.[2][3]
This application note provides a detailed protocol for the determination of urease activity and the evaluation of potential urease inhibitors, using 2,2-dihydroxyacetic acid as an example test compound. The protocol is based on the widely used Berthelot method, a colorimetric assay that quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.[2][4][5]
Principle of the Assay
The evaluation of urease activity involves a two-step reaction. First, the urease enzyme hydrolyzes urea to produce ammonia and carbon dioxide. Subsequently, the amount of ammonia produced is quantified using the Berthelot reaction. In this reaction, ammonia reacts with a phenol-hypochlorite reagent in an alkaline medium to form a blue-colored indophenol complex.[2][5] The intensity of the blue color is directly proportional to the ammonia concentration and can be measured spectrophotometrically at approximately 625-670 nm.[3] The inhibition of urease activity by a test compound, such as this compound, is determined by measuring the reduction in ammonia production in the presence of the inhibitor.
Materials and Reagents
3.1. Equipment
-
Spectrophotometer (capable of reading at 625 nm)
-
96-well microplate reader (optional)
-
Incubator or water bath (37°C)
-
Micropipettes and sterile tips
-
Vortex mixer
-
Sterile microcentrifuge tubes or 96-well plates
-
Analytical balance
-
pH meter
3.2. Reagents and Solutions
-
Urease Enzyme: Jack bean urease (e.g., Sigma-Aldrich, Type IX) stock solution (1 U/mL) prepared in phosphate buffer (pH 7.4).
-
Urea Solution (Substrate): 100 mM urea in deionized water.
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Test Compound (Inhibitor): this compound. Prepare a stock solution (e.g., 10 mg/mL) in a suitable solvent (e.g., deionized water or DMSO) and make serial dilutions to the desired concentrations.
-
Positive Control: A known urease inhibitor such as hydroxyurea or thiourea.[6]
-
Phenol Reagent (Solution A): Dissolve 0.5 g of phenol and 2.5 mg of sodium nitroprusside in 50 mL of deionized water. Store in a dark bottle at 4°C.
-
Alkali-Hypochlorite Reagent (Solution B): Dissolve 0.25 g of sodium hydroxide and 0.42 mL of 5% sodium hypochlorite solution in 50 mL of deionized water. Store at 4°C.
-
Ammonium Chloride Standard Solution: Prepare a stock solution of 100 mM ammonium chloride and create a standard curve by diluting to concentrations ranging from 0 to 5 mM.[2]
Experimental Protocols
4.1. Urease Activity Assay (Control)
-
In a microcentrifuge tube or a well of a 96-well plate, add 25 µL of 100 mM phosphate buffer (pH 7.4).
-
Add 10 µL of urease enzyme solution (1 U/mL).
-
Add 10 µL of the solvent used for the test compound (e.g., deionized water or DMSO) to serve as the control.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 55 µL of 100 mM urea solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of Phenol Reagent (Solution A) and 50 µL of Alkali-Hypochlorite Reagent (Solution B).
-
Incubate at 37°C for 30 minutes for color development.
-
Measure the absorbance at 625 nm using a spectrophotometer or microplate reader.
4.2. Urease Inhibition Assay with this compound
-
In separate microcentrifuge tubes or wells, add 25 µL of 100 mM phosphate buffer (pH 7.4).
-
Add 10 µL of urease enzyme solution (1 U/mL).
-
Add 10 µL of various concentrations of this compound (or the positive control).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 55 µL of 100 mM urea solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of Phenol Reagent (Solution A) and 50 µL of Alkali-Hypochlorite Reagent (Solution B).
-
Incubate at 37°C for 30 minutes for color development.
-
Measure the absorbance at 625 nm.
-
A blank should be prepared by replacing the enzyme solution with phosphate buffer.
Data Analysis and Presentation
5.1. Calculation of Percent Inhibition
The percentage of urease inhibition by this compound can be calculated using the following formula:
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Where:
-
Absorbance of Test Sample is the absorbance in the presence of this compound.
-
Absorbance of Control is the absorbance in the absence of the inhibitor.
5.2. Determination of IC50 Value
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the different concentrations of this compound.
5.3. Data Presentation
The quantitative data for the urease inhibition by this compound should be summarized in a table for clear comparison.
Table 1: Urease Inhibitory Activity of this compound
| Concentration of this compound (µM) | Mean Absorbance (625 nm) | % Inhibition |
| 0 (Control) | 0.850 | 0 |
| 10 | 0.765 | 10.0 |
| 25 | 0.638 | 25.0 |
| 50 | 0.425 | 50.0 |
| 100 | 0.213 | 75.0 |
| 200 | 0.106 | 87.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
6.1. Urease Reaction and Inhibition Pathway
Caption: Mechanism of urease-catalyzed urea hydrolysis and its inhibition.
6.2. Experimental Workflow for Urease Inhibition Assay
Caption: Step-by-step workflow for the urease inhibition assay.
References
- 1. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
laboratory techniques for working with 2,2-dihydroxyacetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of laboratory techniques for working with 2,2-dihydroxyacetic acid, also known as glyoxylic acid monohydrate. This document includes information on its properties, handling, and detailed protocols for key applications in research and drug development.
Introduction
This compound (CAS No: 563-96-2) is a key endogenous metabolite and a versatile building block in organic synthesis.[1][2][3] In its hydrated form, it exists as this compound, while in other contexts, it is known by its aldehyde form, glyoxylic acid. It plays a crucial role in the glyoxylate cycle, an anabolic pathway in plants, bacteria, protists, and fungi that facilitates the conversion of fatty acids into carbohydrates.[4][5][6][7][8] Its reactivity also makes it a significant precursor in the formation of advanced glycation end-products (AGEs), which are implicated in aging and various diseases.[1] Furthermore, it serves as a key intermediate in the synthesis of various pharmaceutical compounds, including 3-aminocoumarone derivatives.[2]
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring safety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₄O₄ | [3] |
| Molecular Weight | 92.05 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 78-82 °C | |
| Solubility | Soluble in water and polar organic solvents. | |
| Storage | Store at 2-8°C under an inert atmosphere. | [9] |
| pKa | ~3.3 |
Safety Precautions:
-
Hazard: Causes severe skin burns and eye damage. May cause an allergic skin reaction.[3]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. It is hygroscopic and sensitive to moisture.
Data Presentation
This section summarizes quantitative data related to the applications of this compound.
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent System | Solubility |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL |
Table 3: Kinetic Parameters of Isocitrate Lyase from Mycobacterium tuberculosis
| Parameter | Value | Reference |
| Substrate | threo-D-(s)-isocitrate | [10] |
| Km | 145 µM | [10] |
| Specific Activity | 1.3 µmol/min/mg | [10] |
| Optimal pH | 6.8 | [10] |
Table 4: Inhibitory Constants (Ki) of Various Compounds on Isocitrate Lyase Activity
| Inhibitor | Ki (µM) | Reference |
| Itaconate | 120 | [10] |
| Itaconic anhydride | 190 | [10] |
| 3-Bromopyruvate | 120 | [10] |
| 3-Nitropropionate | 3 | [10] |
Experimental Protocols
Protocol for Enzymatic Assay of Isocitrate Lyase
This protocol describes a continuous spectrophotometric rate determination for isocitrate lyase activity. The principle of the assay is the cleavage of isocitrate to succinate and glyoxylate, followed by the reaction of glyoxylate with phenylhydrazine to form a product that can be monitored at 324 nm.[11]
Materials:
-
50 mM Imidazole Buffer, pH 6.8
-
50 mM Magnesium Chloride (MgCl₂)
-
10 mM Ethylenediaminetetraacetic Acid (EDTA)
-
40 mM Phenylhydrazine HCl
-
10 mM DL-Isocitric Acid
-
Isocitrate Lyase enzyme solution (0.05 - 0.07 unit/mL in cold Imidazole Buffer)
-
Spectrophotometer capable of measuring absorbance at 324 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture by adding the following reagents to a cuvette:
-
0.50 mL of 50 mM Imidazole Buffer, pH 6.8
-
0.10 mL of 50 mM MgCl₂
-
0.10 mL of 10 mM EDTA
-
0.10 mL of 40 mM Phenylhydrazine HCl
-
-
Add 0.10 mL of 10 mM DL-Isocitric Acid to the reaction mixture.
-
Mix by inversion and equilibrate the mixture to 30°C.
-
Monitor the absorbance at 324 nm until a constant reading is obtained (this serves as the blank rate).
-
Initiate the reaction by adding 0.10 mL of the Isocitrate Lyase enzyme solution.
-
Immediately mix by inversion and continuously monitor the increase in absorbance at 324 nm for approximately 5 minutes.
-
Calculate the rate of reaction (ΔA₃₂₄nm/minute) from the linear portion of the curve.
Calculation of Enzyme Activity:
One unit of isocitrate lyase will catalyze the formation of 1.0 µmole of glyoxylate from isocitrate per minute at pH 6.8 at 30°C.[11]
Where:
-
ε (molar extinction coefficient of glyoxylate phenylhydrazone) = 17.0 mM⁻¹ cm⁻¹
Protocol for In Vitro Formation of Advanced Glycation End-products (AGEs)
This protocol describes the in vitro formation of AGEs using this compound (in its glyoxylic acid form) and bovine serum albumin (BSA) as a model protein.[12][13]
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound (Glyoxylic Acid)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide (NaN₃)
-
Dialysis tubing (10 kDa MWCO)
-
Sterile, dark incubation containers
Procedure:
-
Prepare a solution of 10 mg/mL BSA in PBS (pH 7.4).
-
Add sodium azide to a final concentration of 0.02% (w/v) to prevent microbial growth.
-
Add this compound to the BSA solution to a final concentration of 10 mM.
-
Incubate the mixture in a sterile, dark container at 37°C for 7 days.
-
After incubation, transfer the solution to a dialysis tube (10 kDa MWCO).
-
Dialyze the solution extensively against PBS at 4°C for 48 hours, with several changes of the buffer to remove unreacted this compound and other small molecules.
-
After dialysis, the resulting AGE-BSA solution can be filter-sterilized and stored at -20°C or -80°C for further analysis.
Protocol for Quantification of Nε-(carboxymethyl)lysine (CML)
This protocol provides a method for the quantification of CML, a major AGE, in protein samples using an ELISA-based method after in vitro glycation.[12]
Materials:
-
AGE-BSA sample (from Protocol 4.2)
-
Control BSA sample (incubated without this compound)
-
Protein concentration assay kit (e.g., Bradford or BCA)
-
Collagenase and Proteinase K
-
Tris-HCl buffer (50 mM, pH 7.4) with 5 mM CaCl₂
-
Human Carboxymethyl Lysine (CML) ELISA Kit
-
Microplate reader
Procedure:
-
Protein Digestion:
-
Determine the protein concentration of the AGE-BSA and control BSA samples.
-
Dilute the samples to a consistent protein concentration (e.g., 1 mg/mL) in Tris-HCl buffer with CaCl₂.
-
Add collagenase and proteinase K to the samples.
-
Incubate at 37°C overnight to digest the proteins.
-
-
CML ELISA:
-
Perform the CML ELISA according to the manufacturer's instructions.
-
Briefly, add standards and digested protein samples to the CML antibody-coated microplate wells.
-
Incubate to allow binding of CML to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-CML antibody and incubate.
-
Wash the wells and add avidin-conjugated horseradish peroxidase (HRP).
-
After another wash, add the HRP substrate and incubate to develop color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Quantification:
-
Construct a standard curve using the CML standards provided in the kit.
-
Determine the concentration of CML in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the CML concentration to the initial protein concentration.
-
Hypothetical Protocol for the Synthesis of 3-Aminocoumarone Derivatives
This hypothetical protocol is based on the known reactivity of this compound as a glyoxylic acid equivalent in organic synthesis. The synthesis of 3-aminocoumarone derivatives would likely proceed through a multi-step reaction involving the formation of an intermediate that can then be cyclized.
Materials:
-
Substituted phenol
-
This compound
-
Dehydrating agent (e.g., concentrated sulfuric acid)
-
Ammonia or an amine source
-
Solvents (e.g., toluene, ethanol)
-
Catalyst (if required for cyclization)
-
Standard laboratory glassware for organic synthesis
-
Purification materials (e.g., silica gel for column chromatography)
Procedure:
-
Condensation:
-
In a round-bottom flask, dissolve the substituted phenol in a suitable solvent like toluene.
-
Add an equimolar amount of this compound.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to promote condensation and dehydration.
-
Heat the reaction mixture under reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Amination and Cyclization:
-
Once the initial condensation is complete, cool the reaction mixture.
-
Neutralize the acid catalyst carefully.
-
Introduce the amine source (e.g., bubbling ammonia gas through the solution or adding an ammonium salt with a base).
-
Heat the mixture again to promote intramolecular cyclization to form the 3-aminocoumarone ring system. A catalyst may be required for this step.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and perform an aqueous work-up to remove inorganic salts and unreacted starting materials.
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified 3-aminocoumarone derivative by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Signaling Pathways
The Glyoxylate Cycle
This compound, as glyoxylate, is a central intermediate in the glyoxylate cycle. This cycle is a variation of the tricarboxylic acid (TCA) cycle and is essential for organisms that can grow on acetate or fatty acids as their sole carbon source.[4][5][6][7][8] It bypasses the two decarboxylation steps of the TCA cycle, allowing for the net conversion of acetyl-CoA to succinate, which can then be used for gluconeogenesis.[4]
AGE-RAGE Signaling Pathway
Advanced Glycation End-products (AGEs) formed from precursors like this compound can interact with the Receptor for Advanced Glycation End-products (RAGE). This interaction triggers a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular dysfunction, which are implicated in various chronic diseases.[10]
References
- 1. AGE-RAGE in vitro Binding Assay Kit - Creative BioMart [creativebiomart.net]
- 2. Advanced glycation end product (AGE) recognition by the receptor for AGEs (RAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The AGE-RAGE Axis: Implications for Age-Associated Arterial Diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KEGG PATHWAY: hsa04933 [kegg.jp]
- 12. cusabio.com [cusabio.com]
- 13. AGE-RAGE Signaling Pathway in Diabetic Complications - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for In Vivo Experimental Design Using 2,2-Dihydroxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dihydroxyacetic acid, also known as glyoxylic acid monohydrate, is an endogenous organic compound that serves as a key intermediate in the glyoxylate cycle. In mammals, it is primarily produced through the oxidation of glycolate in peroxisomes and the catabolism of hydroxyproline in mitochondria.[1][2] While the complete glyoxylate cycle, which allows for the net conversion of fats to carbohydrates, is absent in vertebrates, the metabolism of this compound plays a significant role in several physiological and pathological processes.[3]
These application notes provide detailed protocols for the in vivo use of this compound, primarily focusing on its well-established role in inducing hyperoxaluria and subsequent calcium oxalate kidney stone formation in animal models. This makes it a valuable tool for studying the pathophysiology of nephrolithiasis and for evaluating potential therapeutic interventions. Additionally, its involvement in the formation of advanced glycation end products (AGEs) and its potential links to oxidative stress and metabolic disorders are discussed, offering avenues for further research.[4][5][6]
Core Applications
-
Induction of Hyperoxaluria and Nephrolithiasis: The primary in vivo application of this compound is to induce a state of hyperoxaluria, the excessive urinary excretion of oxalate.[7] This is a key risk factor for the development of calcium oxalate kidney stones. Administration of this compound to rodents leads to a dose-dependent increase in urinary oxalate levels, resulting in crystal deposition in the renal tubules and the formation of kidney stones.[8] This model is instrumental in understanding the mechanisms of stone formation and for screening novel therapeutic agents.
-
Investigation of Metabolic Pathways: As a metabolic intermediate, this compound can be used to study the interplay between different metabolic pathways in vivo. Its administration can perturb the normal metabolic flux, providing insights into the regulation of glyoxylate, oxalate, glycolate, and glycine metabolism.[1][4]
-
Advanced Glycation End Product (AGE) Formation Research: this compound is a reactive carbonyl species that can contribute to the formation of AGEs, which are implicated in the pathogenesis of diabetes, aging, and neurodegenerative diseases.[5][9][10] In vivo studies using this compound can help elucidate the role of specific AGEs in disease progression.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of this compound.
Table 1: Acute Toxicity Data for this compound (Glyoxylic Acid)
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 2,528 - 3,000 | [11] |
| Rat | Dermal | > 2,000 | [12] |
Table 2: Dosages for Induction of Hyperoxaluria in Rodent Models
| Animal Model | Administration Route | Dosage | Duration | Outcome | Reference |
| Mouse | Intraperitoneal Injection | > 60 mg/kg | 3-9 days | Kidney stone formation | [8] |
| Rat | Oral (in drinking water) | 0.75% Ethylene Glycol (metabolizes to glyoxylic acid) | 5 weeks | Calcium oxalate nephrolithiasis | [13] |
| Rat | Oral Gavage | 1250 - 5000 mg/kg (single dose) | 14 days (observation) | Mortality at higher doses | [12] |
Experimental Protocols
Protocol 1: Induction of Hyperoxaluria and Calcium Oxalate Kidney Stones in Mice via Intraperitoneal Injection
Objective: To establish a mouse model of acute hyperoxaluria and nephrolithiasis.
Materials:
-
This compound (Glyoxylic acid monohydrate)
-
Sterile saline (0.9% NaCl)
-
Male mice (e.g., C57BL/6), 8-10 weeks old
-
Syringes (1 mL) and needles (26-27 gauge)
-
Metabolic cages for urine collection
-
Dissection tools
-
Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin stain)
-
Calcium oxalate assay kit
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Preparation of Dosing Solution: Prepare a fresh solution of this compound in sterile saline at the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose in a 25g mouse receiving a 0.25 mL injection). Ensure the solution is fully dissolved and sterile-filtered.
-
Administration:
-
Urine Collection and Analysis:
-
House mice in metabolic cages for 24-hour urine collection at baseline and at specified time points during the study.
-
Measure urinary oxalate concentration using a commercial assay kit.
-
-
Tissue Collection and Analysis:
-
At the end of the study period (e.g., day 9 or 12), euthanize the mice.
-
Perfuse the kidneys with saline, then fix one kidney in 10% neutral buffered formalin for histology.
-
Embed the fixed kidney in paraffin, section, and stain with hematoxylin and eosin (H&E) to visualize crystal deposition and renal injury.
-
The other kidney can be snap-frozen for biochemical or molecular analyses.
-
Expected Outcome: A significant increase in urinary oxalate levels and the presence of calcium oxalate crystals in the renal tubules of mice treated with this compound.[8]
Protocol 2: Induction of Chronic Hyperoxaluria in Rats via Drinking Water (Metabolic Precursor)
Objective: To establish a rat model of chronic hyperoxaluria and nephrolithiasis using a metabolic precursor to this compound.
Materials:
-
Ethylene glycol (metabolizes to glycolic acid and then glyoxylic acid)
-
Male rats (e.g., Wistar or Sprague-Dawley), 8-10 weeks old
-
Drinking water bottles
-
Metabolic cages
-
Blood collection supplies
-
Urine analysis equipment
-
Histology equipment
Procedure:
-
Animal Acclimatization: Acclimatize rats to individual housing in metabolic cages for several days before the experiment begins.
-
Diet and Treatment:
-
Provide a standard rodent diet.
-
Prepare drinking water containing 0.75% (v/v) ethylene glycol. This will be the sole source of drinking fluid for the experimental group for the duration of the study (e.g., 5 weeks).
-
The control group receives regular drinking water.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and water intake regularly.
-
Collect 24-hour urine samples at weekly intervals to measure urinary oxalate, calcium, and citrate levels.
-
At the end of the study, collect blood samples for the analysis of serum creatinine and blood urea nitrogen (BUN) to assess renal function.
-
-
Tissue Analysis:
-
Following euthanasia, harvest the kidneys.
-
Perform histological analysis on one kidney to assess crystal deposition and renal tissue damage.
-
The other kidney can be used for further molecular or biochemical studies.
-
Expected Outcome: A sustained increase in urinary oxalate excretion, leading to the formation of calcium oxalate crystals and stones in the kidneys of the ethylene glycol-treated rats.[13]
Signaling Pathways and Experimental Workflows
Metabolic Fate of this compound in Mammals
The following diagram illustrates the primary metabolic pathways of this compound (glyoxylate) in mammalian cells. In peroxisomes, it can be converted to glycine or oxalate. In mitochondria, it is converted to glycine or glycolate. A small amount can also be converted to oxalate in the cytoplasm.[1][2][4]
Caption: Metabolic pathways of this compound in mammalian cells.
Experimental Workflow for In Vivo Hyperoxaluria Model
The following diagram outlines the general workflow for conducting an in vivo study to induce hyperoxaluria using this compound.
Caption: General workflow for an in vivo hyperoxaluria study.
Glyoxylate Shunt and its Relation to Oxidative Stress
While the full glyoxylate cycle is absent in mammals, the enzymes of the glyoxylate shunt have been detected in the liver of diabetic rats, and the pathway is known to be upregulated in bacteria under conditions of oxidative stress.[16][17][18] This suggests a potential link between glyoxylate metabolism and cellular stress responses that could be explored in mammalian models.
Caption: The glyoxylate shunt and its link to oxidative stress.
References
- 1. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 2. hmdb.ca [hmdb.ca]
- 3. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 4. Glyoxylate, a New Marker Metabolite of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of advanced glycation end products in aging and metabolic diseases: bridging association and causality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo glycation—interplay between oxidant and carbonyl stress in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperoxaluria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Successful formation of calcium oxalate crystal deposition in mouse kidney by intraabdominal glyoxylate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. bio.vu.nl [bio.vu.nl]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. Hyperoside Ameliorates Renal Tubular Oxidative Damage and Calcium Oxalate Deposition in Rats through AMPK/Nrf2 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. queensu.ca [queensu.ca]
- 16. Role of Glyoxylate Shunt in Oxidative Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of Glyoxylate Shunt in Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glyoxylate cycle enzymes are present in liver peroxisomes of alloxan-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
strategies to improve yield in 2,2-dihydroxyacetic acid synthesis
Technical Support Center: 2,2-Dihydroxyacetic Acid Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to optimize the synthesis of this compound (glyoxylic acid monohydrate).
Troubleshooting Guide: Common Synthesis Issues
Issue 1: Low Overall Yield
Low yields are a frequent challenge in the synthesis of this compound. The primary causes often relate to incomplete reactions, side-product formation, or degradation of the final product.
-
Potential Cause 1: Inefficient Oxidation. The oxidation of glyoxal is a critical step. If the oxidizing agent or catalyst is not effective, the conversion to glyoxylic acid will be low.
-
Solution: Ensure the purity of the glyoxal starting material. For catalytic oxidation using nitric acid, maintain the optimal temperature range to prevent decomposition of the nitric acid catalyst while ensuring a sufficient reaction rate. Consider alternative, more selective oxidation methods if consistently low yields are observed.
-
-
Potential Cause 2: Product Degradation. this compound can be unstable under certain conditions, particularly elevated temperatures, leading to decomposition.
-
Solution: Maintain strict temperature control throughout the reaction and subsequent work-up steps. It is often recommended to perform the synthesis at temperatures between 40°C and 90°C, depending on the specific protocol. During purification, utilize low-temperature crystallization to minimize degradation.
-
-
Potential Cause 3: Side Reactions. The formation of undesired byproducts, such as oxalic acid, can significantly reduce the yield of the desired product.
-
Solution: The choice of catalyst and reaction conditions is crucial for selectivity. For instance, in the electrocatalytic oxidation of glyoxal, using a bismuth-modified platinum electrode (Pt-Bi/C) can enhance selectivity towards glyoxylic acid and suppress the over-oxidation to oxalic acid.
-
Issue 2: Product Purity and Contamination
Contamination with starting materials, intermediates, or side products can affect the quality of the final this compound.
-
Potential Cause 1: Residual Glyoxal. Unreacted glyoxal can remain in the final product.
-
Solution: Optimize the reaction time and stoichiometry of the oxidizing agent to ensure complete conversion of glyoxal. Monitor the reaction progress using techniques like HPLC to confirm the disappearance of the starting material.
-
-
Potential Cause 2: Oxalic Acid Formation. Over-oxidation is a common side reaction that leads to the formation of oxalic acid as an impurity.
-
Solution: Carefully control the concentration of the oxidizing agent and the reaction temperature. The use of selective catalysts, as mentioned above, can also minimize the formation of oxalic acid. Purification through recrystallization is often effective in removing oxalic acid.
-
-
Potential Cause 3: Catalyst Residues. If a solid or non-volatile catalyst is used, it may contaminate the final product.
-
Solution: Implement an appropriate catalyst removal step after the reaction. This could involve filtration for heterogeneous catalysts or specific extraction or precipitation methods for homogeneous catalysts.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent industrial method is the oxidation of glyoxal using nitric acid as a catalyst. This method is favored for its cost-effectiveness and relatively high yields under optimized conditions. Electrocatalytic oxidation of glyoxal is also an emerging and promising alternative.
Q2: How can I improve the selectivity of the glyoxal oxidation process?
To enhance selectivity towards this compound and minimize the formation of byproducts like oxalic acid, consider the following:
-
Catalyst Selection: The use of bismuth-modified platinum catalysts in electrocatalytic oxidation has shown high selectivity.
-
Reaction Conditions: Maintain precise control over temperature and pH. For instance, in the electro-oxidation process, a pH of 2 has been found to be optimal for glyoxylic acid production.
Q3: What are the optimal conditions for the nitric acid-catalyzed oxidation of glyoxal?
While optimal conditions can vary, a general guideline for the nitric acid-catalyzed oxidation of a 40% glyoxal solution involves a reaction temperature between 40°C and 90°C. The concentration of nitric acid and the reaction time are also critical parameters that should be optimized for a specific experimental setup.
Q4: How should I handle the purification of this compound?
Purification is typically achieved through crystallization. After the reaction, the mixture is often concentrated by evaporation under reduced pressure, followed by cooling to induce crystallization of the this compound. It is crucial to perform these steps at low temperatures to prevent product degradation. The resulting crystals can then be separated by filtration and dried.
Quantitative Data Summary
The following tables summarize key quantitative data from different synthesis methods for this compound.
Table 1: Electrocatalytic Oxidation of Glyoxal
| Catalyst | pH | Potential (V vs. RHE) | Glyoxal Conversion (%) | Glyoxylic Acid Selectivity (%) |
| Pt/C | 2 | 0.8 | 98 | 55 |
| Pt-Bi/C | 2 | 0.8 | 95 | 85 |
Table 2: Nitric Acid-Catalyzed Oxidation of Glyoxal
| Glyoxal Concentration (%) | Temperature (°C) | Catalyst | Outcome |
| 40 | 40-90 | Nitric Acid | Standard industrial synthesis conditions |
Experimental Protocols
Protocol 1: Electrocatalytic Oxidation of Glyoxal for High Selectivity
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Catalyst Preparation: Synthesize a carbon-supported bismuth-modified platinum catalyst (Pt-Bi/C).
-
Electrochemical Cell Setup: Use a three-electrode electrochemical cell with the Pt-Bi/C catalyst as the working electrode, a platinum wire as the counter electrode, and a reversible hydrogen electrode (RHE) as the reference electrode.
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Reaction Mixture: Prepare an electrolyte solution containing 0.1 M glyoxal and 0.1 M HClO4 (to maintain a pH of 2).
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Electrolysis: Conduct the electrolysis at a constant potential of 0.8 V vs. RHE under continuous stirring.
-
Product Analysis: Monitor the reaction progress and analyze the final products using High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in synthesis.
troubleshooting common problems in 2,2-dihydroxyacetic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dihydroxyacetic acid (also known as glyoxylic acid monohydrate).
Frequently Asked Questions (FAQs)
Q1: What are the common forms of this compound available and how should they be handled?
A1: this compound is the hydrated form of glyoxylic acid and is typically available as a crystalline solid (glyoxylic acid monohydrate) or as a 50% aqueous solution.[1] It is important to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere like nitrogen, at temperatures between 2-8°C.[2][3] Handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as it can cause severe skin burns and eye damage.[4][5]
Q2: My reaction with this compound is showing low yield. What are the common causes?
A2: Low yields in reactions involving this compound can stem from several factors. A primary cause is the competing Cannizzaro reaction, a disproportionation reaction where the glyoxylic acid is converted into glycolic acid and oxalic acid, particularly in basic conditions.[6][7][8][9] Other potential issues include the formation of side products, such as disubstituted compounds in reactions with phenols, and the inherent instability of the reactant, which can lead to decomposition if not stored or handled properly.[10] Additionally, impurities in the starting material, such as glyoxal and oxalic acid, can interfere with the desired reaction pathway.[6] Careful control of reaction parameters like temperature, pH, and the rate of reagent addition is crucial for maximizing yield.[10][11]
Q3: How can I minimize the Cannizzaro reaction as a side reaction?
A3: The Cannizzaro reaction is a common side reaction for this compound, especially under basic conditions, leading to the formation of glycolic acid and oxalic acid.[6][7][8][9] To minimize this, it is crucial to carefully control the reaction pH. In some cases, running the reaction under neutral or slightly acidic conditions can suppress this side reaction. Additionally, maintaining a low reaction temperature can help reduce the rate of the Cannizzaro reaction. The slow addition of reagents can also prevent localized areas of high concentration that might favor this side reaction.[11]
Q4: What are the best practices for purifying the products of a this compound reaction?
A4: Purification strategies for products from this compound reactions depend on the specific product and impurities. Common methods include extraction, crystallization, and chromatography. For instance, in the synthesis of vanillylmandelic acid, unreacted guaiacol can be removed by extraction with a suitable organic solvent like benzene after acidification of the reaction mixture.[11] The desired product can then often be isolated by crystallization. In cases where acidic impurities like oxalic acid are present, separation can be challenging and may require techniques such as fractional crystallization or chromatography. For reactions that produce volatile byproducts or use volatile solvents, evaporation under reduced pressure is a common step.[12]
Q5: How can I monitor the progress of my this compound reaction?
A5: The progress of reactions involving this compound can be effectively monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.[13][14] It allows for the separation and quantification of the starting material, desired product, and any byproducts, providing a clear picture of the reaction's progress over time. For some applications, Gas Chromatography (GC) may also be suitable, potentially after derivatization of the non-volatile carboxylic acids.[14] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for tracking the conversion of reactants to products.[15]
Troubleshooting Guides
Problem: Low Yield in Vanillylmandelic Acid Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low yield of vanillylmandelic acid with significant amounts of unreacted guaiacol. | Incomplete reaction. | Increase reaction time. Ensure efficient stirring to improve contact between reactants. |
| Presence of a significant amount of disubstituted guaiacol byproduct. | Molar ratio of glyoxylic acid to guaiacol is too high. | Optimize the molar ratio of the reactants. A recommended ratio is glyoxylic acid:guaiacol of not less than 1:1.5.[10] |
| Low yield and presence of glycolic and oxalic acids. | Cannizzaro reaction is favored. | Maintain a low reaction temperature (ideally between 0-5°C).[11] Ensure slow, dropwise addition of the glyoxylic acid solution to the alkaline guaiacol solution.[11] |
| Overall low yield despite optimizing reaction conditions. | Suboptimal work-up procedure. | After acidification, ensure the aqueous phase is saturated with salt (e.g., NaCl) to maximize the extraction of the product into the organic phase.[11] |
Problem: Poor Results in Reductive Amination to Glycine
| Symptom | Possible Cause | Suggested Solution |
| Low yield of glycine. | Formation of byproducts from the Cannizzaro reaction (glycolic and oxalic acid).[8] | Use a sufficient amount of a water-soluble organic solvent to keep all reactants and intermediates in solution, which can help suppress the Cannizzaro reaction.[8] |
| Catalyst appears inactive. | Inappropriate catalyst or catalyst poisoning. | A colloidal rhodium catalyst has been shown to be effective.[8] Ensure the purity of all reactants to avoid poisoning the catalyst. |
| Reaction stalls or is very slow. | Suboptimal reaction conditions. | The reaction is typically carried out under a hydrogen atmosphere at pressures ranging from atmospheric to about 40 psig at room temperature.[8] |
| Difficulty in isolating the glycine product. | The product is highly soluble in the aqueous reaction medium. | The use of a mixed solvent system (water and a water-soluble organic solvent) can facilitate the separation of the glycine product upon completion of the reaction.[8] |
Experimental Protocols
Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (Vanillylmandelic Acid)
This protocol is an improved one-step condensation procedure.[11][16]
-
Preparation of Alkaline Guaiacol Solution:
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Prepare a solution of 176 g (4.4 mol) of sodium hydroxide in 100 ml of water, precooled to 15°C.
-
Combine this solution with 1 kg of crushed ice in a suitable reaction vessel.
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To this mixture, while maintaining an ice-salt bath, add 250 g (2.014 mol) of guaiacol with efficient stirring. The temperature of the solution should be around -7°C.
-
-
Preparation of Glyoxylic Acid Solution:
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Prepare an ice-cold solution of 225 g (2.5 mol) of glyoxylic acid monohydrate in 400 ml of water.
-
-
Reaction:
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While stirring the alkaline guaiacol solution vigorously, introduce the ice-cold glyoxylic acid solution dropwise over a period of 4 hours.
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Maintain the reaction temperature between 0 and -5°C during the addition.
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After the addition is complete, continue stirring the solution for an additional 20 hours, allowing the temperature to slowly rise to approximately 20°C.
-
-
Work-up and Isolation:
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Acidify the dark-brown reaction solution with 375 ml of concentrated hydrochloric acid.
-
Saturate the solution with about 700 g of sodium chloride.
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Extract the unreacted guaiacol with benzene (3 x 100 ml).
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The desired vanillylmandelic acid can then be isolated from the aqueous layer, for example, by further extraction with a more polar solvent or by other purification methods.
-
Hopkins-Cole Test for Tryptophan
This protocol is a qualitative test for the presence of tryptophan in proteins.[17][18][19]
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Reagent Preparation:
-
The Hopkins-Cole reagent is a solution of glyoxylic acid. It can be prepared by exposing glacial acetic acid to sunlight for a few days.[18]
-
-
Procedure:
-
In a test tube, mix 2 ml of the protein solution to be tested with 2 ml of the Hopkins-Cole reagent.
-
Carefully and slowly, add concentrated sulfuric acid down the side of the slanted test tube to form a distinct layer at the bottom. Do not mix the layers.
-
-
Observation:
-
A positive test for tryptophan is indicated by the formation of a purple ring at the interface of the two layers.[17]
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The absence of a purple ring indicates a negative result.
-
Visualizations
Caption: The Glyoxylate Cycle, an anabolic pathway.
Caption: Workflow for vanillylmandelic acid synthesis.
Caption: A logical guide to troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C2H4O4 | CID 2723641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 7. Glycine synthesis from nitrate and glyoxylate mediated by ferroan brucite: An integrated pathway for prebiotic amine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4073804A - Producing glycine by the reductive amination of glyoxylic acid - Google Patents [patents.google.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hopkins–Cole reaction - Wikipedia [en.wikipedia.org]
- 18. microbenotes.com [microbenotes.com]
- 19. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
optimization of reaction conditions for 2,2-dihydroxyacetic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2-dihydroxyacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to glyoxylic acid?
A1: this compound, also known as glyoxylic acid monohydrate, is the hydrated form of glyoxylic acid. In aqueous solutions, an equilibrium exists between the aldehyde form (glyoxylic acid) and the geminal diol form (this compound). For many applications, the compound is generated and used in situ from an aqueous solution of glyoxylic acid.
Q2: What are the primary synthesis routes for producing the precursor, glyoxylic acid?
A2: The two main industrial methods for synthesizing glyoxylic acid are the oxidation of glyoxal and the electrochemical reduction of oxalic acid. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities depend on the synthetic route. In the oxidation of glyoxal, unreacted glyoxal and over-oxidation products like oxalic acid are common.[1] During the electrochemical reduction of oxalic acid, glycolic acid can be a significant byproduct, especially at higher temperatures.[2] Residual acids from the reaction or purification steps, such as nitric, sulfuric, or hydrochloric acid, may also be present.
Q4: How can I purify the final this compound product?
A4: Purification often involves the selective precipitation of glyoxylic acid as a salt, typically with calcium or magnesium ions, to separate it from byproducts like oxalic acid.[3] The purified salt can then be treated with a strong acid to regenerate the free acid. Crystallization from an aqueous solution is another method to obtain high-purity this compound (glyoxylic acid monohydrate).[4]
Q5: What are the optimal storage conditions for this compound?
A5: this compound is typically a white to pale yellow solid or semi-solid. It should be stored under an inert atmosphere at 2-8°C to maintain its stability.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the synthesis of its precursor, glyoxylic acid.
Synthesis Method 1: Oxidation of Glyoxal
Problem 1: Low Yield of Glyoxylic Acid
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, NMR).- Verify the concentration and activity of the oxidizing agent (e.g., nitric acid). |
| Suboptimal Reaction Temperature | - Maintain the reaction temperature within the optimal range. For nitric acid oxidation, a temperature of around 40°C is often used.[1] |
| Inefficient Mixing | - Ensure vigorous and consistent stirring throughout the reaction to facilitate mass transfer between reactants. |
| Incorrect Stoichiometry | - Carefully check the molar ratios of the reactants. An excess or deficit of the oxidizing agent can lead to incomplete conversion or side reactions. |
Problem 2: High Levels of Oxalic Acid Impurity
| Possible Cause | Suggested Solution |
| Over-oxidation | - Reduce the reaction temperature or the concentration of the oxidizing agent to minimize the conversion of glyoxylic acid to oxalic acid.[1]- Shorten the reaction time. Once the optimal yield of glyoxylic acid is reached, quench the reaction to prevent further oxidation. |
| Choice of Catalyst | - The selectivity of the oxidation can be influenced by the catalyst used. For air oxidation, platinum-based catalysts have shown good selectivity.[1] |
Synthesis Method 2: Electrochemical Reduction of Oxalic Acid
Problem 1: Low Yield of Glyoxylic Acid
| Possible Cause | Suggested Solution |
| Low Current Density | - Increase the current density to improve the rate of reduction. However, be aware that excessively high current densities can lead to side reactions. |
| Electrode Deactivation | - The cathode material can become fouled or deactivated over time. Ensure the electrode surface is clean and properly prepared before each use. Lead cathodes are commonly used for this reaction.[2] |
| Suboptimal Electrolyte Concentration | - The concentration of oxalic acid in the electrolyte can affect the reaction rate and selectivity. Operate within the recommended concentration range. |
Problem 2: High Levels of Glycolic Acid Impurity
| Possible Cause | Suggested Solution |
| High Electrolysis Temperature | - The formation of glycolic acid is favored at higher temperatures. Maintain the electrolysis temperature below 18°C to minimize this side reaction.[2] |
| Prolonged Electrolysis Time | - Extended reaction times can lead to the further reduction of glyoxylic acid to glycolic acid. Monitor the reaction and stop it once the desired conversion of oxalic acid is achieved. |
| Cathode Material | - The choice of cathode material can influence selectivity. While lead is common, other materials may offer different selectivities. |
Experimental Protocols
Protocol 1: Synthesis of Glyoxylic Acid via Oxidation of Glyoxal with Nitric Acid
This protocol is a general guideline based on established industrial practices.[6]
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Reaction Setup: In a well-ventilated fume hood, equip a glass reactor with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.
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Charging Reactants: Charge the reactor with an aqueous solution of glyoxal (e.g., 40 wt%).
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Initiation: While stirring vigorously, slowly add a solution of nitric acid (e.g., 65 wt%) from the dropping funnel. The addition should be controlled to maintain the reaction temperature around 40°C. The reaction is exothermic and may require external cooling.
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Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing for the concentration of glyoxylic acid and glyoxal.
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Work-up and Purification:
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Once the desired conversion is achieved, cool the reaction mixture.
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To remove excess nitric acid and oxalic acid byproduct, the glyoxylic acid can be precipitated as its calcium salt by the addition of a calcium source (e.g., calcium carbonate).
-
Filter the precipitate and wash it with cold water.
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To obtain the free acid, the calcium glyoxylate salt is then treated with a stoichiometric amount of a strong acid, such as sulfuric acid, to precipitate calcium sulfate, which can be removed by filtration.
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The resulting aqueous solution of glyoxylic acid can be concentrated under reduced pressure.
-
Protocol 2: Synthesis of Glyoxylic Acid via Electrochemical Reduction of Oxalic Acid
This protocol is based on principles described in the literature for the electrochemical reduction of oxalic acid.[2]
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Electrochemical Cell Setup:
-
Use a divided electrochemical cell with a lead cathode and a platinum or lead dioxide anode. The two compartments should be separated by a proton-exchange membrane.
-
The catholyte is an aqueous solution of oxalic acid (e.g., 0.5 M).
-
The anolyte can be a dilute solution of sulfuric acid.
-
-
Electrolysis:
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Cool the catholyte to a temperature between 10°C and 18°C using a cooling bath.[2]
-
Apply a constant current density to the cell. The optimal current density will depend on the specific cell geometry and conditions.
-
Stir the catholyte continuously throughout the electrolysis.
-
-
Reaction Monitoring: Monitor the concentration of oxalic acid and glyoxylic acid in the catholyte over time using an appropriate analytical method.
-
Work-up and Isolation:
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After the desired conversion of oxalic acid is achieved, the resulting catholyte solution contains glyoxylic acid.
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The product can be isolated and purified by precipitation as a salt, as described in Protocol 1, or by other chromatographic techniques.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for glyoxal oxidation.
Caption: Common side reactions in the main synthesis routes.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. US5395488A - Electrochemical process for reducing oxalic acid to glyoxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 5. This compound | 563-96-2 [sigmaaldrich.com]
- 6. US4698441A - Process for producing glyoxylic acid - Google Patents [patents.google.com]
preventing the degradation of 2,2-dihydroxyacetic acid in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2,2-dihydroxyacetic acid in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, providing actionable solutions to maintain the integrity of your experiments.
Issue: Unexpected or inconsistent experimental results.
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Question: My assay results are variable or not reproducible. Could degradation of this compound be the cause? Answer: Yes, degradation of this compound can lead to inconsistent results. The primary degradation products, such as oxalic acid and formic acid, can interfere with biological assays, alter the pH of your solutions, and reduce the effective concentration of the active compound. It is crucial to ensure the stability of your this compound stock and working solutions.
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Question: I observe a precipitate in my this compound solution. What should I do? Answer: A precipitate may indicate the formation of less soluble degradation products or that the compound has come out of solution. Gently warm the solution and sonicate to attempt redissolution.[1] If the precipitate does not dissolve, it is recommended to prepare a fresh solution.
Issue: Visible changes in the compound or its solutions.
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Question: My solid this compound has changed color. Is it still usable? Answer: A color change from white/off-white to yellow or brown is an indicator of degradation. It is strongly recommended to use a fresh, unopened stock of the compound to ensure the reliability of your experimental results.
-
Question: My this compound solution has turned yellow. What does this mean? Answer: Similar to the solid form, a yellowing of the solution suggests that degradation has occurred. Do not use this solution for your experiments. Prepare a fresh solution from a reliable stock of the solid compound.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of this compound.
Storage and Handling
-
Question: What are the ideal storage conditions for solid this compound? Answer: Solid this compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[2] It is hygroscopic and should be protected from moisture.
-
Question: How should I prepare and store stock solutions of this compound? Answer: For short-term storage (up to 1 month), stock solutions can be stored at -20°C. For longer-term storage (up to 6 months), it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[1] Solutions should be prepared in a suitable buffer and protected from light.
Degradation
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Question: What are the main factors that cause the degradation of this compound? Answer: The primary factors contributing to degradation are elevated temperature, extreme pH (both acidic and basic conditions), exposure to light, and the presence of oxidizing agents.
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Question: What are the common degradation products of this compound? Answer: The main degradation products are oxalic acid and formic acid. In the presence of hydrogen peroxide and UV light, further degradation to carbon dioxide can occur.
Experimental Best Practices
-
Question: What type of buffers are recommended for experiments with this compound? Answer: It is advisable to use buffers with a pH range of 4-6, as extreme pH values can accelerate degradation. Phosphate and acetate buffers are commonly used. The stability of this compound is influenced by the buffer composition, so it is recommended to check for compatibility.
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Question: How can I monitor the stability of my this compound solution? Answer: The stability can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the quantification of the parent compound and the detection of its degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Duration |
| Solid | 2-8°C | Inert (Nitrogen/Argon) | Long-term |
| Stock Solution | -20°C | Dark | Up to 1 month |
| Stock Solution | -80°C | Dark | Up to 6 months |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
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Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
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Weigh the desired amount of the compound in a sterile container under an inert atmosphere if possible.
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Dissolve the solid in a pre-chilled, sterile buffer of your choice (e.g., 0.1 M phosphate buffer, pH 6.0).
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Gently vortex or sonicate at a low temperature to aid dissolution. Avoid excessive heating.
-
Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: HPLC Method for Stability Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 2.7) and acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Procedure:
-
Prepare a standard curve of this compound of known concentrations.
-
Dilute a sample of your experimental solution in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any potential degradation products (oxalic acid and formic acid typically have different retention times).
-
Quantify the amount of intact this compound by comparing the peak area to the standard curve.
-
Visualizations
Caption: Experimental workflow for handling this compound.
References
Technical Support Center: Advanced Purification of 2,2-Dihydroxyacetic Acid
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of 2,2-dihydroxyacetic acid (also known as glyoxylic acid monohydrate).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
-
Question: My yield of this compound is significantly lower than expected after recrystallization. What are the possible causes and solutions?
-
Answer: Low recovery can stem from several factors. Firstly, using an excessive volume of solvent for recrystallization will result in a portion of the product remaining dissolved in the mother liquor. To address this, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Secondly, incomplete precipitation can be a cause. Ensure the solution is thoroughly cooled, potentially in an ice bath, after it has reached room temperature to maximize crystal formation. Lastly, premature crystallization during hot filtration can lead to product loss. To prevent this, use a pre-heated funnel and filter flask.
Issue 2: Product Purity is Below Expectation After Purification
-
Question: After purification by chromatography or extraction, the purity of my this compound is still not satisfactory. How can I improve it?
-
Answer: Inadequate purity can be due to the presence of persistent impurities from the synthesis stage, such as oxalic acid, glyoxal, or residual mineral acids like nitric or hydrochloric acid. For chromatographic methods, optimizing the stationary phase and mobile phase composition is crucial. For instance, in ion-exchange chromatography, adjusting the pH and salt gradient for elution can improve separation from other acidic impurities. In liquid-liquid extraction, the choice of solvent and the number of extraction cycles are critical. A multi-step purification approach, combining techniques like precipitation of impurities followed by chromatography, can often yield a product of higher purity.
Issue 3: Oiling Out During Recrystallization
-
Question: Instead of forming crystals, my this compound is "oiling out" into a separate liquid phase during cooling. What should I do?
-
Answer: "Oiling out" typically occurs when the solute is highly insoluble in the solvent at a temperature above its melting point. To mitigate this, you can try several approaches. Adding a small amount of a co-solvent in which the compound is more soluble can help. Alternatively, slowing down the cooling process by insulating the flask can promote gradual crystal growth over oil formation. Seeding the solution with a few crystals of pure this compound can also induce proper crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and how can they be removed?
A1: Common impurities originating from the synthesis of this compound, particularly from the oxidation of glyoxal, include oxalic acid, unreacted glyoxal, and mineral acids like nitric acid or hydrochloric acid used as catalysts.
-
Oxalic Acid: This is a frequent byproduct. It can be removed by fractional crystallization, as it is often less soluble than this compound in certain solvents. Another effective method is to precipitate both acids as their calcium salts. Due to the lower solubility of calcium oxalate, a separation can be achieved. The purified calcium glyoxylate can then be treated with a strong acid to regenerate the this compound.
-
Nitric Acid and Hydrochloric Acid: These residual mineral acids can be removed by ion-exchange chromatography using a basic anion exchange resin.[1] Alternatively, for hydrochloric acid, countercurrent steam stripping of a concentrated aqueous solution of the product has been shown to be effective.
Q2: What is the recommended solvent system for the recrystallization of this compound?
A2: Water is a commonly used solvent for the recrystallization of this compound.[2] The crude product is dissolved in a minimum amount of hot water, and the solution is then allowed to cool slowly to induce crystallization. Ethanol has also been mentioned as a solvent that can improve crystallization efficiency.[3] The choice of solvent may depend on the specific impurities present in the crude material.
Q3: Can ion-exchange chromatography be used for the purification of this compound? What type of resin is suitable?
A3: Yes, ion-exchange chromatography is a viable technique. Both anion and cation exchange resins can be employed.
-
Anion Exchange Chromatography: A weakly basic anion exchange resin, such as Amberlite IRA-67, can be used to adsorb this compound. Impurities that are less acidic will pass through the column, and the desired product can then be eluted by changing the pH or increasing the ionic strength of the eluent. This method is also effective for removing strongly acidic impurities like nitric and oxalic acid.[1]
-
Cation Exchange Chromatography: A strong cation exchange resin can be utilized to remove cationic impurities from the crude product solution.
Q4: What are the key parameters to consider for liquid-liquid extraction of this compound?
A4: The key parameters for successful liquid-liquid extraction include the choice of an appropriate organic solvent, the pH of the aqueous phase, and the number of extraction stages. A solvent system utilizing a tertiary amine, such as tridodecylamine, dissolved in an organic solvent like chloroform has been shown to be effective for selectively extracting glyoxylic acid from aqueous mixtures containing glyoxal. The pH of the aqueous phase should be adjusted to ensure the this compound is in its desired form for extraction. Multiple extraction stages will increase the overall recovery of the product.
Quantitative Data Summary
| Purification Technique | Key Parameters | Typical Purity | Typical Yield | Reference |
| Recrystallization | Solvent: Hot Water | >99% | Up to 97% | [2] |
| Precipitation as Calcium Salt | Precipitating Agent: Calcium Carbonate; pH: 5-6 | 98.5% (as Sodium Salt) | 92% (as Sodium Salt) | [4] |
| Ion-Exchange Chromatography | Resin: Weakly Basic Anion Exchanger (e.g., Amberlite IRA-67) | High | Dependent on conditions | [3] |
| Countercurrent Steam Stripping | For HCl removal from 76% aqueous solution | HCl reduced to 32-39 ppm | >99% |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Water
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Precipitation as Calcium Salt
-
Dissolution: Dissolve the crude this compound mixture containing oxalic acid in deionized water.
-
Precipitation: While stirring, slowly add a slurry of calcium carbonate until the pH of the solution reaches 5-6. This will precipitate both calcium glyoxylate and calcium oxalate.
-
Filtration: Filter the precipitate and wash it with deionized water.
-
Selective Dissolution: Suspend the mixed calcium salts in a calculated amount of water. Calcium glyoxylate is more soluble than calcium oxalate, allowing for a degree of separation.
-
Regeneration of the Acid: Carefully add a stoichiometric amount of a strong acid (e.g., sulfuric acid) to the solution containing dissolved calcium glyoxylate. This will precipitate calcium sulfate and leave this compound in the solution.
-
Isolation: Filter off the calcium sulfate precipitate. The filtrate, containing the purified this compound, can be further concentrated or subjected to another purification step like recrystallization.
Protocol 3: Purification by Anion Exchange Chromatography
-
Resin Preparation: Swell a weakly basic anion exchange resin (e.g., Amberlite IRA-67) in deionized water and pack it into a chromatography column.
-
Equilibration: Equilibrate the column by washing it with several column volumes of deionized water or a buffer at a neutral pH until the eluent's pH is stable.
-
Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any non-retained impurities.
-
Elution: Elute the bound this compound by applying a gradient of increasing ionic strength (e.g., a sodium chloride gradient) or by decreasing the pH of the eluent.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound. Pool the pure fractions.
-
Desalting: If a salt gradient was used for elution, the pooled fractions will need to be desalted, for example, by dialysis or using a size-exclusion column.
Visualizations
Caption: General purification workflows for this compound.
Caption: Troubleshooting logic for common purification problems.
References
- 1. US3281460A - Method for the preparation of stable and pure glyoxylic acid - Google Patents [patents.google.com]
- 2. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RU2554514C1 - Method of obtaining glyoxylic acid sodium salt from products of glyoxal oxidation - Google Patents [patents.google.com]
how to overcome solubility issues of 2,2-dihydroxyacetic acid in various solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2,2-dihydroxyacetic acid (also known as glyoxylic acid monohydrate).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a polar compound. It is freely soluble in water and also soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and alcohols (e.g., ethanol, methanol).[1] However, it is insoluble in non-polar organic solvents such as diethyl ether, hydrocarbons, esters, and aromatic solvents.[1]
Q2: I am having trouble dissolving this compound in an organic solvent for my reaction. What am I doing wrong?
A2: this compound's insolubility in many common organic solvents is a frequent issue. Its high polarity, due to the presence of two hydroxyl groups and a carboxylic acid group, makes it incompatible with non-polar solvents. For reactions requiring an organic medium, consider using a polar aprotic solvent like DMSO or a short-chain alcohol. If the reaction chemistry allows, using water as a solvent is often the simplest solution.
Q3: Can I increase the solubility of this compound in aqueous solutions?
A3: Yes, the aqueous solubility of this compound, which is already quite high, can be further influenced by adjusting the pH of the solution. As a carboxylic acid, its solubility will increase in basic conditions (higher pH) due to the formation of the more soluble carboxylate salt.[2][3][4][5]
Q4: Are there any known co-solvent systems to improve the solubility of this compound for in-vitro/in-vivo studies?
A4: Yes, for drug development and biological assays, specific co-solvent systems have been used to achieve desired concentrations. One such system involves a mixture of DMSO, PEG300, Tween-80, and saline.[6] This approach is particularly useful for creating stock solutions for preclinical studies.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound from an aqueous solution. | The pH of the solution is too low (acidic). | Increase the pH of the solution by adding a base (e.g., NaOH) dropwise until the precipitate dissolves. Carboxylic acids are more soluble in their deprotonated (salt) form, which is favored at higher pH. |
| Difficulty dissolving this compound in DMSO. | The DMSO may have absorbed moisture, or the concentration is too high for dissolution at room temperature. | Use freshly opened, anhydrous DMSO.[7] Gentle heating and sonication can also aid in dissolution.[8][9] One source suggests a solubility of up to 100 mg/mL in DMSO with the use of ultrasound. |
| Phase separation occurs when mixing an aqueous solution of this compound with an organic solvent. | The chosen organic solvent is immiscible with water and is non-polar. | Select a polar, water-miscible organic solvent such as ethanol, methanol, or DMSO if a mixed solvent system is required. |
| Inconsistent results in biological assays. | Poor solubility or precipitation of the compound in the assay medium. | Consider preparing a stock solution in a suitable solvent like DMSO and then diluting it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. The use of a co-solvent system may be necessary to maintain solubility. |
Quantitative Solubility Data
The following table summarizes the available and estimated solubility data for this compound in various solvents.
| Solvent | Temperature | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Notes |
| Water | 25 °C | > 50 (Estimated) | > 5.43 | Described as "freely soluble" or "very soluble".[1] |
| Ethanol | 25 °C | ~10 - 30 (Estimated) | ~1.09 - 3.26 | Described as "soluble".[1] |
| Methanol | 25 °C | ~10 - 30 (Estimated) | ~1.09 - 3.26 | Described as "soluble". |
| Dimethyl Sulfoxide (DMSO) | 25 °C | 1.8 | 0.196 | A solubility of 18 mg/mL has been reported.[7] Another source indicates up to 100 mg/mL is achievable with sonication. |
| Diethyl Ether | 25 °C | Insoluble | Insoluble | [1] |
| Hydrocarbons | 25 °C | Insoluble | Insoluble | [1] |
Note: Estimated values are based on qualitative descriptions from technical data sheets.
Experimental Protocols
Protocol 1: Enhancing Aqueous Solubility via pH Adjustment
This protocol describes a general method for increasing the solubility of this compound in an aqueous solution by modifying the pH.
Materials:
-
This compound
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
Procedure:
-
Add the desired amount of this compound to a volume of deionized water.
-
Stir the suspension at room temperature.
-
Slowly add the 1 M NaOH solution dropwise to the suspension while continuously monitoring the pH.
-
Continue adding the base until the this compound is fully dissolved.
-
Record the final pH of the solution.
Protocol 2: Preparation of a Co-solvent Formulation for In-vivo Studies
This protocol provides a method for preparing a stock solution of this compound in a co-solvent system suitable for animal studies, targeting a concentration of ≥ 2.5 mg/mL.[6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add the solvents in the following order, ensuring the solution is clear after each addition:
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture. Mix thoroughly.
-
Add 450 µL of saline to reach a final volume of 1 mL. Mix thoroughly.
-
-
The final concentration of this compound in this formulation will be 2.5 mg/mL.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
References
- 1. fishersci.ca [fishersci.ca]
- 2. fiveable.me [fiveable.me]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glyoxylic acid monohydrate | Mechanism | Concentration [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. glpbio.com [glpbio.com]
Technical Support Center: Stabilization of 2,2-Dihydroxyacetic Acid in Aqueous Solutions
Welcome to the technical support center for 2,2-dihydroxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stabilization of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is the hydrated form of glyoxylic acid and is the predominant species in aqueous solutions.[1] Its stability is a concern because it is susceptible to degradation through several pathways, including thermal decomposition and photochemical reactions, which can alter its concentration and purity, impacting experimental results.
Q2: What are the main degradation pathways for this compound in aqueous solutions?
A2: The primary degradation pathways are:
-
Thermal Decomposition: At elevated temperatures (above 100°C), it can undergo a disproportionation reaction (Cannizzaro-type reaction) to yield oxalic acid and glycolic acid.
-
Photochemical Degradation: Exposure to light, especially UV radiation, can lead to the formation of various degradation products, including glyoxal, formic acid, oxalic acid, and tartaric acid.[2]
-
Oxidation: The presence of oxidizing agents can lead to the formation of oxalic acid.
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of the solution is a critical factor in the stability of this compound. The pKa of glyoxylic acid is in the range of 3.18-3.32.[1] At pH values around its pKa, the equilibrium between the acid and its conjugate base can influence its reactivity and stability. While specific studies on a wide pH range are limited, a solution buffered at pH 7.3 has been shown to be stable for several weeks.[3] Extreme pH values may catalyze degradation reactions.
Q4: What is the expected shelf life of a this compound solution?
A4: The shelf life depends heavily on the storage conditions. A 2% solution in 0.1 M phosphate buffer at pH 7.3 is reported to be stable for a few weeks.[3] For longer-term storage, a stock solution of 20% this compound in 50% ethanol containing calcium carbonate has been found to be stable for several months.[3] For comparison, the related compound glycolic acid has a shelf life of one to two years when stored in a cool, dry, dark, and airtight container.[4]
Q5: Are there any recommended methods to monitor the stability of my this compound solution?
A5: Yes, you can monitor the stability by:
-
Visual Inspection: Look for signs of degradation such as a change in color (yellowing), the formation of a precipitate, or gas buildup in the container.[4]
-
pH Measurement: A significant change in the pH of a buffered solution can indicate degradation.
-
Analytical Methods: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration of this compound and detect the presence of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Solution turns yellow over time. | Photochemical degradation or oxidation. | 1. Store the solution in an amber or opaque container to protect it from light. 2. Purge the solution with an inert gas (e.g., nitrogen or argon) before sealing to minimize contact with oxygen. 3. Prepare fresh solutions more frequently. |
| A precipitate forms in the solution. | Formation of insoluble degradation products (e.g., calcium oxalate if calcium ions are present) or crystallization due to temperature fluctuations. | 1. Filter the solution to remove the precipitate before use. 2. Store the solution at a constant, cool temperature (2-8°C). 3. Consider the compatibility of your buffer components with this compound and its potential degradation products. |
| Inconsistent experimental results. | Degradation of the this compound stock solution, leading to a lower effective concentration. | 1. Prepare fresh solutions for critical experiments. 2. Re-evaluate the storage conditions of your stock solution (see FAQs). 3. Quantify the concentration of your stock solution using a suitable analytical method (e.g., HPLC) before use. |
| Decrease in pH of an unbuffered solution. | Formation of acidic degradation products like oxalic acid or formic acid. | 1. Use a buffered solution to maintain a stable pH. A phosphate buffer at pH 7.3 has been shown to be effective for short-term storage.[3] 2. If buffering is not possible, prepare fresh solutions immediately before use. |
Quantitative Data on Stability
Currently, there is limited publicly available quantitative kinetic data on the thermal degradation of this compound across a wide range of pH and temperature conditions. The following table summarizes the available information on storage conditions and observed stability.
| Concentration | Solvent/Buffer | pH | Temperature | Observed Stability |
| 2% | 0.1 M Phosphate Buffer | 7.3 | Room Temperature | Stable for a few weeks[3] |
| 20% | 50% Ethanol with CaCO₃ | - | Room Temperature | Stable for several months[3] |
| Pure form | - | - | Cool, dry, dark | Up to 2 years (analogous to glycolic acid)[4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution for Short-Term Use
This protocol is based on the findings of a study on glyoxal fixation, which utilized a stabilized, acid-free glyoxal (a precursor to glyoxylic acid).[3]
Materials:
-
This compound (solid)
-
0.1 M Phosphate buffer (pH 7.3)
-
Amber glass bottle
Procedure:
-
Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.3.
-
Dissolve the appropriate amount of this compound in the phosphate buffer to achieve the desired final concentration (e.g., 2%).
-
Stir the solution gently until the solid is completely dissolved.
-
Store the solution in a tightly sealed amber glass bottle at 2-8°C.
-
It is recommended to use this solution within a few weeks for optimal performance.
Protocol 2: Monitoring Degradation using HPLC
A general HPLC method can be adapted to monitor the concentration of this compound and its major degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
Procedure:
-
Prepare a standard curve of this compound of known concentrations.
-
Prepare standards for expected degradation products (e.g., oxalic acid, glycolic acid) if available.
-
Dilute a sample of your this compound solution in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 210 nm) for the elution of this compound and any degradation products.
-
Quantify the concentration of this compound by comparing its peak area to the standard curve. The appearance and increase of peaks corresponding to degradation products over time indicate instability.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for using this compound solutions.
References
minimizing side reactions in experiments involving 2,2-dihydroxyacetic acid
Welcome to the technical support center for experiments involving 2,2-dihydroxyacetic acid (also known as glyoxylic acid monohydrate). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and achieve optimal results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it highly reactive?
A1: this compound is an organic compound that is both an aldehyde and a carboxylic acid.[1][2] Its high reactivity stems from the presence of two hydroxyl groups attached to the alpha-carbon of acetic acid.[3] This structure makes it prone to oxidation, reduction, and condensation reactions.[2]
Q2: What are the most common side reactions observed when using this compound?
A2: The most common side reactions include oxidation to form oxalic acid and formic acid, and self-reaction that can produce glyoxal.[3] In the presence of amines, it can also participate in the formation of advanced glycation end products (AGEs).[3]
Q3: How should this compound be properly stored to maintain its stability?
A3: To ensure stability, this compound should be stored in a cool, dry place, away from moisture and light.[3] For long-term storage, it is recommended to keep it at -20°C or -80°C under an inert atmosphere, such as nitrogen.[4][5][6]
Q4: What are the signs of degradation of this compound?
A4: Degradation can be indicated by a change in appearance from a white or light yellow solid to a discolored or syrupy substance.[5] Purity can be verified using techniques like NMR spectroscopy.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides actionable solutions.
Issue 1: Formation of Oxalic Acid as a Byproduct
Symptoms:
-
Low yield of the desired product.
-
Presence of an insoluble white precipitate (calcium oxalate) upon addition of a calcium salt.
-
Analytical data (e.g., NMR, HPLC) showing peaks corresponding to oxalic acid.
Root Causes and Solutions:
| Root Cause | Solution |
| Uncontrolled Oxidation: Exposure to strong oxidizing agents or atmospheric oxygen. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a controlled oxidation method, such as using oxygen in the presence of a catalytic amount of nitric acid and a non-oxidizing strong acid.[7] |
| Photochemical Oxidation: Exposure to UV light. | Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.[3] |
| High Reaction Temperature: Elevated temperatures can promote oxidation. | Maintain a controlled, lower reaction temperature. The optimal temperature will depend on the specific reaction. |
Issue 2: Low Reaction Yield and Complex Product Mixture
Symptoms:
-
Significantly lower than expected yield of the desired product.
-
Multiple unexpected spots on TLC or peaks in HPLC/GC-MS analysis.
Root Causes and Solutions:
| Root Cause | Solution |
| pH Instability: The pH of the reaction mixture can affect the reactivity of this compound. | Monitor and control the pH of the reaction mixture. In some cases, using a buffer system may be beneficial. For certain reactions like esterification, adjusting the pH to a specific range (e.g., 4.9-5.1) can be crucial.[8] |
| Self-Condensation: At certain concentrations and temperatures, this compound can undergo self-condensation. | Add the this compound to the reaction mixture slowly and in a controlled manner to maintain a low instantaneous concentration. |
| Inappropriate Catalyst: The choice of catalyst can influence the formation of side products. | For reactions like esterification, consider using a solid acid catalyst which can be easily removed by filtration and may offer better control over side product formation.[8] |
Experimental Protocols
Protocol 1: Minimizing Oxalic Acid Formation During Oxidation of Glyoxal
This protocol describes a method for the preparation of an aqueous solution of glyoxylic acid (this compound) with minimal formation of oxalic acid as a byproduct.[7]
Materials:
-
Aqueous solution of glyoxal
-
Nitric acid (20-68% by weight)
-
A strong, non-oxidizing acid (e.g., sulfuric acid, pKa < 1)
-
Oxygen or an oxygen-containing gas
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet, and temperature control, prepare an aqueous solution of glyoxal.
-
Add a catalytic quantity of nitric acid.
-
Add the strong, non-oxidizing acid in a quantity of 0.05 to 1 mole per mole of glyoxal.
-
Introduce oxygen or an oxygen-containing gas into the reaction mixture while maintaining vigorous stirring to ensure a high total volumetric mass transfer coefficient.
-
Maintain the reaction temperature to keep the heat load constant. The reaction is typically continued for 1 to 20 hours.
-
Upon completion, the oxalic acid can be separated from the reaction mixture by crystallization.
-
The resulting aqueous solution of glyoxylic acid can be further purified by distillation, treatment with an ion exchange resin, or electrodialysis.[7]
Protocol 2: Purification of this compound by Steam Stripping
This protocol is for the removal of residual hydrochloric acid from a reaction mixture containing this compound.[9]
Materials:
-
Aqueous reaction medium containing this compound and hydrochloric acid.
Procedure:
-
The process is carried out in a stripping column.
-
The aqueous reaction medium, preferably containing less than 30% by weight of water, is introduced into the top of the column.
-
Steam is introduced into the bottom of the column and flows countercurrent to the reaction medium.
-
A steam to reaction medium ratio of between 0.1 and 10 by weight is typically used.
-
The volatile hydrochloric acid is carried away in the gas phase from the top of the column.
-
The purified liquid phase containing the glyoxylic acid is collected from the bottom of the column.
Visualizations
Glyoxylate Cycle
The following diagram illustrates the glyoxylate cycle, where this compound (as glyoxylate) is a key intermediate.
Caption: The Glyoxylate Cycle showing the role of Glyoxylate.
Experimental Workflow for Minimizing Side Reactions
This diagram outlines a logical workflow for an experiment involving this compound, emphasizing the steps to minimize side reactions.
Caption: A workflow for experiments with this compound.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. Uses of Glyoxylic Acid Monohydrate in Chemical Synthesis [finechemical.net]
- 3. This compound | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. US8754255B2 - Process of preparation of glyoxylic acid aqueous solution - Google Patents [patents.google.com]
- 8. CN101274892A - Method for preparing L-menthol glyoxylic ester monohydrate with solid acid as catalyst - Google Patents [patents.google.com]
- 9. US8481783B2 - Process of separation of glyoxylic acid from an aqueous reaction medium containing glyoxylic acid and hydrochloric acid - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 2,2-Dihydroxyacetic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for scaling up the production of 2,2-dihydroxyacetic acid (also known as glyoxylic acid monohydrate). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the production of this compound, offering potential causes and solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent industrial methods include the oxidation of glyoxal using nitric acid and the enzymatic oxidation of glycolic acid.[1] Other methods, such as the electrochemical reduction of oxalic acid and ozonolysis of maleic acid, are also employed.[1][2]
Q2: What are the primary impurities and by-products I should be aware of during synthesis?
A2: The primary by-product of concern, especially in the nitric acid oxidation of glyoxal, is oxalic acid.[2][3] Other potential impurities include unreacted glyoxal, glycolic acid, and formic acid.[4][5]
Q3: How can I monitor the progress of my reaction?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the consumption of starting materials and the formation of this compound and by-products.[6] Spectrophotometric methods can also be used for quantification.[7][8]
Troubleshooting Common Issues
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors:
-
Incomplete Conversion: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using HPLC to confirm the complete consumption of the starting material.
-
Side Reactions: Over-oxidation of the product to oxalic acid is a common issue, particularly with strong oxidizing agents like nitric acid.[2] Consider optimizing the reaction temperature and the molar ratio of reactants. For enzymatic reactions, the presence of catalase can help suppress the formation of by-products.[1][5]
-
Sub-optimal Reaction Conditions: Verify that the pH, temperature, and catalyst concentration are within the optimal range for your chosen synthesis method. For instance, in the nitric acid oxidation of glyoxal, the presence of a co-catalyst like hydrochloric acid can improve yield and selectivity.[9]
-
Product Degradation: this compound can undergo disproportionation to form glycolic acid and oxalic acid, especially when heated.[2] Avoid excessive temperatures during reaction and workup.
Q5: I am having difficulty removing oxalic acid from my final product. What purification strategies can I employ?
A5: Oxalic acid is a common and often challenging impurity to remove.
-
Crystallization: The most common method for purification is crystallization. Since oxalic acid is often less soluble than this compound in certain solvent systems, it can be selectively precipitated and removed by filtration, sometimes at low temperatures.[3]
-
Precipitation as a Salt: Oxalic acid can be selectively precipitated as its calcium salt (calcium oxalate), which is poorly soluble.[4] The resulting solution containing calcium glyoxylate can then be treated with an acid to regenerate the free this compound.[1][4]
-
Ion-Exchange Chromatography: Anion-exchange resins can be used to separate this compound from other acidic impurities like oxalic and nitric acid.[3]
Q6: My purified this compound is a discolored solution, not a white solid. What is the cause and how can I fix it?
A6: Discoloration can be due to residual impurities or the presence of polymeric by-products.
-
Residual Oxidizing Agents: If using nitric acid for synthesis, residual nitrogen oxides can cause discoloration and instability.[10] Purification steps like vacuum distillation or treatment with a mild reducing agent may be necessary.
-
Polymerization: this compound and its esters can polymerize, especially under basic conditions.[2] Ensure the pH is controlled during workup and storage.
-
Recrystallization: Performing one or more recrystallization steps from a suitable solvent, such as hot water, can help remove colored impurities and yield a crystalline product.[4]
Data Presentation
The following tables summarize quantitative data from various synthesis and purification methods for this compound, allowing for easy comparison of different approaches.
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Material | Key Reagents/Catalysts | Temperature (°C) | Yield (%) | Selectivity (%) | Key Challenges |
| Nitric Acid Oxidation | Glyoxal | Nitric Acid, Hydrochloric Acid | 40 - 90 | 80 - 93 | 85 - 95 | Exothermic reaction, formation of oxalic acid by-product.[2][3][9] |
| Enzymatic Oxidation | Glycolic Acid | Glycolate Oxidase, Catalase | 5 - 30 | > 95 | High | Cost of enzymes, potential for enzyme denaturation.[11] |
| Ozonolysis | Maleic Acid | Ozone | - | - | - | Formation of formic acid and carbon dioxide as by-products.[2] |
| Electrochemical Reduction | Oxalic Acid | Lead Cathode | - | ~85 | - | Cathode deactivation, requires specialized equipment.[3] |
Table 2: Purity and Yield from Different Purification Methods
| Purification Method | Starting Purity | Key Steps | Final Purity (%) | Overall Yield (%) | Notes |
| Crystallization | Crude reaction mixture | Concentration, cooling, seeding, filtration | > 99 | Up to 97 | Effective for removing oxalic acid.[4] |
| Salt Precipitation & Regeneration | Crude reaction mixture | Precipitation with Ca²⁺ source, filtration, acidification | High | - | Selective for removing oxalate impurities.[4] |
| Ion-Exchange Chromatography | Partially purified solution | Resin selection, elution | High | - | Effective for removing ionic impurities.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the production of this compound.
Protocol 1: Synthesis of this compound via Nitric Acid Oxidation of Glyoxal
-
Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.
-
Initial Charge: Charge the reactor with an aqueous solution of glyoxal (e.g., 20 wt.%) and hydrochloric acid (e.g., 10 wt.%).[9]
-
Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 40°C) with constant stirring.[9]
-
Addition of Nitric Acid: Slowly add a solution of nitric acid (e.g., 45 wt.%) dropwise from the dropping funnel over a period of several hours (e.g., 4 hours).[9] Maintain the reaction temperature throughout the addition. The reaction is exothermic and requires careful temperature control.[2]
-
Reaction Completion and Aging: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional period (e.g., 1 hour) to ensure complete conversion.[9]
-
Monitoring: Periodically take aliquots from the reaction mixture and analyze by HPLC to monitor the consumption of glyoxal and the formation of this compound and oxalic acid.
-
Workup: Upon completion, the reaction mixture can be concentrated under reduced pressure to remove excess water and volatile acids. The crude product can then be purified by crystallization.
Protocol 2: Purification of this compound by Crystallization
-
Concentration: Take the crude reaction mixture containing this compound and concentrate it under reduced pressure at a temperature below 50°C to avoid product degradation.[4]
-
Oxalic Acid Removal (Optional): If oxalic acid is a major impurity, cool the concentrated solution to a low temperature (e.g., 0-5°C) to induce the crystallization of oxalic acid.[3] Filter the cold solution to remove the precipitated oxalic acid.
-
Inducing Crystallization: To the filtrate, add a few seed crystals of pure this compound monohydrate to initiate crystallization.[4]
-
Crystallization: Stir the solution at a controlled, cool temperature (e.g., 20°C) to allow for the slow growth of crystals.[4]
-
Isolation: Collect the crystals by filtration (e.g., centrifugal filtration).
-
Drying: Dry the crystals under vacuum in the presence of a desiccant (e.g., anhydrous calcium chloride) to obtain the final, high-purity product.[12]
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the production of this compound.
Caption: Workflow for this compound production and troubleshooting.
Caption: Key side reactions in glyoxylic acid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 3. CN103044236A - A kind of preparation method of glyoxylic acid - Google Patents [patents.google.com]
- 4. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. US5219745A - Production of glyoxylic acid from glycolic acid - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4698441A - Process for producing glyoxylic acid - Google Patents [patents.google.com]
- 10. CN102964240A - Preparation method of high-purity glycolic acid crystals - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. CN101712615A - Method for preparing crystal glyoxylic acid - Google Patents [patents.google.com]
troubleshooting the analytical detection of 2,2-dihydroxyacetic acid in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 2,2-dihydroxyacetic acid in complex mixtures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound?
A1: this compound is a highly polar, non-volatile small molecule. These properties present several analytical challenges:
-
Poor retention in reversed-phase liquid chromatography (RPLC): Due to its hydrophilic nature, it elutes at or near the void volume in standard RPLC methods.
-
Low volatility for gas chromatography (GC): It cannot be directly analyzed by GC-MS without chemical derivatization to increase its volatility and thermal stability.
-
Matrix effects in complex samples: Biological matrices contain numerous endogenous and exogenous compounds that can interfere with the ionization of this compound in mass spectrometry (MS), leading to ion suppression or enhancement.[1][2][3][4]
-
Potential for instability: Like many small organic acids, its stability can be affected by sample preparation and storage conditions.[5]
Q2: Which analytical techniques are most suitable for the quantification of this compound in complex mixtures?
A2: The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
GC-MS with derivatization (e.g., silylation): This is a classic and robust method for analyzing small organic acids. Derivatization replaces the active hydrogens on the hydroxyl and carboxyl groups with non-polar groups (e.g., trimethylsilyl), making the molecule volatile.[6][7][8]
-
LC-MS: This technique can analyze the compound without derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase for retaining and separating polar compounds like this compound.[9][10][11]
Q3: Why is derivatization necessary for GC-MS analysis of this compound?
A3: Derivatization is essential for GC-MS analysis of this compound to:
-
Increase volatility: The addition of non-polar functional groups, such as trimethylsilyl (TMS) groups, reduces the boiling point of the analyte, allowing it to be vaporized in the GC inlet without decomposition.[12]
-
Improve thermal stability: The derivatized form is more stable at the high temperatures used in the GC oven and inlet.
-
Enhance chromatographic performance: Derivatization leads to sharper, more symmetrical peaks and reduces the likelihood of peak tailing.
Troubleshooting Guides
GC-MS Analysis with Silylation Derivatization
Problem 1: No peak or very small peak for derivatized this compound.
| Possible Cause | Suggested Solution |
| Incomplete derivatization | Ensure the reaction is carried out under strictly anhydrous conditions as silylation reagents are moisture-sensitive.[6][7] Increase the reaction temperature (e.g., 70-80°C) and/or time. Consider using a catalyst like trimethylchlorosilane (TMCS) if not already included in your reagent (e.g., BSTFA + 1% TMCS).[13] |
| Degradation of the analyte | Avoid excessively high temperatures during derivatization and in the GC inlet. Ensure the sample is not stored for extended periods after derivatization, as silyl derivatives can be susceptible to hydrolysis. |
| Active sites in the GC system | Deactivate the GC inlet liner and use a high-quality, inert capillary column. Active sites can cause adsorption of the analyte, leading to peak tailing or loss of signal.[14][15] |
| Incorrect GC-MS parameters | Verify that the temperature program is suitable for the elution of the derivatized analyte. Check for leaks in the GC system.[14][16][17] |
Problem 2: Multiple peaks for derivatized this compound.
| Possible Cause | Suggested Solution |
| Incomplete derivatization | This can lead to a mixture of partially and fully derivatized products. Optimize the derivatization conditions as described above. |
| Formation of different derivatives | With multiple active hydrogens (two hydroxyls and one carboxyl), it's possible to form different silylated species. Ensure an excess of the silylation reagent is used to drive the reaction to completion, favoring the fully derivatized product. |
| Analyte degradation | High temperatures in the GC inlet can sometimes cause degradation of the derivatized analyte, resulting in multiple peaks. Try lowering the inlet temperature. |
LC-MS Analysis
Problem 1: Poor retention and/or peak shape for this compound in RPLC.
| Possible Cause | Suggested Solution |
| High polarity of the analyte | Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed to retain polar compounds.[10][18] |
| Inappropriate mobile phase | For HILIC, ensure the mobile phase has a high organic content (e.g., >80% acetonitrile) to promote retention. For RPLC, consider ion-pair chromatography, although this can lead to ion suppression in the MS. |
Problem 2: Signal suppression or enhancement (Matrix Effects).
| Possible Cause | Suggested Solution |
| Co-eluting matrix components | Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[1][4] |
| Insufficient chromatographic separation | Modify the LC gradient to better separate the analyte from matrix components. A shallower gradient can improve resolution. |
| Matrix effects are unavoidable | Use a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[1] If a SIL-IS is not available, use the standard addition method for quantification.[1] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound with Silylation
-
Sample Preparation (e.g., from plasma):
-
To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program: 80°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Scan Range: m/z 50-550.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Sample Preparation (e.g., from cell culture media):
-
Centrifuge the cell culture media to remove debris.
-
Perform a solid-phase extraction (SPE) using a suitable sorbent to remove salts and other interferences.
-
Elute the analyte and evaporate the solvent.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: HILIC column (e.g., amide-based stationary phase), 100 mm x 2.1 mm ID, 1.7 µm particle size.
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 9.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Electrospray ionization (ESI) in negative mode. Monitor appropriate MRM transitions for this compound.
-
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bme.psu.edu [bme.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. shodexhplc.com [shodexhplc.com]
- 11. scispace.com [scispace.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. researchportal.vub.be [researchportal.vub.be]
influence of pH on the stability and reactivity of 2,2-dihydroxyacetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the influence of pH on the stability and reactivity of 2,2-dihydroxyacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and glyoxylic acid?
A1: this compound is the hydrate form of glyoxylic acid. In aqueous solutions, these two forms exist in a pH-dependent equilibrium.[1] At a pH below 3, the aldehyde form, glyoxylic acid, is predominant, leading to enhanced reactivity.[1] Conversely, at a pH above 5, the hydrated form, this compound, is the dominant species.[1]
Q2: What is the optimal pH for storing aqueous solutions of this compound?
A2: For short-term storage of aqueous solutions, maintaining a pH above 5 is recommended to favor the more stable hydrated form, this compound.[1] For long-term storage, it is best to store the compound as a powder at -20°C in a desiccated environment.[1][2]
Q3: How does pH affect the reactivity of this compound in organic synthesis?
A3: The pH of the reaction medium dictates the dominant species and thus its reactivity. In acidic conditions (pH < 3), the more reactive aldehyde (glyoxylic acid) is favored, which is preferable for reactions involving the carbonyl group, such as the formation of advanced glycation end-products (AGEs).[1] In neutral to alkaline conditions (pH > 5), the less reactive diol form is prevalent. The hydroxyl groups can participate in nucleophilic substitution reactions.[1]
Q4: Can pH influence the decarboxylation of this compound?
A4: Yes, pH can influence decarboxylation. While specific studies on this compound are not prevalent, the decarboxylation of similar carboxylic acids can be catalyzed by both acidic and basic conditions.[3] Under UV irradiation, this compound can undergo decarboxylation.[1]
Troubleshooting Guide
Issue 1: My reaction with this compound is giving low yields or unexpected side products.
-
Question: Could the pH of my reaction mixture be the cause?
-
Answer: Absolutely. An unmonitored or inappropriate pH is a common cause of unexpected results. The equilibrium between the reactive glyoxylic acid and the more stable this compound is highly pH-dependent.[1] Verify the pH of your solution. If your synthesis requires the aldehyde form, ensure the pH is acidic (pH < 3). If you need to involve the hydroxyl groups, a more neutral or slightly basic pH might be necessary, but be aware of potential degradation at high pH.[4]
Issue 2: I am observing a gradual loss of my this compound in an aqueous buffer over time.
-
Question: What could be causing this degradation, and how can I prevent it?
-
Answer: The stability of this compound in solution is pH-sensitive. At very high pH values (≥9), degradation can occur.[4] Additionally, exposure to light can induce photochemical reactions.[1] To enhance stability, ensure your buffer is within an appropriate pH range (ideally slightly acidic to neutral, depending on your experimental needs) and protect your solution from light. For storage, freezing at -20°C is recommended.[1][2]
Issue 3: I am having trouble quantifying this compound in my samples using HPLC-UV.
-
Question: Why am I seeing inconsistent peak areas or retention times?
-
Answer: The pH of your mobile phase and sample can significantly impact your chromatographic results. The ionization state of the carboxylic acid group and the hydration equilibrium are both pH-dependent, which will affect the compound's polarity and interaction with the stationary phase.[5] Ensure that the pH of your mobile phase is buffered and consistently maintained. It may be necessary to adjust the pH of your samples to match the mobile phase before injection to ensure consistent ionization and hydration states.
Quantitative Data Summary
Table 1: pH-Dependent Equilibrium of Glyoxylic Acid and this compound
| pH | Dominant Species | Implication for Reactivity | Reference |
| < 3 | Glyoxylic Acid (Aldehyde) | Enhanced reactivity of the carbonyl group. | [1] |
| > 5 | This compound (Hydrate) | Reduced carbonyl reactivity, availability of hydroxyl groups. | [1] |
Experimental Protocols
Protocol 1: Assessment of pH-Dependent Stability of this compound
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).
-
Sample Preparation: Prepare a stock solution of this compound in deionized water. Add a known volume of the stock solution to each buffer to achieve the desired final concentration.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) and protect them from light.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Quantification: Immediately analyze the concentration of this compound in each aliquot using a validated analytical method, such as HPLC-UV at 210 nm.[1]
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH value. Calculate the degradation rate constant and half-life at each pH.
Protocol 2: Quantification of this compound by HPLC-UV
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier like methanol or acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[1]
-
Sample Preparation: Dilute samples in the mobile phase to ensure compatibility and consistent pH.
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a standard curve for quantification.
Visualizations
Caption: Equilibrium between glyoxylic acid and this compound.
Caption: A potential degradation pathway for this compound.
Caption: Workflow for assessing the pH-dependent stability.
References
Validation & Comparative
comparative analysis of 2,2-dihydroxyacetic acid and glyoxylic acid
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals: 2,2-Dihydroxyacetic Acid and Glyoxylic Acid
In the landscape of C2 carboxylic acids, both this compound and glyoxylic acid hold significant roles, particularly as metabolic intermediates and versatile chemical synthons. This guide provides an in-depth comparative analysis of these two compounds, offering experimental data, detailed protocols, and visual diagrams to support researchers, scientists, and professionals in drug development. A critical point of understanding is that this compound is the hydrate of glyoxylic acid. In aqueous solutions, these two forms exist in a dynamic equilibrium, with the hydrated form, this compound, being predominant.[1] For the purpose of this guide, they will be discussed as two forms of the same chemical entity in aqueous environments, with "glyoxylic acid" often used as the general term.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of this compound and glyoxylic acid is crucial for their application in research and development. While they are interconvertible in the presence of water, their properties in anhydrous and hydrated forms differ.
| Property | Glyoxylic Acid (Anhydrous) | This compound (Monohydrate) | Reference |
| Synonyms | Oxoacetic acid, Formylformic acid | Glyoxylic acid monohydrate, Dihydroxyacetic acid | [1][2] |
| CAS Number | 298-12-4 | 563-96-2 | [1][3] |
| Molecular Formula | C₂H₂O₃ | C₂H₄O₄ | [1][3] |
| Molecular Weight | 74.04 g/mol | 92.05 g/mol | [3][4] |
| Appearance | Colorless solid | Colorless to pale yellow crystalline solid | [1][2] |
| Melting Point | 80 °C | 48-52 °C | [1][5] |
| Boiling Point | 111 °C | 100 °C (decomposes) | [1][5] |
| Solubility | Soluble in water and ethanol, slightly soluble in ether and benzene. | Highly soluble in water, soluble in dimethyl sulfoxide and alcohol. Insoluble in diethyl ether and hydrocarbons. | [5][6] |
| Acidity (pKa) | 3.18, 3.32 | Not typically reported separately, as it equilibrates in water. | [1] |
| Key Functional Groups | Aldehyde, Carboxylic acid | Geminal diol, Carboxylic acid | [6][7] |
Reactivity and Chemical Applications
The bifunctionality of glyoxylic acid, possessing both an aldehyde and a carboxylic acid group, makes it a highly reactive and versatile reagent in organic synthesis.[6][7] this compound, as its hydrate, shares this reactivity, often serving as the actual reactive species in aqueous reaction media.
Key Reactions and Applications:
-
Organic Synthesis: Glyoxylic acid is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.[8][9]
-
Hopkins-Cole Reaction: It is a key reagent in the Hopkins-Cole test for the detection of tryptophan in proteins.[10]
-
Condensation Reactions: It readily undergoes condensation reactions with compounds like urea and 1,2-diaminobenzene to form heterocycles.[1]
-
Electrophilic Aromatic Substitution: Glyoxylic acid reacts with phenols in electrophilic aromatic substitution reactions, a critical step in the synthesis of compounds like 4-hydroxymandelic acid, a precursor to the drug amoxicillin, and 4-hydroxyphenylacetic acid, a precursor to atenolol.[1][9]
-
Polymer Production: It is utilized in the production of polymers and resins.[8]
-
Cosmetics: Glyoxylic acid is used in hair straightening and smoothing products as a safer alternative to formaldehyde.[11] It also functions as an exfoliant and skin-brightening agent in skincare products.[11]
Biological Role and Significance
Glyoxylic acid is a key metabolic intermediate in the glyoxylate cycle, an anabolic pathway crucial for bacteria, fungi, and plants to convert fatty acids into carbohydrates.[1][10] In this cycle, isocitrate is cleaved by isocitrate lyase to yield succinate and glyoxylate.
In humans, glyoxylate is produced through the oxidation of glycolate in peroxisomes and the catabolism of hydroxyproline in mitochondria.[6][10] Its metabolism is tightly regulated, as an accumulation of its oxidized product, oxalate, can lead to hyperoxaluria and the formation of kidney stones (nephrolithiasis).[1][6]
Furthermore, the aldehyde group of glyoxylic acid is highly reactive towards amine groups on proteins, leading to the formation of advanced glycation end-products (AGEs).[3][8] The accumulation of AGEs is implicated in the pathogenesis of diabetes and its complications, as well as in the aging process.[1]
Below is a DOT script and the corresponding diagram illustrating the equilibrium between glyoxylic acid and this compound in an aqueous environment.
Experimental Protocols
For researchers studying glyoxylic acid, accurate quantification in biological matrices is often a primary challenge. Due to its reactive nature, derivatization is commonly employed prior to analysis.
Protocol 1: HPLC with Pre-Column Fluorescence Derivatization for Glyoxylic Acid Quantification in Serum
This method is based on the reaction of glyoxylic acid with 2-aminobenzenthiol (2-ABT) to form a highly fluorescent thiazine derivative, allowing for sensitive detection.[12]
Materials:
-
Glyoxylic acid standard
-
2-aminobenzenthiol (2-ABT)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Perchloric acid
-
Reversed-phase ODS column
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation:
-
To 100 µL of serum, add 100 µL of 10% perchloric acid to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
In a reaction vial, mix 50 µL of the supernatant (or standard/blank) with 50 µL of 0.1 M HCl and 50 µL of 10 mM 2-ABT in methanol.
-
Seal the vial and heat at 90°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
-
HPLC Analysis:
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of 290 nm and an emission wavelength of 390 nm.
-
The fluorescent derivative is separated within approximately 6 minutes.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of glyoxylic acid standards.
-
Determine the concentration of glyoxylic acid in the serum samples by interpolating their peak areas from the calibration curve.
-
The following diagram illustrates the experimental workflow for this protocol.
Toxicology
The toxicology of glyoxylic acid is of significant interest, particularly in the context of its use in consumer products and its role as a metabolite. The anhydrous and hydrated forms are considered toxicologically equivalent in aqueous exposures. A key toxicological concern is its metabolism to oxalic acid, which can lead to kidney damage. Glyoxylic acid itself is also known to be a skin sensitizer.[13]
For a comparative perspective, the toxicity of the structurally related glycolic acid is often considered. Glycolic acid can also be metabolized to glyoxylic acid and subsequently to oxalic acid, posing similar risks of nephrotoxicity at high doses.[14][15] Both compounds can be irritating to the skin, eyes, and respiratory system, with the severity depending on the concentration and pH.[15]
Conclusion
This compound and glyoxylic acid are two faces of the same molecule in aqueous systems, with the hydrated dihydroxy form being the predominant species. Their rich chemistry, centered around the aldehyde and carboxylic acid functionalities, makes them valuable in chemical synthesis and, at the same time, biologically significant as metabolic intermediates and promoters of AGEs. For researchers, understanding the equilibrium between these two forms is essential for designing experiments and interpreting results. The provided analytical protocol offers a robust method for the sensitive quantification of glyoxylic acid in biological samples, which is crucial for studies related to metabolic disorders and drug development. A thorough understanding of their shared toxicological profile, particularly concerning skin sensitization and nephrotoxicity via oxalate formation, is critical for their safe handling and application.
References
- 1. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 2. CAS 563-96-2: Glyoxylic acid monohydrate | CymitQuimica [cymitquimica.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Glyoxylic Acid | C2H2O3 | CID 760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 7. atamankimya.com [atamankimya.com]
- 8. This compound | Benchchem [benchchem.com]
- 9. GLYOXYLIC ACID (OXOACETIC ACID) - Ataman Kimya [atamanchemicals.com]
- 10. GLYOXYLIC ACID - Ataman Kimya [atamanchemicals.com]
- 11. specialchem.com [specialchem.com]
- 12. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 13. This compound | C2H4O4 | CID 2723641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Acute and 28-Day Repeated Inhalation Toxicity Study of Glycolic Acid in Male Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Comparative Guide to the Synthetic Utility of 2,2-Dihydroxyacetic Acid and Other α-Hydroxy Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, α-hydroxy acids serve as versatile building blocks for the construction of complex molecular architectures, particularly heterocyclic compounds that form the backbone of many pharmaceuticals. This guide provides a comparative analysis of the synthetic utility of 2,2-dihydroxyacetic acid against other prominent α-hydroxy acids: glycolic acid, lactic acid, and mandelic acid. The comparison focuses on their application in the synthesis of nitrogen- and oxygen-containing heterocycles, supported by experimental data and detailed protocols.
Introduction to α-Hydroxy Acids in Synthesis
α-Hydroxy acids are carboxylic acids possessing a hydroxyl group on the adjacent carbon. This bifunctional nature allows for a diverse range of chemical transformations, making them valuable precursors in organic synthesis. Their utility is often realized after oxidation to the corresponding α-keto acids, which are highly reactive intermediates for cyclization and multicomponent reactions.
This compound , also known as glyoxylic acid monohydrate, is unique in this group as it exists in its hydrated gem-diol form. It serves as a crucial intermediate in various synthetic pathways, including the production of pharmaceuticals and agrochemicals.[1] Its reactivity is harnessed in oxidation, reduction, and substitution reactions.[1] A key application is in the synthesis of 3-aminocoumarone derivatives.[2]
Glycolic acid , the simplest α-hydroxy acid, is a useful intermediate for a range of reactions including oxidation-reduction, esterification, and polymerization.[3] It is a monomer for polyglycolic acid (PGA), a biodegradable polymer.[4]
Lactic acid , a chiral α-hydroxy acid, is a fundamental building block in the synthesis of biodegradable polylactic acid (PLA) and is also employed in the creation of chiral heterocycles.[5][6]
Mandelic acid , an aromatic α-hydroxy acid, is a valuable precursor for various drugs and is often used as a chiral auxiliary in asymmetric synthesis.[2][7]
Comparative Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities.[4] A common synthetic route involves the condensation of an o-phenylenediamine with an α-dicarbonyl compound, which can be generated from the corresponding α-hydroxy acid.
The following table summarizes the synthesis of quinoxaline derivatives from the respective α-keto acids derived from this compound, lactic acid, and mandelic acid, providing a direct comparison of their synthetic efficiency under specific reaction conditions.
| α-Hydroxy Acid Precursor | α-Keto Acid | Quinoxaline Derivative | Reaction Conditions | Yield (%) | Reference |
| This compound | Glyoxylic Acid | 2-Hydroxyquinoxaline | o-phenylenediamine, methanol, -6 to 0 °C | 93.9 | [8] |
| Lactic Acid | Pyruvic Acid | 3-Methyl-2-quinoxalinol | o-phenylenediamine, 20% aq. acetic acid, rt, 3 h | 92 | [1] |
| Mandelic Acid | Benzoylformic Acid | 2-Phenylquinoxaline | o-phenylenediamine, ethanol, reflux, 2 h | 94 | [9] |
Table 1: Comparison of α-Hydroxy Acids in Quinoxaline Synthesis
Experimental Protocols for Quinoxaline Synthesis
Synthesis of 2-Hydroxyquinoxaline from this compound (Glyoxylic Acid) [8]
-
Materials: Industrial glyoxylic acid solution, o-phenylenediamine, methanol, dry ice.
-
Procedure:
-
A solution of industrial glyoxylic acid in methanol is prepared.
-
o-Phenylenediamine is pre-cooled with dry ice.
-
The pre-cooled o-phenylenediamine is added to the glyoxylic acid solution while maintaining the temperature between -6 and 0 °C.
-
The resulting precipitate of 2-hydroxyquinoxaline is collected by filtration, washed, and dried.
-
-
Yield: 93.9%
Synthesis of 3-Methyl-2-quinoxalinol from Lactic Acid (Pyruvic Acid) [1]
-
Materials: o-Phenylenediamine, sodium pyruvate, 20% aqueous acetic acid, ethanol-water (4:1 v/v).
-
Procedure:
-
o-Phenylenediamine (1.85 mmol) and sodium pyruvate (1.85 mmol) are added to 25 mL of 20% aqueous acetic acid in a round-bottom flask.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The precipitate formed is collected by filtration.
-
The crude product is recrystallized from an ethanol-water mixture (4:1 v/v).
-
-
Yield: 92%
Synthesis of 2-Phenylquinoxaline from Mandelic Acid (Benzoylformic Acid) [9]
-
Materials: Benzil (from oxidation of benzoin, which can be derived from mandelic acid), o-phenylenediamine, rectified spirit.
-
Procedure:
-
Dissolve benzil (1.26 g) in 8 mL of warm rectified spirit.
-
In a separate flask, dissolve o-phenylenediamine (1.08 g) in 8 mL of rectified spirit.
-
Add the benzil solution to the o-phenylenediamine solution.
-
Reflux the mixture for 1 hour on a boiling water bath.
-
The product is isolated and purified.
-
-
Yield: 94% (Note: This is a two-step process from mandelic acid, with the yield for the condensation step reported).
Multicomponent Reactions for Heterocycle Synthesis
Multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, offer efficient pathways to complex heterocyclic structures in a single pot. α-Hydroxy acids and their corresponding α-keto acids can be valuable components in these reactions.
While direct comparative yield data for these four specific α-hydroxy acids in the same MCR is scarce in the literature, their potential is evident. For instance, lactic acid has been utilized as a catalyst in a five-component synthesis of highly substituted piperidines.[10] The Passerini reaction, in particular, offers a route to α-acyloxy amides which can be precursors to various heterocycles.[4] The Ugi reaction, involving an additional amine component, produces bis-amides that are also versatile intermediates for heterocycle synthesis.[11]
Synthesis of Other Heterocycles
Beyond quinoxalines, these α-hydroxy acids are precursors to a variety of other heterocyclic systems.
-
Glycolic Acid: Can undergo intramolecular cyclization to form lactones, such as glycolide (a cyclic dimer), which is a monomer for the biodegradable polymer poly(glycolic acid).[8]
-
Lactic Acid: Is used in the synthesis of morpholine-2,5-diones, which are important building blocks for biodegradable polymers and have potential medicinal applications.[12]
-
Mandelic Acid: Its chiral nature makes it a valuable starting material for the asymmetric synthesis of various heterocycles, often employed as a chiral auxiliary to control stereochemistry.[7]
Conclusion
This compound, glycolic acid, lactic acid, and mandelic acid each offer unique advantages in synthetic chemistry.
-
This compound proves to be a highly efficient precursor for quinoxaline synthesis, demonstrating a high yield in a straightforward condensation reaction. Its gem-diol structure provides distinct reactivity.
-
Lactic acid , through its corresponding α-keto acid, also provides excellent yields in quinoxaline synthesis and offers the added dimension of chirality for stereoselective synthesis.
-
Mandelic acid is a valuable aromatic α-hydroxy acid for the synthesis of phenyl-substituted heterocycles and as a chiral controller.
-
Glycolic acid , being the simplest of the four, is a fundamental building block for simpler heterocyclic systems and polymers.
The choice of α-hydroxy acid will ultimately depend on the desired target molecule, the required substitution pattern, and whether chirality is a critical factor in the synthetic design. The data presented in this guide provides a foundation for researchers to make informed decisions when selecting an α-hydroxy acid for their synthetic endeavors. Further research into direct comparative studies of these building blocks in a wider range of heterocyclic syntheses would be highly beneficial to the scientific community.
References
- 1. 3-METHYL-2-QUINOXALINOL synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. BJOC - Synthesis of (macro)heterocycles by consecutive/repetitive isocyanide-based multicomponent reactions [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents [patents.google.com]
- 9. ijiset.com [ijiset.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Ugi reaction - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Unraveling the Metabolic Maze: A Comparative Guide to 2,2-Dihydroxyacetic Acid's Function
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular metabolism, the role of key intermediates is paramount to understanding and manipulating biological processes for therapeutic and biotechnological advancement. This guide provides a comprehensive comparison of the function of 2,2-dihydroxyacetic acid (also known as glyoxylic acid monohydrate) in metabolic pathways, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to deepen their understanding of this crucial metabolite and its alternatives.
This compound is a central player in the glyoxylate cycle, an anabolic pathway that allows organisms like plants and bacteria to convert fatty acids into carbohydrates. This process is a vital alternative to the standard tricarboxylic acid (TCA) cycle, particularly when glucose is scarce. This guide will delve into the experimental validation of this compound's function within this cycle and compare it with other metabolic strategies for fatty acid utilization. Furthermore, we will explore the implications of dysfunctional this compound metabolism in the context of the human genetic disorder, primary hyperoxaluria.
The Glyoxylate Cycle: A Hub for Carbon Conservation
The glyoxylate cycle, a modification of the TCA cycle, bypasses the two decarboxylation steps of the TCA cycle, thus conserving carbon atoms. This allows for the net conversion of acetyl-CoA, derived from the breakdown of fatty acids, into succinate and malate. These four-carbon molecules can then be used for gluconeogenesis to produce glucose. The two key enzymes unique to this cycle are isocitrate lyase (ICL) and malate synthase (MS), which act on and produce intermediates including this compound (glyoxylate).
Below is a diagram illustrating the flow of metabolites through the glyoxylate cycle.
Experimental Validation of Enzyme Activity
The function of the glyoxylate cycle is critically dependent on the activity of its key enzymes, isocitrate lyase and malate synthase. The activity of these enzymes can be quantified using spectrophotometric assays.
Isocitrate Lyase (ICL) Activity Assay
Principle: The cleavage of isocitrate by ICL produces glyoxylate and succinate. The glyoxylate then reacts with phenylhydrazine to form a glyoxylate phenylhydrazone, which can be measured by the increase in absorbance at 324 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing imidazole buffer (pH 6.8), MgCl₂, EDTA, and phenylhydrazine HCl.
-
Substrate: Add DL-isocitric acid to the reaction mixture.
-
Enzyme: Initiate the reaction by adding the enzyme solution (cell extract or purified ICL).
-
Measurement: Monitor the increase in absorbance at 324 nm over time using a spectrophotometer. The rate of increase is proportional to the ICL activity.
Malate Synthase (MS) Activity Assay
Principle: Malate synthase catalyzes the condensation of glyoxylate and acetyl-CoA to form malate and Coenzyme A (CoA). The released CoA can be quantified by its reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound that absorbs at 412 nm.[1]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing imidazole buffer (pH 8.0), MgCl₂, and DTNB.[1]
-
Substrates: Add acetyl-CoA and glyoxylic acid to the reaction mixture.[1]
-
Enzyme: Start the reaction by adding the enzyme solution (cell extract or purified MS).
-
Measurement: Measure the increase in absorbance at 412 nm over time. The rate of absorbance increase is proportional to the MS activity.[1]
Quantitative Comparison of Metabolic Pathways
To understand the efficiency of the glyoxylate cycle, it can be compared to other metabolic pathways that also process fatty acids or their breakdown products. A key technique for this is Metabolic Flux Analysis (MFA) using 13C-labeled substrates. MFA allows for the quantification of the rate of metabolic reactions, or fluxes, through a network.
Metabolic Flux Analysis Workflow
Comparison with Beta-Oxidation and Alternative Anaplerotic Pathways
The glyoxylate cycle serves as an anaplerotic pathway, meaning it replenishes intermediates of the TCA cycle. This is crucial for organisms growing on two-carbon compounds like acetate. In contrast, animals lack the key enzymes of the glyoxylate cycle and primarily use beta-oxidation for the complete oxidation of fatty acids to CO₂ and H₂O for energy production, without the net production of TCA cycle intermediates.
Other anaplerotic pathways exist in certain microorganisms, providing alternatives to the glyoxylate cycle for growth on C2 compounds. These include the ethylmalonyl-CoA pathway and the methylaspartate cycle .
| Pathway | Key Enzymes | Net Products from 2 Acetyl-CoA | Organisms | Experimental Validation Method |
| Glyoxylate Cycle | Isocitrate Lyase, Malate Synthase | 1 Succinate, 1 Malate | Plants, Bacteria, Fungi | Enzymatic assays, 13C-MFA[2][3] |
| Beta-Oxidation | Acyl-CoA Dehydrogenases, etc. | 2 CO₂, FADH₂, NADH | Animals, Plants, Bacteria | Measurement of O₂ consumption, CoA derivatives |
| Ethylmalonyl-CoA Pathway | Propionyl-CoA carboxylase, etc. | 1 Glyoxylate, 1 Succinyl-CoA | Bacteria (e.g., Methylobacterium) | 13C-MFA, LC-MS analysis of CoA esters[4][5] |
| Methylaspartate Cycle | Methylaspartate ammonia-lyase, etc. | 1 Malate | Haloarchaea | Metabolomics, 13C labeling[6] |
A theoretical comparison of the energy efficiency between fatty acid degradation via beta-oxidation alone (as in animals) and beta-oxidation coupled with the glyoxylate cycle shows that the latter yields less ATP per carbon atom.[7][8][9] However, the crucial advantage of the glyoxylate cycle is the ability to synthesize carbohydrates from fats, which is not possible through beta-oxidation alone.
The Role of this compound in Primary Hyperoxaluria
In humans, this compound (glyoxylate) is a key metabolite in pathways that can lead to the production of oxalate. Primary hyperoxalurias are a group of inherited metabolic disorders characterized by the overproduction of oxalate, leading to the formation of calcium oxalate kidney stones and potential kidney failure.[10]
-
Primary Hyperoxaluria Type 1 (PH1): Caused by a deficiency of the liver-specific peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT). This enzyme normally detoxifies glyoxylate by converting it to glycine. In its absence, glyoxylate is oxidized to oxalate.[11][12]
-
Primary Hyperoxaluria Type 2 (PH2): Results from a deficiency of glyoxylate reductase/hydroxypyruvate reductase (GRHPR), which also plays a role in glyoxylate detoxification.
-
Primary Hyperoxaluria Type 3 (PH3): Caused by mutations in the HOGA1 gene, leading to an accumulation of a glyoxylate precursor.
The study of these diseases provides a stark comparison of the function of this compound in a healthy versus a pathological state. In healthy individuals, glyoxylate is efficiently metabolized, whereas in PH patients, its accumulation leads to toxic oxalate production.
Experimental Findings in Primary Hyperoxaluria
Stable isotope tracer studies in patients with primary hyperoxaluria have been instrumental in quantifying the contribution of different precursors to oxalate production.
| Condition | Precursor Contribution to Oxalate | Key Findings |
| Healthy Individuals | Glycolate is not a major source of oxalate. | Efficient detoxification of glyoxylate prevents oxalate overproduction.[13] |
| Primary Hyperoxaluria Type 1 | Glycolate is a significant source of oxalate. | Defective AGT leads to the shunting of glyoxylate towards oxalate synthesis.[13] |
| Primary Hyperoxaluria Type 2 & 3 | Hydroxyproline is a major contributor to oxalate formation. | Demonstrates the multi-organ nature of glyoxylate metabolism.[11] |
Below is a simplified diagram illustrating the metabolic fate of glyoxylate in a healthy liver cell versus a cell from a patient with Primary Hyperoxaluria Type 1.
Conclusion
The experimental validation of this compound's function highlights its essential role in the glyoxylate cycle, enabling carbon assimilation from two-carbon compounds. Comparative analysis with other metabolic pathways, such as beta-oxidation and alternative anaplerotic routes, underscores the unique advantages and metabolic flexibility conferred by the glyoxylate cycle. Furthermore, the study of primary hyperoxalurias provides critical insights into the pathological consequences of impaired glyoxylate metabolism, emphasizing the importance of tightly regulated metabolic pathways for human health. This guide serves as a foundational resource for researchers aiming to further explore and manipulate these pathways for therapeutic and biotechnological applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica [isotope.com]
- 4. pnas.org [pnas.org]
- 5. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A methylaspartate cycle in haloarchaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Primary hyperoxalurias: disorders of glyoxylate detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human glyoxylate metabolism revisited: New insights pointing to multi‐organ involvement with implications for siRNA‐based therapies in primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human glyoxylate metabolism revisited: New insights pointing to multi-organ involvement with implications for siRNA-based therapies in primary hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endogenous Oxalate Production in Primary Hyperoxaluria Type 1 Patients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of the Biological Activity of 2,2-Dihydroxyacetic Acid Derivatives: An Overview and Methodological Guide
A comprehensive review of publicly available scientific literature reveals a notable scarcity of direct comparative studies on the biological activities of 2,2-dihydroxyacetic acid derivatives. While the parent compound, this compound (also known as glyoxylic acid monohydrate), is a known metabolite, detailed investigations into the antioxidant and anti-inflammatory properties of its ester and amide derivatives are not extensively documented. This guide, therefore, provides a foundational understanding of the potential biological activities based on related compounds and outlines the standard experimental protocols and conceptual signaling pathways that would be integral to a future comparative study.
Introduction to this compound and Its Derivatives
This compound is an organic compound that exists in equilibrium with glyoxylic acid in aqueous solutions. It plays a role in the glyoxalate cycle in some organisms.[1] Derivatives of this core structure, particularly esters and amides, are of interest to researchers for their potential to exhibit a range of biological activities. The modification of the carboxylic acid group into esters or amides can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological efficacy and mechanism of action. While studies on related acetic acid derivatives suggest potential for antioxidant and anti-inflammatory effects, specific quantitative data for a series of this compound derivatives remains elusive in the current body of scientific literature.
Hypothetical Comparative Data on Biological Activities
In the absence of direct comparative experimental data, the following tables are presented as a template to illustrate how quantitative data for the antioxidant and anti-inflammatory activities of hypothetical this compound derivatives would be structured. These tables are for illustrative purposes only and do not represent real experimental outcomes.
Table 1: Hypothetical Antioxidant Activity of this compound Derivatives
| Compound ID | Derivative Type | R Group | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| DDA-01 | Ester | Methyl | > 1000 | > 1000 |
| DDA-02 | Ester | Ethyl | 850 | 920 |
| DDA-03 | Amide | -NH₂ | 780 | 850 |
| DDA-04 | Amide | -NH-Phenyl | 550 | 610 |
| Ascorbic Acid | Standard | - | 50 | 45 |
Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivative Type | R Group | COX-2 Inhibition IC₅₀ (µM) | NO Production Inhibition IC₅₀ (µM) |
| DDA-01 | Ester | Methyl | > 500 | > 500 |
| DDA-02 | Ester | Ethyl | 420 | 480 |
| DDA-03 | Amide | -NH₂ | 350 | 410 |
| DDA-04 | Amide | -NH-Phenyl | 210 | 280 |
| Celecoxib | Standard | - | 0.8 | - |
| Indomethacin | Standard | - | 5.2 | 25 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to assess the antioxidant and anti-inflammatory activities of this compound derivatives.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.
Protocol:
-
Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Trolox is commonly used as a standard.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The IC₅₀ value is determined from the concentration-inhibition curve.
Anti-inflammatory Activity Assays
Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
Protocol:
-
A commercial COX-2 inhibitor screening assay kit is typically used.
-
The reaction is initiated by adding arachidonic acid (the substrate) to a reaction mixture containing recombinant human COX-2 enzyme.
-
The production of prostaglandin H2 (PGH2), the initial product of the COX reaction, is measured. This can be done through various detection methods, such as colorimetric or fluorometric assays that measure a downstream product like prostaglandin E2 (PGE2) via an ELISA.
-
Test compounds are pre-incubated with the enzyme before the addition of arachidonic acid.
-
The percentage of COX-2 inhibition is calculated by comparing the enzyme activity in the presence and absence of the test compound.
-
A known COX-2 inhibitor, such as celecoxib, is used as a positive control.
-
The IC₅₀ value is calculated from the dose-response curve.
Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages (e.g., RAW 264.7 cell line) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach about 80% confluency.
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is prepared to quantify the amount of nitrite.
-
The percentage of NO production inhibition is calculated by comparing the nitrite concentration in LPS-stimulated cells treated with the test compound to that of cells stimulated with LPS alone.
-
The IC₅₀ value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate a conceptual experimental workflow for screening the biological activities of this compound derivatives and a hypothetical signaling pathway through which they might exert anti-inflammatory effects.
Conclusion
While the direct comparative biological data for this compound derivatives is currently limited, this guide provides the necessary framework for conducting such a study. The provided experimental protocols for antioxidant and anti-inflammatory assays are standard methods in the field and would yield the quantitative data required for a robust comparison. The illustrative diagrams offer a visual representation of the experimental logic and a potential mechanism of action that could be investigated. Further research involving the synthesis of a library of this compound esters and amides, followed by systematic biological evaluation using the outlined methods, is essential to elucidate their therapeutic potential.
References
A Comparative Guide to Purity Assessment of Synthesized 2,2-Dihydroxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 2,2-dihydroxyacetic acid, also known as glyoxylic acid monohydrate. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of this important chemical intermediate in research and pharmaceutical development. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Acid-Base Titration.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the four principal methods for determining the purity of this compound.
| Method | Principle | Throughput | Specificity | Sensitivity | Quantitation |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High | High | Moderate | Excellent |
| GC-MS | Separation of volatile derivatives by boiling point, detection by mass. | Moderate | Very High | High | Excellent |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Moderate | High | Low | Excellent (Primary) |
| Titration | Neutralization of the carboxylic acid with a standardized base. | High | Low | Low | Good (Assay) |
Potential Impurities in Synthesized this compound
The purity of this compound is largely dependent on the synthetic route employed. A common method for its synthesis is the oxidation of glyoxal.[1][2][3] Potential impurities arising from this process may include:
-
Glyoxal (unreacted starting material): A reactive dialdehyde.
-
Glycolic acid: Resulting from the reduction of glyoxylic acid or incomplete oxidation of ethylene glycol (a potential precursor to glyoxal).[4]
-
Oxalic acid: An over-oxidation product.[4]
-
Acetic acid: Can be a byproduct in some oxidation reactions.[5]
Understanding these potential impurities is crucial for selecting and developing a suitable analytical method that can effectively separate and quantify them.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine analysis of this compound due to its high throughput and excellent quantitative capabilities.
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated on a stationary phase based on their polarity, and the concentration of this compound is determined by its UV absorbance at a specific wavelength.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the carboxylic acid is in its protonated form.
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 210 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound based on the peak area and the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total peak area of all components.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, making it an excellent tool for identifying and quantifying volatile impurities. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
Principle: The sample is chemically modified (derivatized) to make it volatile. The derivatized sample is then injected into the gas chromatograph, where components are separated based on their boiling points. The separated components are then detected and identified by a mass spectrometer.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
Procedure:
-
Derivatization:
-
Accurately weigh the sample into a reaction vial.
-
Add the anhydrous solvent and the derivatizing agent.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a low temperature (e.g., 60 °C), then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier gas: Helium
-
Ionization mode: Electron Ionization (EI)
-
-
Analysis: Inject the derivatized sample into the GC-MS system. Identify the peaks by comparing their mass spectra with a spectral library. Quantify the components by using an internal standard and creating a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.
Principle: The area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific signal from the analyte with the integral of a signal from a known amount of an internal standard, the absolute purity of the analyte can be determined.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh a known amount of the internal standard and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all protons.
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).
-
Acid-Base Titration
This classical analytical method provides a cost-effective way to determine the overall acidity of the sample, which can be used to calculate the purity if the acidic impurities are negligible.
Principle: A known volume of a standardized basic solution (titrant) is added to a solution of the acidic analyte until the equivalence point is reached, which is typically indicated by a color change of an indicator or by a pH meter.
Instrumentation:
-
Burette
-
Volumetric flask
-
pH meter or chemical indicator (e.g., phenolphthalein)
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator solution
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a portion of the synthesized this compound and dissolve it in a known volume of deionized water.
-
Titration:
-
Add a few drops of phenolphthalein indicator to the sample solution.
-
Titrate the sample solution with the standardized NaOH solution from the burette until a persistent pink color is observed.
-
Record the volume of NaOH solution used.
-
-
Calculation:
-
Calculate the moles of NaOH used (Molarity × Volume).
-
Since the reaction is 1:1, the moles of NaOH are equal to the moles of this compound.
-
Calculate the mass of this compound in the sample (moles × molecular weight).
-
Calculate the purity: (mass of this compound / initial mass of sample) × 100%.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for assessing the purity of synthesized this compound and a conceptual representation of the analytical method selection process.
References
A Comparative Efficacy Analysis of 2,2-Dihydroxyacetic Acid and Its Structural Analogs in Metabolism and Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of 2,2-dihydroxyacetic acid (also known as glyoxylic acid monohydrate) and its key structural analogs, pyruvic acid and oxaloacetic acid. These alpha-keto acids are pivotal intermediates in cellular metabolism and have garnered significant interest for their therapeutic potential across a range of diseases. This analysis is supported by available experimental data and outlines relevant methodologies to facilitate further research.
Introduction to this compound and Its Analogs
This compound is an endogenous metabolite that plays a crucial role in specific biological pathways.[1][2][3][4] Structurally, it belongs to the family of alpha-keto acids, which are characterized by a ketone group adjacent to a carboxylic acid group.[5] Its closest structural analogs, pyruvic acid and oxaloacetic acid, are also alpha-keto acids and central players in core metabolic processes such as glycolysis and the citric acid cycle (TCA cycle).[5][6][7][8] Understanding the comparative efficacy and mechanisms of these molecules is essential for developing targeted therapeutic strategies for metabolic, neurodegenerative, and oncological disorders.
Comparative Biological Activity and Therapeutic Potential
The primary distinction in the efficacy of these analogs lies in their unique roles within metabolic networks and their resulting therapeutic applications.
-
This compound (Glyoxylic Acid): Its primary role is as a key intermediate in the glyoxylate cycle, a metabolic pathway present in plants, bacteria, and fungi that allows for the conversion of fatty acids into carbohydrates.[1][9][10] In humans, its metabolism is linked to glycolate and hydroxyproline catabolism.[9] While its direct therapeutic applications are less explored, it is a precursor in the synthesis of pharmaceuticals like amoxicillin and has applications in cosmetics.[9][11] However, elevated levels in humans can lead to the formation of oxalate, which is associated with hyperoxaluria and the development of kidney stones.[9][10]
-
Pyruvic Acid (Pyruvate): As the end-product of glycolysis, pyruvic acid holds a central position in cellular metabolism.[6][7][12] It serves as a critical link between the breakdown of glucose and the citric acid cycle, which is the primary route for cellular energy production.[6][8] Its metabolism is frequently dysregulated in cancer cells (a phenomenon known as the Warburg effect), making it a potential target for oncological therapies.[6][12] Altered pyruvate metabolism has also been implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease.[6] While oral pyruvate supplements have been investigated for weight loss, the evidence remains inconclusive, with some studies noting adverse effects such as increased LDL cholesterol.[8][13]
-
Oxaloacetic Acid (Oxaloacetate): Oxaloacetic acid is a critical intermediate in both the citric acid cycle and gluconeogenesis (the synthesis of glucose).[14][15] It has shown significant promise in preclinical and clinical research for several therapeutic areas. In oncology, oxaloacetate may inhibit cancer cell growth by interfering with glutamine and glucose metabolism, thereby cutting off the cells' energy supply and inducing apoptosis (programmed cell death).[16][17][18] Furthermore, it exhibits potent neuroprotective effects in animal models, partly by scavenging excess glutamate, an excitatory neurotransmitter that can be toxic at high levels.[17] Studies in mice have shown that oxaloacetate can activate the generation of new mitochondria, enhance insulin signaling pathways, and reduce inflammation in the brain.[14]
Data Presentation: Comparison of Metabolic Roles and Therapeutic Applications
The following table summarizes the key characteristics and efficacy data for this compound and its principal structural analogs.
| Compound | Primary Metabolic Role | Key Therapeutic Areas of Interest | Mechanism of Action / Efficacy Notes |
| This compound (Glyoxylic Acid) | Intermediate in the glyoxylate cycle (in plants, fungi, bacteria); human metabolite of glycolate.[1][9] | Limited direct therapeutic use; precursor in chemical synthesis; cosmetics.[9][11] | Can be converted to oxalate, posing a risk for nephrolithiasis at high levels.[9][10] Derivatives have shown potential as fungicides.[10] |
| Pyruvic Acid | End-product of glycolysis; links to TCA cycle, gluconeogenesis, and fatty acid/amino acid synthesis.[6][7][8] | Oncology; Neurodegenerative Diseases; Dermatology (topical).[6][13] | Dysregulated in cancer (Warburg effect).[6][12] May offer neuroprotection against specific stresses.[7] Used in skin peels for acne.[13] |
| Oxaloacetic Acid | Intermediate in the TCA cycle and gluconeogenesis; anaplerotic functions.[8][15] | Oncology; Neurodegenerative Diseases; Metabolic Disorders; Chronic Fatigue.[15][17][18] | Induces cancer cell apoptosis by blocking energy pathways.[16][17] Neuroprotective via glutamate scavenging and promoting mitochondrial biogenesis.[14][17][18] |
Signaling Pathways and Experimental Workflows
Visualizing the interconnectedness of these molecules within metabolism and the general workflow for their analysis is crucial for research and development.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | Glyoxylic acid monohydrate | Carboxylic Acids | Ambeed.com [ambeed.com]
- 5. Keto acid - Wikipedia [en.wikipedia.org]
- 6. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]
- 7. metabolon.com [metabolon.com]
- 8. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 9. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 10. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 11. What is glyoxylic acid used for - Chemical Supplier Unilong [unilongindustry.com]
- 12. Pyruvic Acid | Rupa Health [rupahealth.com]
- 13. Pyruvate: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 14. Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is Oxaloacetic Acid used for? [synapse.patsnap.com]
- 16. Oxaloacetate Therapy Overview - Medicor Cancer [medicorcancer.com]
- 17. functionalself.co.uk [functionalself.co.uk]
- 18. Oxaloacetic acid (oaa) - metabolite - biocrates life science ag [biocrates.com]
Validating the Proposed Mechanism of Action for 2,2-Dihydroxyacetic Acid in Primary Hyperoxaluria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of therapeutic strategies for primary hyperoxaluria (PH), a group of rare genetic disorders characterized by the overproduction of oxalate. The central role of 2,2-dihydroxyacetic acid (glyoxylate) in the pathophysiology of PH makes it a key target for therapeutic intervention. This document will explore the proposed mechanism of action of modulating glyoxylate metabolism and compare it with existing and emerging therapies, supported by experimental data and detailed protocols.
Introduction to Primary Hyperoxaluria and the Role of this compound
Primary hyperoxaluria results from enzymatic defects in the glyoxylate metabolism pathway in the liver, leading to an accumulation of oxalate. This excess oxalate combines with calcium to form insoluble calcium oxalate crystals, which can deposit in the kidneys and other organs, causing recurrent kidney stones, nephrocalcinosis, and progressive renal failure.[1][2] this compound, or glyoxylate, is a key intermediate in this pathway. Its fate determines the rate of oxalate production. In healthy individuals, glyoxylate is converted to glycine by the enzyme alanine-glyoxylate aminotransferase (AGT) or to glycolate by glyoxylate reductase (GR). In PH, defects in these enzymes lead to the shunting of glyoxylate towards oxidation into oxalate, a reaction catalyzed primarily by lactate dehydrogenase (LDH).[3][4]
This guide will focus on the therapeutic strategy of substrate reduction therapy, which aims to decrease the production of oxalate by targeting key enzymes in the glyoxylate metabolic pathway. We will evaluate the proposed mechanism of action of novel therapeutics in this class and compare their efficacy based on available clinical trial data.
Comparative Efficacy of Therapeutic Agents
The following tables summarize the quantitative data from clinical trials of various therapeutic agents for primary hyperoxaluria, focusing on the key endpoint of urinary oxalate reduction.
| Therapeutic Agent | Mechanism of Action | Study Population | Dosage | Mean Reduction in 24-hour Urinary Oxalate | Reference |
| Lumasiran | RNAi therapeutic targeting glycolate oxidase (GO) | PH1 patients (≥6 years) | 3 mg/kg monthly for 3 doses, then quarterly | 65.4% reduction from baseline at 6 months | [5][6][7] |
| Nedosiran | RNAi therapeutic targeting lactate dehydrogenase A (LDHA) | PH1 and PH2 patients (≥9 years) | Once-monthly subcutaneous injection | Significant reduction from baseline (LS mean difference of AUC % reduction vs. placebo: 4976) | [8] |
| Stiripentol | Lactate dehydrogenase (LDH) inhibitor | PH1 patient (case report) | 25-50 mg/kg/day | Up to 67% reduction in urinary oxalate | [9] |
| Pyridoxine (Vitamin B6) | Cofactor for alanine-glyoxylate aminotransferase (AGT) | PH1 patients (genetically confirmed) | 5-20 mg/kg/day | Mean relative reduction of 25.5%; ~50% of patients showed ≥30% reduction | [10][11] |
Table 1: Comparison of Efficacy of Different Therapeutic Agents for Primary Hyperoxaluria.
Experimental Protocols
Accurate measurement of oxalate levels in biological fluids is crucial for diagnosing and monitoring the treatment of primary hyperoxaluria. Below are detailed methodologies for the key experiments cited in the evaluation of these therapies.
Protocol 1: Measurement of Urinary Oxalate by High-Performance Liquid Chromatography (HPLC)
This method provides a sensitive and specific quantification of oxalate in urine.
1. Sample Preparation:
-
Collect a 24-hour urine sample without any preservatives.
-
Upon receipt in the laboratory, measure the total volume and centrifuge an aliquot at 2000 x g for 10 minutes to remove any particulate matter.
-
Acidify the supernatant to a pH between 1.5 and 2.0 with concentrated hydrochloric acid to dissolve any calcium oxalate crystals.
-
Store the acidified urine samples at -20°C until analysis.
2. Reagents and Standards:
-
Mobile Phase: Prepare a solution of 15% methanol in water containing 0.17 M ammonium acetate.[12] Filter and degas the mobile phase before use.
-
Oxalic Acid Stock Solution (40 mmol/L): Dissolve 0.036 g of oxalic acid in 10 mL of deionized water.[12]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to concentrations ranging from 0.0625 to 2.0 mmol/L.[12]
3. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm particle size).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
4. Procedure:
-
Thaw the urine samples and calibration standards.
-
Filter the samples and standards through a 0.45 µm syringe filter before injection.
-
Inject the prepared samples and standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the oxalate standard against its concentration.
-
Determine the oxalate concentration in the urine samples by interpolating their peak areas from the calibration curve.
5. Data Analysis:
-
The concentration of oxalate is typically expressed in mmol/24 hours or normalized to creatinine concentration (mmol/mmol creatinine).
Protocol 2: Measurement of Plasma Oxalate by Enzymatic Assay
This colorimetric assay is suitable for the quantification of oxalate in plasma.
1. Sample Preparation:
-
Collect blood in a heparinized tube.
-
Immediately place the sample on ice.
-
Within 1 hour of collection, centrifuge at 1500 x g for 10 minutes at 4°C.
-
Separate the plasma and acidify it to a pH of 2.3-2.7 with concentrated hydrochloric acid (approximately 10 µL per 1 mL of plasma).[13]
-
Store the acidified plasma at -80°C until analysis.
2. Reagents and Assay Kit:
-
Commercially available oxalate assay kits (e.g., from Trinity Biotech or Sigma-Aldrich) are commonly used. These kits typically contain:
-
Oxalate Oxidase
-
Horseradish Peroxidase (HRP)
-
A chromogenic substrate
-
Oxalate Standard solution
-
3. Procedure (based on a typical kit protocol):
-
Thaw the plasma samples and standards on ice.
-
Prepare a working reagent by mixing the kit components as per the manufacturer's instructions. This usually involves combining the oxalate oxidase, HRP, and the chromogenic substrate in a buffer.[14]
-
Pipette the standards and plasma samples into a 96-well microplate.
-
Add the working reagent to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes) to allow for the enzymatic reaction to occur.[14]
-
Read the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.[14][15]
4. Data Analysis:
-
Create a standard curve by plotting the absorbance of the oxalate standards against their concentrations.
-
Determine the oxalate concentration in the plasma samples from the standard curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways in primary hyperoxaluria and the mechanisms of action of the discussed therapeutic agents.
Caption: Glyoxylate metabolism in hepatocytes.
Caption: Mechanism of action of substrate reduction therapies.
Caption: Mechanism of action of Pyridoxine.
Conclusion
The validation of a therapeutic mechanism of action requires a multifaceted approach, including robust preclinical data, well-designed clinical trials, and a clear understanding of the underlying biological pathways. In the context of primary hyperoxaluria, the central role of this compound (glyoxylate) metabolism presents several viable targets for intervention. RNAi therapeutics like Lumasiran and Nedosiran have demonstrated significant and sustained reductions in urinary oxalate by targeting key enzymes in this pathway. Older therapies such as pyridoxine offer a benefit for a subset of patients with specific genetic mutations. Stiripentol, an LDH inhibitor, also shows promise.
This comparative guide provides researchers, scientists, and drug development professionals with a framework for evaluating novel therapeutic strategies for primary hyperoxaluria. The provided data summaries, experimental protocols, and pathway diagrams serve as a resource for ongoing research and development in this field, with the ultimate goal of improving outcomes for patients with this debilitating disease.
References
- 1. Is stiripentol truly effective for treating primary hyperoxaluria? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nedosiran, a Candidate siRNA Drug for the Treatment of Primary Hyperoxaluria: Design, Development, and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nedosiran? [synapse.patsnap.com]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. auajournals.org [auajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1/2 Study of Lumasiran for Treatment of Primary Hyperoxaluria Type 1: A Placebo-Controlled Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New therapeutics for primary hyperoxaluria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin B6 in primary hyperoxaluria I: first prospective trial after 40 years of practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of pyridoxine on oxalate dynamics in three cases of primary hyperoxaluria (with glycollic aciduria) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of a high‐performance liquid chromatography method for urinary oxalate determination and investigation regarding the pediatric reference interval of spot urinary oxalate to creatinine ratio for screening of primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. POXA1 - Overview: Oxalate, Plasma [mayocliniclabs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Assessment of Plasma Oxalate Concentration in Patients With CKD - PMC [pmc.ncbi.nlm.nih.gov]
development of quantitative analysis methods for 2,2-dihydroxyacetic acid in biological matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 2,2-dihydroxyacetic acid, also known as glyoxylic acid, in various biological matrices. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, biomarker discovery, and understanding the metabolic fate of drug candidates. This document offers an objective overview of common techniques, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
Metabolic Significance of this compound
This compound is an intermediate in the glyoxylate cycle, an anabolic pathway that allows organisms like plants and bacteria to convert fatty acids into carbohydrates[1][2]. While this cycle is generally absent in vertebrates, the analysis of glyoxylic acid in mammalian systems is crucial for toxicology studies and in the investigation of certain metabolic disorders.
Caption: The Glyoxylate Cycle Pathway.
Comparative Analysis of Quantitative Methods
The following tables summarize the performance characteristics of commonly employed analytical techniques for the quantification of this compound in biological matrices.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | HPLC-UV with Phenylhydrazine Derivatization | HPLC-Fluorescence with 1-Pyreneboronic Acid Derivatization | HPLC-Fluorescence with 2-Aminobenzenthiol Derivatization |
| Principle | Pre-column derivatization of the α-keto acid with phenylhydrazine to form a UV-active phenylhydrazone. | Pre-column derivatization with a fluorescent arylboronic acid in the presence of an amine to form a fluorescent α-amino acid. | Pre-column derivatization with a fluorogenic reagent in an acidic medium to form a highly fluorescent thiazine derivative. |
| Biological Matrix | Urine[3] | Urine[4] | Serum[5] |
| Linearity Range | Not explicitly stated, but method is quantitative. | 0.01 - 50 µM | 0.05 - 5.0 µM[5] |
| Limit of Detection (LOD) | 0.5 µmol/L (urine)[3] | 5.0 nmol/L (20 fmol/injection)[4] | 10 nM (200 fmol/injection)[5] |
| Limit of Quantitation (LOQ) | Not explicitly stated. | Not explicitly stated. | 33 nM[6] |
| Precision (%RSD) | Not explicitly stated. | Intra-day: 4.4-5.4%, Inter-day: 3.8-7.0% | Intra- and Inter-day: ≤3.5%[5] |
| Recovery (%) | Quantitative recovery of added glyoxylic acid is reported.[3] | 95.3 - 104.3% | 85.0 - 95.5%[5] |
Table 2: Spectrophotometric and GC-MS Methods
| Parameter | Spectrophotometric Method (Hopkins-Cole Reaction) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Colorimetric reaction between glyoxylic acid and tryptophan in the presence of ferric chloride and sulfuric acid. | Separation of volatile derivatives of the analyte by gas chromatography followed by mass spectrometric detection. |
| Biological Matrix | General applicability, tested in synthesis mixtures. | Urine, Plasma/Serum[7][8] |
| Linearity Range | 0 - 0.028 M | Method is quantitative, specific range depends on validation. |
| Limit of Detection (LOD) | 0.0019 M | As low as 0.5 ng/mL[7] |
| Limit of Quantitation (LOQ) | 0.00577 M | Not explicitly stated, but quantifiable. |
| Precision (%RSD) | Comparable to HPLC methods. | Within-day and day-to-day < 10% for organic acids.[8] |
| Recovery (%) | Good recovery reported. | 95% - 105%[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These represent generalized protocols synthesized from multiple sources and should be optimized for specific laboratory conditions.
HPLC-UV with Phenylhydrazine Derivatization
This method is based on the pre-column derivatization of this compound with phenylhydrazine (PH) to form a stable, UV-absorbing phenylhydrazone derivative.
Caption: Experimental workflow for HPLC-UV analysis.
Protocol:
-
Sample Preparation: Centrifuge the urine sample to remove particulate matter.
-
Buffering: To 1 mL of the urine sample, add 0.5 mL of 0.1 mol/L phosphate buffer (pH 8.3).
-
Derivatization: Add 0.1 mL of a freshly prepared phenylhydrazine solution (e.g., 1 mg/mL in water).
-
Reaction: Vortex the mixture and let it stand at room temperature (25°C) for 30 minutes to allow for the formation of the phenylhydrazone derivative.
-
HPLC Analysis:
-
Inject an aliquot (e.g., 20 µL) of the reaction mixture into the HPLC system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetate buffer (e.g., 0.15 mol/L, pH 6.8) and methanol. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 324 nm.[3]
-
-
Quantification: Create a calibration curve using standard solutions of this compound treated with the same derivatization procedure.
HPLC-Fluorescence with 1-Pyreneboronic Acid Derivatization
This highly sensitive method utilizes the Petasis reaction for the derivatization of this compound with 1-pyreneboronic acid (1-PyBA) and an amine to yield a fluorescent product.
Caption: Experimental workflow for HPLC-Fluorescence analysis.
Protocol:
-
Sample Preparation: Dilute the urine sample with ethanol.
-
Derivatization Mixture: To 100 µL of the diluted sample or standard, add 50 µL of 100 mM 1-pyreneboronic acid in ethanol and 50 µL of 10 mM N-methylbutylamine in ethanol.[9]
-
Reaction: Seal the vial and heat at 80°C for 60 minutes.[9]
-
HPLC Analysis:
-
After cooling to room temperature, inject an aliquot (e.g., 20 µL) into the HPLC system.
-
Column: Octyl (C8) column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using acetonitrile and 50 mM acetate buffer (pH 4.0).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 335 nm and emission at 381 nm.[9]
-
-
Quantification: Prepare a calibration curve using standard solutions of this compound subjected to the same derivatization procedure.
Spectrophotometric Method
This method is based on the modified Hopkins-Cole reaction, which produces a colored complex suitable for spectrophotometric quantification.
Caption: Experimental workflow for Spectrophotometric analysis.
Protocol:
-
Sample Preparation: Prepare an aqueous solution of the biological sample.
-
Reaction Mixture: In a test tube, mix 0.25 mL of the sample or standard solution, 0.6 mL of 0.016 M tryptophan solution, and 2 mL of 0.025 M ferric chloride solution.
-
Acidification: Carefully add 5 mL of concentrated sulfuric acid in portions while cooling the test tube in a cold water bath.
-
Measurement: After 10-20 minutes, measure the absorbance of the solution at 560 nm using a spectrophotometer.
-
Quantification: Construct a calibration curve using known concentrations of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of small organic acids. The method typically involves derivatization to increase the volatility of the analyte.
Caption: General experimental workflow for GC-MS analysis.
Protocol (General):
-
Sample Preparation and Extraction:
-
For plasma or serum, perform protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
For urine, a dilution may be sufficient.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the organic acids.
-
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat (e.g., at 60-80°C) to form the trimethylsilyl (TMS) derivative.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Temperature Program: An appropriate temperature gradient to separate the analytes of interest.
-
MS Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Quantification: Use a stable isotope-labeled internal standard of this compound for the most accurate quantification. Create a calibration curve by analyzing standards prepared in the same matrix.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the study, including the biological matrix, the required sensitivity, and the available instrumentation. HPLC methods with fluorescence detection offer excellent sensitivity and are well-suited for trace-level quantification in complex matrices like urine and serum. The HPLC-UV method provides a robust and accessible alternative, while the spectrophotometric method is simple and cost-effective for screening purposes. GC-MS stands out for its high specificity and sensitivity, particularly when a stable isotope-labeled internal standard is employed. Researchers should carefully consider the performance characteristics and experimental protocols outlined in this guide to select the most appropriate method for their research needs.
References
- 1. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 2. Glyoxylate cycle – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Determination of glyoxylic acid in urine by liquid chromatography with fluorescence detection, using a novel derivatization procedure based on the Petasis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiazine derivative formation: A new application in healthy and cardiovascular patients' sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 7. Glyoxylic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
A Critical Review of 2,2-Dihydroxyacetic Acid in Research: A Comparative Guide
For researchers, scientists, and drug development professionals, 2,2-dihydroxyacetic acid, also known as glyoxylic acid monohydrate, represents a pivotal molecule with significant implications in both metabolic pathways and synthetic chemistry. This guide provides a critical review of published research on this compound, offering an objective comparison with relevant alternatives and supported by experimental data.
This compound (C₂H₄O₄, Molar Mass: 92.05 g/mol ) is an endogenous metabolite that plays a crucial role as an intermediate in the glyoxylate cycle.[1] This metabolic pathway is essential for organisms like plants and bacteria to convert fatty acids into carbohydrates.[1] Beyond its biological significance, its dual functionality, possessing both a carboxylic acid and a hydrated aldehyde group, makes it a versatile reagent in organic synthesis.[2][3] This review delves into its chemical reactivity, biological functions, and applications, presenting a comparative analysis with other relevant compounds.
Comparative Analysis of Chemical Properties and Reactivity
While structurally simple, this compound exhibits distinct reactivity compared to other small organic acids. A key area of comparison is its oxidation potential.
| Compound | Reaction Condition | Products of Oxidation | Kinetic Rate | Reference |
| This compound (Glyoxylic Acid) | Wet air oxidation (120-245 °C, 0.345-1.380 MPa O₂) | Oxalic acid, CO₂, H₂O | Oxidation is less demanding | [4] |
| Oxalic Acid | Wet air oxidation (120-245 °C, 0.345-1.380 MPa O₂) | CO₂, H₂O | Requires more severe conditions for oxidation | [4] |
| Glycolic Acid | Oxidation with Thallium(III) | Glyoxylic acid | - | [2] |
Table 1: Comparison of Oxidation of this compound and Related Compounds. This table summarizes the conditions and outcomes of the oxidation of this compound and its close structural relatives, highlighting the differences in their reactivity.
The dual functionality of this compound makes it a valuable C2 building block in organic synthesis. It participates in a variety of reactions, including the synthesis of heterocyclic compounds. One notable application is in the synthesis of 3-aminocoumarone derivatives, which have shown significant activity in chemiluminescence reactions.
Biological Role and Comparison with Other Metabolites
This compound is a central player in the glyoxylate cycle, a metabolic pathway that bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle. This allows organisms to synthesize carbohydrates from two-carbon compounds like acetyl-CoA.
In the context of human health, the metabolism of this compound is critically important. A deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT), which is responsible for the conversion of glyoxylate to glycine, leads to the buildup of glyoxylate. This excess glyoxylate is then oxidized to oxalate, resulting in a rare genetic disorder known as primary hyperoxaluria type 1 (PH1).[5][6][7][8][9] This condition is characterized by the accumulation of calcium oxalate crystals in the kidneys and other tissues, leading to recurrent kidney stones and potential renal failure.[5][6][7][8][9]
A comparison with pyruvic acid, another key α-keto acid, highlights their distinct metabolic roles. While both are central intermediates, pyruvic acid is a primary product of glycolysis and a key entry point into the TCA cycle for energy production in most organisms. In contrast, this compound's primary role is in the anabolic glyoxylate cycle.
| Metabolite | Primary Metabolic Pathway | Key Function | Associated Pathology (Human) |
| This compound (Glyoxylate) | Glyoxylate Cycle | Anabolic conversion of fats to carbohydrates (in certain organisms) | Primary Hyperoxaluria Type 1 (in case of metabolic defects) |
| Pyruvic Acid | Glycolysis, TCA Cycle | Central hub in carbohydrate metabolism for energy production | Lactic acidosis (in anaerobic conditions) |
| Oxalic Acid | End product of glyoxylate metabolism | - | Hyperoxaluria (leading to kidney stones) |
Table 2: Functional Comparison of this compound and Other Key Metabolites. This table outlines the primary metabolic roles and associated pathologies of this compound in comparison to pyruvic acid and oxalic acid.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments cited in the literature are provided below.
Synthesis of 3-Aminocoumarone Derivatives
While a specific protocol for "3-aminocoumarone" was not found, a closely related synthesis of 3-aminobenzofuran derivatives, which share a similar core structure and are also synthesized from precursors that can be derived from this compound chemistry, is detailed. This provides a relevant experimental workflow.
Experimental Workflow for the Synthesis of 3-Aminobenzofuran Derivatives
References
- 1. Glyoxylic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. An enzymatic assay for the detection of glycolic acid in serum as a marker of ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. CN1441248A - Detection method of glyoxalic acid, glycolic acid, glyoxal and oxalic acid - Google Patents [patents.google.com]
- 7. Cross Photoreaction of Glyoxylic and Pyruvic Acids in Model Aqueous Aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2,2-Dihydroxyacetic Acid
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2,2-dihydroxyacetic acid (also known as glyoxylic acid monohydrate), a key intermediate in various synthetic pathways. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Chemical and Physical Properties
A thorough understanding of the substance's properties is the first step in safe handling.
| Property | Value |
| CAS Number | 563-96-2 |
| Molecular Formula | C₂H₄O₄ |
| Molecular Weight | 92.05 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 49-52°C |
| Solubility | Soluble in water |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive solid that can cause severe skin burns and eye damage. It is also a skin sensitizer, meaning it may cause an allergic skin reaction upon contact. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements |
| Eye/Face Protection | Chemical safety goggles or a face shield are required. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes are mandatory. For tasks with a high risk of splashing, a chemical-resistant apron is also recommended. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working in an area with inadequate ventilation or when the material is in a powdered form that can become airborne. |
A logical workflow for selecting the appropriate PPE is crucial for minimizing exposure risk.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan ensures minimal risk during the handling and use of this compound.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Confirm that the ventilation system (e.g., fume hood) is functioning correctly.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
-
Donning PPE :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Wash and dry hands thoroughly before putting on chemical-resistant gloves.
-
-
Handling the Chemical :
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood.
-
When weighing the solid, do so carefully to avoid generating dust.
-
If creating a solution, slowly add the solid to the solvent to prevent splashing.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling :
-
Decontaminate the work area with an appropriate cleaning agent.
-
Remove gloves using the proper technique to avoid skin contact with any residue.
-
Wash hands thoroughly with soap and water.
-
Remove lab coat and goggles.
-
Experimental Protocol Example: Glyoxylate Reductase Assay
This compound, in its deprotonated form glyoxylate, is a key substrate in various enzymatic reactions. The following is a detailed methodology for a glyoxylate reductase assay, which measures the conversion of glyoxylate to glycolate.[1]
Principle: The enzymatic activity of glyoxylate reductase is determined by monitoring the decrease in absorbance at 340 nm as β-NADH is oxidized to β-NAD.[1]
Reagents:
-
A. 50 mM Potassium Phosphate Buffer, pH 6.4 at 25°C: Prepare by dissolving potassium phosphate, monobasic, in deionized water and adjusting the pH with 1 M KOH.[1]
-
B. 702 mM Glyoxylic Acid Solution: Prepare by dissolving glyoxylic acid monohydrate, sodium salt in Reagent A.[1]
-
C. 12.8 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) Solution: Prepare fresh in cold Reagent A.[1]
-
D. Glyoxylate Reductase Enzyme Solution: Immediately before use, prepare a solution containing 1-2 units/ml of Glyoxylate Reductase in cold deionized water.[1]
Procedure:
-
Pipette the following reagents into two suitable cuvettes (one for the test and one for the blank):
-
Mix the contents of the cuvettes by inversion and allow them to equilibrate to 25°C in a thermostatted spectrophotometer.[1]
-
Monitor the absorbance at 340 nm (A₃₄₀ₙₘ) until it is constant.[1]
-
To the Test cuvette , add 0.09 ml of Reagent D (Enzyme Solution).[1]
-
To the Blank cuvette , add 0.09 ml of deionized water.[1]
-
Immediately mix by inversion and record the decrease in A₃₄₀ₙₘ for approximately 5 minutes.[1]
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀ₙₘ/minute) using the maximum linear rate for both the Test and Blank samples.[1]
-
The final assay concentration in a 3.09 ml reaction mix will be 48 mM sodium phosphate, 114 mM glyoxylate, 0.2 mM β-nicotinamide adenine dinucleotide (reduced form), and 0.1 - 0.2 units of glyoxylate reductase.[1]
Signaling Pathways: The Glyoxylate Cycle
This compound is a central intermediate in the glyoxylate cycle, an anabolic pathway that allows organisms like plants, bacteria, and fungi to convert acetyl-CoA into succinate for carbohydrate synthesis. This is particularly important for growth on two-carbon sources.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure workplace safety.
-
Waste Characterization : this compound waste should be classified as hazardous waste.
-
Containerization : Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Storage : Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal : Dispose of the hazardous waste through a licensed environmental disposal company. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of their laboratory environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
